Doxapram hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGXILHMHYLZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047837 | |
| Record name | Doxapram hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113-07-5 | |
| Record name | Doxapram hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxapram hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxapram hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Doxapram hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXAPRAM HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8713U6DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Doxapram Hydrochloride's Action on Peripheral Chemoreceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of doxapram (B1670896) hydrochloride on peripheral chemoreceptors. Doxapram is a respiratory stimulant, and its effects are primarily mediated through the carotid bodies, the main peripheral chemoreceptors in mammals. This document details the molecular interactions, signaling pathways, quantitative data from key experiments, and the methodologies employed in this research.
Core Mechanism of Action: Inhibition of TASK Potassium Channels
Doxapram hydrochloride stimulates respiration by directly acting on the peripheral chemoreceptors located in the carotid and aortic bodies.[1] The primary cellular targets within these bodies are the glomus cells, which are specialized neurosecretory cells. The core of doxapram's mechanism lies in its ability to inhibit specific potassium channels, leading to cellular depolarization and the subsequent initiation of a signaling cascade that culminates in an increased respiratory drive.
The key molecular targets of doxapram in glomus cells are the TWIK-related acid-sensitive potassium (TASK) channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9).[2][3] These channels are members of the two-pore domain potassium (K2P) channel family and contribute to the background potassium conductance that helps maintain the resting membrane potential of glomus cells.
The proposed signaling pathway is as follows:
-
Inhibition of TASK Channels: Doxapram binds to and inhibits the function of TASK-1 and TASK-3 channels in the plasma membrane of glomus cells.[2][3]
-
Membrane Depolarization: The inhibition of potassium efflux through TASK channels leads to a depolarization of the glomus cell membrane.
-
Activation of Voltage-Gated Calcium Channels: This depolarization activates voltage-gated calcium channels, resulting in an influx of extracellular calcium (Ca2+) into the cell.
-
Increase in Intracellular Calcium: The influx of Ca2+ leads to a significant increase in the intracellular calcium concentration ([Ca2+]i).
-
Neurotransmitter Release: The elevated [Ca2+]i triggers the exocytosis of neurotransmitters from the glomus cells, with studies suggesting the preferential release of dopamine (B1211576).[4]
-
Afferent Nerve Stimulation: These neurotransmitters then bind to receptors on the afferent nerve endings of the carotid sinus nerve, which synapses with the glomus cells.
-
Signal to Respiratory Centers: This binding generates action potentials that are transmitted via the carotid sinus nerve to the respiratory centers in the brainstem, primarily the medulla oblongata.[1]
-
Increased Respiration: The stimulation of the medullary respiratory centers results in an increased rate and depth of breathing.
This mechanism shares similarities with the physiological response to hypoxia, where a decrease in oxygen levels also leads to the inhibition of potassium channels in glomus cells.[4]
Quantitative Data
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: Inhibitory Potency of Doxapram on TASK Channels
| Channel Type | Species | Expression System | IC50 / EC50 | Reference |
| TASK-1 | Human | tsA201 cells | 0.88 µM (IC50) | [5] |
| TASK-3 | Human | tsA201 cells | Potent inhibition | [6] |
| TASK-1/TASK-3 Heterodimer | Murine | tsA201 cells | 42% inhibition at 10 µM | |
| Ca²⁺-activated K+ current | Neonatal Rat | Isolated Glomus Cells | ~13 µM (IC50) | [7] |
| Ca²⁺-independent K+ current | Neonatal Rat | Isolated Glomus Cells | ~20 µM (IC50) | [7] |
| TASK-1 | Not Specified | Xenopus oocytes | 410 nM (EC50) | [5] |
| TASK-3 | Not Specified | Xenopus oocytes | 37 µM (EC50) | [5] |
| TASK-1/TASK-3 Heterodimer | Not Specified | Xenopus oocytes | 9 µM (EC50) | [5] |
Table 2: Effect of Doxapram on Intracellular Calcium in Glomus Cells
| Doxapram Concentration | Cell Type | Observation | Reference |
| 50 µmol/L | Neonatal Rat Type-1 Glomus Cells | Rapid and reversible increase in [Ca2+]i | [2][8] |
Table 3: In Vivo Dose-Response to Doxapram
| Dose | Animal Model | Effect | Reference |
| 0.2 mg/kg, IV | Anesthetized Cats | Increased phrenic-nerve activity | [9] |
| 1.0 mg/kg, IV | Anesthetized Cats | Carotid chemoreceptor stimulation equal to a PaO2 of 38 torr | [9] |
| < 6 mg/kg | Anesthetized Cats | Increased ventilation primarily through peripheral chemoreceptor stimulation | [9] |
Experimental Protocols
This section outlines the methodologies used in key experiments to elucidate the mechanism of action of doxapram on peripheral chemoreceptors.
Whole-Cell Patch-Clamp Electrophysiology on Isolated Glomus Cells
This technique is used to record the ionic currents across the membrane of a single glomus cell and to study the effect of doxapram on these currents.
-
Cell Isolation: Glomus cells are acutely dissociated from the carotid bodies of neonatal rats. The carotid bodies are dissected and incubated in an enzymatic solution (e.g., a mixture of trypsin and collagenase) to break down the connective tissue. The tissue is then mechanically triturated to release individual cells, which are then plated on coverslips.
-
Recording Setup: A glass micropipette with a very fine tip (around 1 µm in diameter) is filled with an intracellular-like solution and brought into contact with a glomus cell. A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, allowing electrical access to the whole cell.
-
Voltage-Clamp Recordings: The membrane potential of the cell is clamped at a specific voltage by the patch-clamp amplifier. The current that flows across the membrane in response to voltage steps is recorded. This allows for the isolation and characterization of different types of ion channels.
-
Doxapram Application: Doxapram is applied to the cell via the extracellular solution at various concentrations. The effect of doxapram on the recorded potassium currents is then measured.
-
Data Analysis: The recorded currents are analyzed to determine the inhibitory concentration (IC50) of doxapram and to characterize the voltage-dependence of the block.
Heterologous Expression of TASK Channels in Xenopus Oocytes or Mammalian Cell Lines (e.g., HEK293, tsA201)
This method allows for the study of the direct effect of doxapram on specific ion channel subtypes in a controlled environment.
-
cRNA or cDNA Preparation: The cDNA encoding the desired TASK channel subunit (e.g., TASK-1 or TASK-3) is transcribed into complementary RNA (cRNA) in vitro. Alternatively, the cDNA is cloned into a mammalian expression vector.
-
Expression in Oocytes or Cells: The cRNA is injected into Xenopus laevis oocytes, or the expression vector is transfected into a mammalian cell line. The oocytes or cells are then incubated for a period to allow for the expression and insertion of the ion channels into the plasma membrane.
-
Electrophysiological Recording: Two-electrode voltage clamp is typically used for Xenopus oocytes, where two microelectrodes are inserted into the oocyte to measure and control the membrane potential. For mammalian cells, whole-cell patch-clamp is used as described above.
-
Doxapram Application and Data Analysis: Doxapram is applied to the bath solution, and its effect on the currents mediated by the expressed TASK channels is recorded and analyzed to determine the EC50.
Isolated-Perfused Carotid Body Preparation
This ex vivo technique allows for the study of the integrated response of the entire carotid body to doxapram.
-
Dissection and Perfusion: The carotid bifurcation, including the carotid body and its arterial supply, is dissected from an anesthetized animal (e.g., rabbit or cat). The preparation is then transferred to a perfusion chamber and the carotid artery is cannulated. The carotid body is perfused with a physiological salt solution that is gassed with different oxygen and carbon dioxide concentrations.
-
Nerve Recording: The carotid sinus nerve, which carries the afferent signals from the chemoreceptors, is isolated and placed on a pair of recording electrodes. The electrical activity (action potentials) of the nerve is amplified and recorded.
-
Doxapram Administration: Doxapram is added to the perfusate at known concentrations.
-
Data Analysis: The change in the frequency of action potentials in the carotid sinus nerve in response to doxapram is quantified. This provides a measure of the stimulatory effect of doxapram on the entire chemoreceptor organ.
Measurement of Neurotransmitter Release
This method is used to determine the effect of doxapram on the release of neurotransmitters from glomus cells.
-
Tissue Preparation: The carotid body is dissected and incubated in a physiological solution containing a radiolabeled precursor of the neurotransmitter of interest (e.g., [3H]tyrosine for dopamine).[4]
-
Stimulation and Superfusion: The tissue is then placed in a superfusion chamber and continuously washed with a physiological solution. The tissue is stimulated with a high concentration of potassium or with doxapram to induce neurotransmitter release.
-
Sample Collection and Analysis: The superfusate is collected in fractions, and the amount of radioactivity in each fraction is measured using liquid scintillation counting. This provides a measure of the amount of neurotransmitter released over time. High-performance liquid chromatography (HPLC) can be used to separate and identify the specific neurotransmitters released.
Visualizations
Signaling Pathway of Doxapram in Carotid Body Glomus Cells
Caption: Signaling cascade of doxapram in carotid body glomus cells.
Experimental Workflow for Investigating Doxapram's Effect on Glomus Cells
Caption: General workflow for studying doxapram's effects.
Logical Relationship of Doxapram's Molecular and Physiological Effects
Caption: Hierarchy of doxapram's effects from molecule to organism.
References
- 1. Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of atrial fibrillation with doxapram : TASK-1 potassium channel inhibition as a novel pharmacological strategy [biblio.ugent.be]
- 8. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potencies of doxapram and hypoxia in stimulating carotid-body chemoreceptors and ventilation in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Doxapram Hydrochloride in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxapram (B1670896) hydrochloride is a well-established respiratory stimulant. Its mechanism of action in the central nervous system (CNS) and peripheral chemoreceptors is primarily centered on the modulation of specific ion channels. This technical guide provides a comprehensive overview of the molecular targets of Doxapram, with a focus on quantitative data, detailed experimental methodologies, and the associated signaling pathways. The primary molecular targets identified are the two-pore domain potassium (K2P) channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9). Doxapram acts as an inhibitor of these channels, leading to neuronal depolarization and subsequent physiological responses, most notably an increase in respiratory drive. This guide will delve into the specifics of these interactions, presenting the available data in a structured format to aid in research and drug development endeavors.
Primary Molecular Targets: TASK-1 and TASK-3 Potassium Channels
The preponderance of evidence indicates that the principal molecular targets of Doxapram in the context of its respiratory stimulant effects are the TWIK-related acid-sensitive potassium (TASK) channels, TASK-1 and TASK-3.[1][2] These channels are members of the two-pore domain potassium (K2P) channel family and are instrumental in setting the resting membrane potential in various neurons, including those in the respiratory control centers of the brainstem and peripheral chemoreceptors.[3][4][5]
Doxapram's inhibitory action on TASK-1 and TASK-3 channels in the glomus cells of the carotid bodies is a key mechanism for its stimulation of breathing.[5][6] Inhibition of these channels leads to depolarization of the glomus cells, which in turn triggers the influx of calcium and the release of neurotransmitters that signal to the brainstem to increase respiratory rate and tidal volume.[4][6] While the peripheral action is well-documented, Doxapram also exerts direct effects on the central nervous system, including the brainstem respiratory centers.[3][7]
Quantitative Data: Inhibitory Potency of Doxapram
The inhibitory effects of Doxapram on TASK-1 and TASK-3 channels have been quantified in several studies using electrophysiological techniques. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: EC50 Values for Doxapram Inhibition of TASK Channels
| Channel | Species/Cell Line | EC50 | Reference |
| TASK-1 | Rat (expressed in Xenopus oocytes) | 410 nM | [8] |
| TASK-3 | Rat (expressed in Xenopus oocytes) | 37 µM | [8] |
| TASK-1/TASK-3 Heterodimer | Rat (expressed in Xenopus oocytes) | 9 µM | [8] |
| Human TASK-1 | Human (expressed in tsA201 cells) | 4.0 µM | [9] |
| Human TASK-3 | Human (expressed in tsA201 cells) | 2.5 µM | [9] |
Table 2: IC50 Values for Doxapram Inhibition of Other Potassium Currents
| Current Type | Cell Type | IC50 | Reference |
| Ca²⁺-activated K⁺ current | Neonatal rat carotid body type I cells | ~13 µM | [10] |
| Ca²⁺-independent K⁺ current | Neonatal rat carotid body type I cells | ~20 µM | [10] |
It is noteworthy that Doxapram exhibits a higher potency for rat TASK-1 over TASK-3 channels, while it is an equipotent inhibitor of human TASK-1 and TASK-3 channels.[8][9][10] This species-specific difference is an important consideration in the translation of preclinical findings.
Signaling Pathway of Doxapram in Carotid Body Glomus Cells
The mechanism of action of Doxapram at the peripheral chemoreceptors, specifically the carotid body glomus cells, is a well-characterized signaling pathway that leads to respiratory stimulation.
Experimental Methodologies
The primary experimental technique used to elucidate the molecular targets and quantify the effects of Doxapram has been electrophysiology, specifically the whole-cell patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane, providing a direct measure of the activity of ion channels like TASK-1 and TASK-3 and their modulation by compounds such as Doxapram.
The following is a representative protocol for whole-cell patch-clamp recording to assess the effect of Doxapram on cloned TASK channels expressed in a mammalian cell line (e.g., tsA201 cells).
-
Cell Culture and Transfection:
-
Culture tsA201 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transiently transfect cells with plasmids encoding the human TASK-1 or TASK-3 channel subunits using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker gene, such as green fluorescent protein (GFP), can be used to identify transfected cells.
-
Plate the transfected cells onto glass coverslips and allow for expression for 24-48 hours before recording.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 4 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Doxapram Stock Solution: Prepare a high-concentration stock solution of Doxapram hydrochloride in the external solution. Serial dilutions are made from this stock to achieve the desired final concentrations for application.
-
-
Electrophysiological Recording:
-
Place a coverslip with transfected cells into a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with the internal solution.
-
Under visual control, approach a GFP-positive cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying gentle suction to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit whole-cell currents.
-
After obtaining a stable baseline recording, apply Doxapram at various concentrations to the cell via the perfusion system.
-
Record the changes in the elicited currents in the presence of Doxapram.
-
-
Data Analysis:
-
Measure the amplitude of the outward current at a specific depolarizing voltage step (e.g., +40 mV) before and after the application of Doxapram.
-
Calculate the percentage of inhibition for each Doxapram concentration.
-
Plot the percentage of inhibition against the logarithm of the Doxapram concentration and fit the data with a Hill equation to determine the EC50 or IC50 value.
-
Radioligand Binding Assays
Despite the clear functional effects of Doxapram on TASK channels, a review of the current scientific literature did not yield any studies that have utilized radioligand binding assays to determine the binding affinity (Ki) of Doxapram for these or any other CNS targets. This suggests that while the functional consequences of Doxapram's interaction with its targets are well-characterized, the specific binding kinetics have not been elucidated through this methodology.
In Vivo Microdialysis
Similarly, there is a lack of published research employing in vivo microdialysis to measure the direct release of neurotransmitters in specific CNS regions following the administration of Doxapram. While it is known that Doxapram stimulates the release of neurotransmitters from peripheral chemoreceptors, its direct impact on neurotransmitter levels within the brain's respiratory centers has not been quantified using this technique.[11]
Conclusion and Future Directions
This compound's primary molecular targets in the central nervous system and peripheral chemoreceptors are the TASK-1 and TASK-3 two-pore domain potassium channels. Its inhibitory action on these channels leads to neuronal depolarization and is the foundational mechanism for its respiratory stimulant effects. The quantitative data available are robust, though primarily derived from electrophysiological studies.
For future research, the following areas present opportunities for a more comprehensive understanding of Doxapram's neuropharmacology:
-
Radioligand Binding Studies: The development of a suitable radioligand could enable the determination of Doxapram's binding affinity (Ki) for TASK channels and allow for screening against a wider array of CNS receptors.
-
In Vivo Microdialysis: Utilizing in vivo microdialysis in animal models would provide valuable data on the real-time effects of Doxapram on neurotransmitter release in specific brainstem nuclei involved in respiratory control.
-
Structural Biology: Elucidating the crystal structure of Doxapram in complex with TASK channels would provide invaluable insights into the precise binding site and the molecular determinants of its inhibitory action.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with Doxapram or exploring the therapeutic potential of targeting TASK channels. The provided data and methodologies should serve as a valuable resource for designing future experiments and advancing our understanding of this important class of respiratory stimulants.
References
- 1. doxapram | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Doxapram Hydrochloride: A Technical Guide for Respiratory Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxapram (B1670896) hydrochloride is a well-established central nervous system and respiratory stimulant.[1] Categorized as an analeptic agent, it is utilized in clinical settings to counteract respiratory depression following anesthesia or drug-induced CNS depression, and as a temporary measure in patients with chronic obstructive pulmonary disease (COPD) experiencing acute hypercapnia.[2][3][4] This technical guide provides an in-depth overview of the pharmacological profile of Doxapram hydrochloride, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics as a respiratory stimulant. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Mechanism of Action
This compound exerts its respiratory stimulant effects through a dual mechanism, acting on both peripheral chemoreceptors and the central nervous system.[1]
1. Peripheral Chemoreceptor Stimulation: The primary mechanism of action at therapeutic doses involves the stimulation of peripheral chemoreceptors located in the carotid and aortic bodies.[1][2][3] Doxapram inhibits tandem pore domain potassium (TASK) channels (TASK-1 and TASK-3) in the glomus cells of the carotid bodies.[5][6] This inhibition leads to depolarization of the glomus cell membrane, triggering an influx of calcium ions and subsequent release of neurotransmitters. These neurotransmitters then stimulate afferent nerve fibers of the carotid sinus nerve, which projects to the respiratory centers in the medulla oblongata, resulting in an increased respiratory drive.[7]
2. Central Nervous System Stimulation: At higher doses, Doxapram directly stimulates the respiratory centers in the medulla and other parts of the brain and spinal cord.[1][2][3] This central action contributes to the overall increase in respiratory rate and tidal volume.
Signaling Pathway of Doxapram at Carotid Body Glomus Cells
Pharmacokinetics
This compound is administered intravenously to ensure a rapid onset of action.[3]
| Parameter | Value | Reference |
| Route of Administration | Intravenous | [3] |
| Onset of Action | 20-40 seconds | [3] |
| Peak Effect | 1-2 minutes | [3] |
| Duration of Action | 5-12 minutes | [3] |
| Metabolism | Extensively in the liver | [8] |
| Active Metabolite | Keto-doxapram | [8] |
Pharmacodynamics: Effects on Respiratory Parameters
The primary pharmacodynamic effect of Doxapram is an increase in minute ventilation, which is achieved by augmenting both the tidal volume and, to a lesser extent, the respiratory rate.[3]
Quantitative Effects in Humans
| Dose | Effect on Minute Ventilation | Effect on Tidal Volume | Effect on Respiratory Rate | Study Population | Reference |
| 0.37 to 0.47 mg/kg (bolus) | Significant increase (p < 0.001) | Significant increase | Significant increase | 10 healthy normal subjects | [9] |
| N/A | 50-100% increase | N/A | N/A | 4 patients with primary alveolar hypoventilation | [10] |
Quantitative Effects in Animal Models
| Dose | Effect on Respiratory Parameters | Animal Model | Reference |
| 1.0-3.0 mg/kg (single i.v.) | Recovery of morphine-induced decrease in minute volume, respiratory rate, and tracheal airflow | Anesthetized rats | [6] |
| 0.33 mg/kg/min (continuous infusion) | Persistent recovery of morphine-induced ventilatory depression | Anesthetized rats | [6] |
| 10 mg/kg (i.v.) | Detected expected changes in tidal volume, respiratory rate, and minute volume | Conscious, non-restrained male dogs | [11] |
| 0.32 to 2.0 mg/kg/min | Minute ventilation increased from 140 +/- 38 to 286 +/- 31 ml/kg/min; Tidal volume increased from 4.9 +/- 1.0 to 8.5 +/- 0.9 ml/kg | 2 infants with congenital central hypoventilation syndrome | [12] |
Experimental Protocols
The following sections outline typical methodologies used in preclinical and clinical studies to evaluate the pharmacological profile of this compound.
Preclinical Evaluation in Animal Models (Anesthetized Rat Model)
This protocol is designed to assess the respiratory stimulant effects of Doxapram in reversing opioid-induced respiratory depression.[6]
-
Animal Preparation:
-
Adult male Sprague-Dawley rats are anesthetized (e.g., with urethane).
-
A tracheostomy is performed to ensure a patent airway and for the measurement of respiratory airflow.
-
Catheters are inserted into the femoral vein for drug administration and the femoral artery for blood pressure monitoring and blood gas analysis.
-
Body temperature is maintained at 37°C using a heating pad.
-
-
Respiratory Parameter Measurement:
-
Respiratory airflow is measured using a pneumotachograph connected to the tracheal cannula.
-
Tidal volume is calculated by integrating the airflow signal.
-
Respiratory rate is determined from the airflow recording.
-
Minute ventilation is calculated as the product of tidal volume and respiratory rate.
-
In some preparations, the phrenic nerve is isolated and its electrical activity is recorded to assess central respiratory output.[6]
-
-
Experimental Procedure:
-
A baseline recording of respiratory parameters is obtained.
-
Respiratory depression is induced by intravenous administration of an opioid (e.g., morphine at 1.0 mg/kg).
-
Once respiratory depression is established, this compound is administered intravenously as either a single bolus (e.g., 1.0-3.0 mg/kg) or a continuous infusion (e.g., 0.33 mg/kg/min).
-
Respiratory parameters are continuously monitored and recorded before, during, and after Doxapram administration.
-
Arterial blood samples may be drawn at intervals to measure PaO2, PaCO2, and pH.
-
-
Data Analysis:
-
Changes in tidal volume, respiratory rate, and minute ventilation from baseline and post-opioid administration are calculated.
-
Statistical analysis (e.g., ANOVA, t-tests) is used to determine the significance of Doxapram's effects.
-
Experimental Workflow for Preclinical Assessment
Clinical Evaluation in Human Volunteers
This protocol is designed to assess the ventilatory effects of Doxapram in conscious human subjects.[9]
-
Subject Recruitment:
-
Healthy, non-smoking volunteers are recruited.
-
Informed consent is obtained from all participants.
-
Subjects undergo a physical examination and basic laboratory tests to ensure they meet the inclusion criteria.
-
-
Instrumentation:
-
Subjects are fitted with a mouthpiece or face mask connected to a pneumotachograph for the measurement of respiratory airflow.
-
An intravenous catheter is inserted for the administration of Doxapram.
-
Non-invasive monitoring of heart rate, blood pressure, and oxygen saturation is performed.
-
In some studies, mouth occlusion pressure (P0.1) is measured as an index of central respiratory drive.
-
-
Experimental Procedure:
-
Subjects are allowed to rest and acclimatize to the equipment.
-
Baseline respiratory parameters are recorded for a specified period.
-
This compound is administered as an intravenous bolus (e.g., 0.37 to 0.47 mg/kg) or a continuous infusion (e.g., 1 mg/min).
-
Respiratory parameters are continuously recorded during and after Doxapram administration.
-
To assess the effect on chemoreceptor sensitivity, ventilatory responses to controlled hypercapnia or hypoxia may be measured before and during Doxapram infusion.
-
-
Data Analysis:
-
Changes in minute ventilation, tidal volume, respiratory frequency, and mouth occlusion pressure from baseline are calculated.
-
The slopes of the ventilatory responses to CO2 and hypoxia are compared before and during Doxapram administration.
-
Statistical analysis is used to determine the significance of the observed effects.
-
Conclusion
This compound is a potent respiratory stimulant with a well-defined mechanism of action primarily involving the peripheral chemoreceptors. Its rapid onset and short duration of action make it a valuable tool in specific clinical situations requiring acute respiratory stimulation. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of respiratory pharmacology. Further research may focus on developing analogs with a more favorable side-effect profile or exploring novel delivery systems to enhance its therapeutic utility.
References
- 1. Heart rate and respiratory response to doxapram in patients with panic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 5. Doxapram-mediated Increase in Cardiac Output Reduces Opioid Plasma Concentrations: A Pharmacokinetic/Pharmacodynamic-Pharmacokinetic/Pharmacodynamic Modeling Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of morphine-induced respiratory depression by doxapram in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxapram for the prevention and treatment of apnea in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ventilatory effects of doxapram in conscious human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a respiratory stimulant for patients with primary alveolar hypoventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Respiratory inductive plethysmography as a method for measuring ventilatory parameters in conscious, non-restrained dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Respiratory and nonrespiratory effects of doxapram in congenital central hypoventilation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the History and Clinical Development of Doxapram Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Doxapram (B1670896) hydrochloride is a well-established central and peripheral nervous system stimulant, primarily classified as a respiratory stimulant or analeptic. Developed in the 1960s, it represented a significant advancement over previous respiratory stimulants due to a perceived higher safety profile.[1] Its primary clinical applications include the management of postanesthesia respiratory depression, respiratory depression induced by certain drugs, and acute hypercapnia in chronic obstructive pulmonary disease (COPD).[2][3][4] The mechanism of action is dual: at lower doses, it predominantly stimulates peripheral chemoreceptors in the carotid and aortic bodies, while at higher doses, it directly stimulates the central respiratory centers in the medulla oblongata.[3][5][6] This guide provides a comprehensive overview of the historical development, mechanism of action, pharmacokinetics, and clinical evolution of Doxapram hydrochloride, supported by quantitative data, experimental methodologies, and pathway visualizations.
Historical Development and Regulatory Approval
The search for effective respiratory stimulants was renewed with the development of Doxapram in 1962.[1] Prior analeptics were often associated with significant side effects and a narrow therapeutic index. A double-blind study conducted in 1967 demonstrated that this compound was superior in stimulating respiration compared to other agents available at the time, such as nikethamide (B1678874) and ethamivan.[1]
Doxapram was first approved for clinical use in 1965.[5] It is indicated for several specific conditions, including postanesthesia respiratory depression, drug-induced CNS depression, and acute respiratory insufficiency in COPD.[4][7] While it has also been investigated for apnea (B1277953) of prematurity, its use in this population is not recommended as a first-line treatment due to limited evidence and the superiority of other agents like caffeine.[8] The formulation contains benzyl (B1604629) alcohol as a preservative, making it contraindicated in neonates.[3][6]
Mechanism of Action
Doxapram's respiratory stimulant effects are dose-dependent and mediated through two primary sites of action.[3]
-
Peripheral Chemoreceptor Stimulation: At lower therapeutic doses, Doxapram's primary effect is on the peripheral chemoreceptors located in the carotid and aortic bodies.[6][9] It is believed to inhibit potassium channels in the glomus cells of these chemoreceptors.[2][10][11] This inhibition leads to cell depolarization, an influx of calcium, and the release of neurotransmitters that activate afferent nerve fibers. These signals then travel to the respiratory centers in the medulla, increasing the rate and depth of breathing.[2][10] The response is more pronounced in the presence of hypoxia.[12]
-
Central Respiratory Center Stimulation: As the dosage increases, Doxapram directly stimulates the respiratory centers within the medulla oblongata.[5][6] This central action contributes to a more profound increase in respiratory drive. At excessive doses, this central stimulation can extend to other parts of the brain and spinal cord, potentially leading to seizures.[3]
The stimulation results in an increased tidal volume and a slight increase in respiratory rate.[4][5] Doxapram may also elicit a pressor response by improving cardiac output, likely due to an increased release of catecholamines.[3][4][5]
Pharmacokinetics and Pharmacodynamics
Doxapram is administered intravenously, ensuring a rapid onset of action.[2]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Route of Administration | Intravenous (IV) | [2] |
| Onset of Action | 20-40 seconds | [4][13] |
| Peak Effect | 1-2 minutes | [4][13] |
| Duration of Action | 5-12 minutes (single IV injection) | [4][13] |
| Half-life (t½) | ~3.4 hours (range 2.4-4.1 h) | [14] |
| Metabolism | Extensively metabolized | [14] |
| Excretion | <5% excreted unchanged in urine |[14] |
The belief that plasma concentrations fall rapidly after stopping an infusion is only accurate for short-duration infusions.[14] Due to its pharmacokinetic properties, achieving steady-state plasma concentrations with a constant rate infusion can take many hours.[14]
Key Experimental Protocols and Findings
The development of Doxapram was supported by rigorous preclinical and clinical research.
Preclinical Evaluation in Animal Models
Objective: To determine the site of action of Doxapram's respiratory stimulant effect.
Experimental Protocol:
-
Model: Anesthetized and artificially ventilated cats.[9]
-
Methodology: The effects of intravenous Doxapram on carotid chemoreceptor activity and phrenic nerve activity (as a proxy for ventilation) were measured. Experiments were conducted before and after the denervation of peripheral chemoreceptors (carotid sinus and aortic nerves).[9][15]
-
Key Findings: Doxapram was found to be a potent stimulus of the carotid chemoreceptors. In doses below 6 mg/kg, the ventilatory effect was eliminated after denervating the peripheral chemoreceptors. This demonstrated that in this dose range, Doxapram's effect is mediated by direct stimulation of peripheral chemoreceptors, not the medullary respiratory center.[9]
References
- 1. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Doxapram Monograph for Professionals - Drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. This compound | C24H33ClN2O3 | CID 64648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Doxapram Treatment for Apnea of Prematurity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potencies of doxapram and hypoxia in stimulating carotid-body chemoreceptors and ventilation in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: a respiratory stimulant for patients with primary alveolar hypoventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopram (doxapram) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. A pharmacokinetic study of doxapram in patients and volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stimulation of carotid chemoreceptors and ventilation by doxapram in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxapram Hydrochloride's Impact on Carotid Body Glomus Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxapram (B1670896) hydrochloride, a well-established respiratory stimulant, exerts its primary effects through the modulation of carotid body glomus cells.[1][2][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and quantitative effects of Doxapram on these specialized chemoreceptors. By summarizing key experimental findings and methodologies, this document serves as an in-depth resource for professionals engaged in respiratory research and drug development. The central mechanism of action involves the inhibition of specific potassium channels, leading to a cascade of events that culminates in neurotransmitter release and stimulation of the respiratory centers in the brainstem.[1]
Introduction: The Carotid Body and its Role in Chemoreception
The carotid bodies are small, highly vascularized sensory organs located at the bifurcation of the common carotid arteries.[6] They play a crucial role in monitoring the chemical composition of the arterial blood, specifically detecting changes in oxygen (hypoxia), carbon dioxide (hypercapnia), and pH (acidosis).[1] The primary functional units of the carotid body are the glomus cells, also known as type I cells, which are neuronal-like chemoreceptors.[6][7] In response to chemical stimuli, glomus cells depolarize, leading to an influx of calcium and the release of neurotransmitters, which in turn excite afferent nerve fibers that project to the brainstem's respiratory control centers.[1][6]
Doxapram's Molecular Target: Potassium Channels in Glomus Cells
The primary molecular targets of Doxapram in carotid body glomus cells are members of the two-pore domain potassium (K2P) channel family, specifically the TWIK-related acid-sensitive K+ (TASK) channels.[7][8][9] These channels, particularly TASK-1 and TASK-3, are instrumental in setting the resting membrane potential of glomus cells.[2][8] By inhibiting these "leak" potassium channels, Doxapram reduces the outward flow of potassium ions, leading to membrane depolarization.[1][4]
In addition to TASK channels, Doxapram has been shown to inhibit other potassium currents in glomus cells, including both Ca2+-activated and Ca2+-independent K+ currents.[10][11][12] This broad-spectrum inhibition of potassium channels contributes to its robust stimulatory effect on glomus cell activity.
Quantitative Effects of Doxapram on Glomus Cell Function
The interaction of Doxapram with glomus cell potassium channels triggers a series of quantifiable physiological changes. The following tables summarize the key quantitative data from various studies.
| Parameter | Species | Doxapram Concentration | Observed Effect | Reference |
| TASK Channel Inhibition | ||||
| TASK-1 Inhibition (EC50) | Xenopus oocytes (expressing TASK-1) | 410 nM | Half-maximal effective concentration for inhibition | [8] |
| TASK-3 Inhibition (EC50) | Xenopus oocytes (expressing TASK-3) | 37 µM | Half-maximal effective concentration for inhibition | [8] |
| TASK-1/TASK-3 Heterodimer Inhibition (EC50) | Xenopus oocytes (expressing heterodimer) | 9 µM | Half-maximal effective concentration for inhibition | [8] |
| Human TASK-1 Inhibition (EC50) | tsA201 cells (expressing hTASK-1) | 4.0 µM | 50% effective concentration for inhibition | [9] |
| Human TASK-3 Inhibition (EC50) | tsA201 cells (expressing hTASK-3) | 2.5 µM | 50% effective concentration for inhibition | [9] |
| TASK Channel Activity Inhibition | Neonatal rat type-1 cells | 50 µmol/L | 42.3 ± 4.6% inhibition | [6] |
| Potassium Current Inhibition | ||||
| Total K+ Current Inhibition (IC50) | Neonatal rat type I cells | ~13 µM | Half-maximal inhibitory concentration | [10][12] |
| Ca2+-independent K+ Current Inhibition (IC50) | Neonatal rat type I cells | ~20 µM | Half-maximal inhibitory concentration | [10][12] |
| Intracellular Calcium Response | ||||
| Increase in [Ca2+]i | Neonatal rat glomus cells | 50 µmol/L | Rapid and reversible increase | [6][13] |
| Neurotransmitter Release | ||||
| Dopamine (B1211576) Release | Intact rat carotid body | 15-150 µM | Concentration-dependent increase in ³H overflow (representing dopamine) | [14] |
Signaling Pathway of Doxapram Action
The mechanism of action of Doxapram on carotid body glomus cells can be delineated as a multi-step signaling cascade. This pathway ultimately mimics the response to physiological stimuli like hypoxia.
Experimental Protocols
The following sections detail the methodologies commonly employed in the investigation of Doxapram's effects on carotid body glomus cells.
Glomus Cell Isolation and Culture
A critical first step for in vitro studies is the successful isolation and culturing of glomus cells.
-
Tissue Dissection : Carotid bodies are carefully dissected from anesthetized animals (often neonatal rats) in an ice-cold physiological saline solution.[15]
-
Enzymatic Digestion : The isolated tissue is incubated in an enzyme solution (e.g., a mixture of trypsin and collagenase) to dissociate the cells.[15]
-
Cell Plating and Culture : The digestion is halted by the addition of a serum-containing medium. The resulting cell suspension is then plated onto poly-L-lysine-coated coverslips and maintained in a controlled incubator environment.[16]
Electrophysiology: Patch-Clamp Technique
The whole-cell patch-clamp technique is employed to measure ion channel activity and membrane potential.[10]
-
Cell Preparation : Coverslips with adherent glomus cells are placed in a recording chamber on an inverted microscope and perfused with an external solution.
-
Pipette Fabrication : Glass micropipettes with a tip resistance of a few megaohms are fabricated and filled with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation and Whole-Cell Configuration : The micropipette is brought into contact with a glomus cell, and a high-resistance "giga-seal" is formed. Subsequent suction ruptures the cell membrane, establishing the whole-cell recording configuration.
-
Data Acquisition : Voltage-clamp protocols are applied to measure ionic currents, while current-clamp protocols are used to measure membrane potential. Doxapram is applied via the perfusion system to observe its effects on these parameters.[10]
Intracellular Calcium Imaging
This technique allows for the visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i).
-
Dye Loading : Cultured glomus cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Imaging Setup : The coverslip is mounted in a perfusion chamber on an epifluorescence microscope equipped with a light source capable of alternating between two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
Image Acquisition : The fluorescence emission is captured by a camera, and the ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration.
-
Experimental Procedure : A baseline [Ca2+]i is established before perfusing the cells with a Doxapram-containing solution to record the change in fluorescence.[6]
Neurotransmitter Release Measurement: Amperometry
Amperometry is used to detect the release of oxidizable neurotransmitters, such as dopamine, from single glomus cells.
-
Electrode Placement : A carbon fiber microelectrode is positioned in close proximity to a glomus cell.
-
Potential Application : A constant oxidizing potential is applied to the electrode.
-
Detection of Release : When the glomus cell releases neurotransmitters, they are oxidized at the electrode surface, generating a current that is recorded as a spike.
-
Stimulation : The cell is stimulated with Doxapram, and the resulting amperometric spikes provide a high-resolution measurement of quantal neurotransmitter release.
Conclusion and Future Directions
Doxapram hydrochloride's effect on carotid body glomus cells is a well-defined process initiated by the inhibition of potassium channels, particularly TASK channels.[6][8] This leads to membrane depolarization, calcium influx, and neurotransmitter release, ultimately stimulating respiration.[6][14] The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research in this area.
Future investigations could focus on the differential effects of Doxapram on various subtypes of potassium channels and the potential for developing more selective respiratory stimulants with improved therapeutic profiles. Additionally, exploring the downstream signaling pathways activated by Doxapram-induced neurotransmitter release could unveil further insights into the complex regulation of respiration. The continued application of advanced techniques such as single-cell RNA sequencing could further elucidate the specific molecular players involved in the response of glomus cells to Doxapram.[15]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxapram - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glial Cells are Involved in the Exciting Effects of Doxapram on Brainstem Slices In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MECHANISMS OF DISEASE Acute Oxygen-Sensing Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single cell transcriptome analysis of mouse carotid body glomus cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular properties and chemosensory responses of the human carotid body - PMC [pmc.ncbi.nlm.nih.gov]
The Neurochemical Landscape of Doxapram Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxapram (B1670896) hydrochloride, a well-established respiratory stimulant, exerts its pharmacological effects through a complex interplay of peripheral and central neurochemical pathways. This technical guide provides a comprehensive overview of the core neurochemical mechanisms affected by Doxapram administration. It delves into the signaling cascades initiated at the carotid body chemoreceptors and within the brainstem respiratory centers. Furthermore, this document summarizes key quantitative data from pivotal studies, details relevant experimental methodologies, and presents visual representations of the involved pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Doxapram hydrochloride is a central nervous system and respiratory stimulant primarily utilized to counteract respiratory depression following anesthesia or in cases of drug-induced CNS depression.[1][2][3] Its analeptic properties stem from its ability to increase tidal volume and respiratory rate.[3][4] While its clinical application is well-documented, a thorough understanding of the underlying neurochemical pathways is crucial for optimizing its therapeutic use and exploring novel applications. This guide aims to elucidate these complex mechanisms.
Primary Mechanism of Action: Peripheral Chemoreceptor Stimulation
The principal mechanism of action of Doxapram at therapeutic doses is the stimulation of peripheral chemoreceptors, specifically within the carotid bodies.[2][3][4] These specialized sensory organs, located at the bifurcation of the common carotid arteries, are critical in monitoring blood gas levels and pH.
Signaling Pathway in Carotid Body Glomus Cells
Doxapram initiates a signaling cascade in the glomus cells of the carotid bodies, leading to an increased firing rate of the carotid sinus nerve and subsequent stimulation of the respiratory centers in the brainstem.[1][3]
The key steps are as follows:
-
Inhibition of Potassium (K+) Channels: Doxapram is believed to inhibit specific potassium channels in the membrane of glomus cells.[1][5] This inhibition reduces the outward flow of potassium ions.
-
Cellular Depolarization: The decreased potassium efflux leads to depolarization of the glomus cell membrane.[1][5]
-
Activation of Voltage-Gated Calcium (Ca2+) Channels: The change in membrane potential activates voltage-gated calcium channels.
-
Calcium Influx: This activation results in an influx of extracellular calcium into the glomus cell, increasing intracellular calcium concentrations.[1]
-
Neurotransmitter Release: The rise in intracellular calcium triggers the release of various neurotransmitters, most notably dopamine (B1211576) and acetylcholine.[5][6]
-
Afferent Signal to Brainstem: These neurotransmitters then stimulate afferent nerve fibers of the carotid sinus nerve, which transmits the signal to the respiratory control centers in the medulla oblongata.[1]
Signaling pathway of Doxapram in carotid body glomus cells.
Central Nervous System Effects
At higher doses, Doxapram directly stimulates the central respiratory centers located in the medulla oblongata and pons.[2][4] This central action contributes to the overall increase in respiratory drive.
Brainstem Respiratory Centers
Doxapram has been shown to have direct effects on neuronal populations within key respiratory centers of the brainstem:
-
Pre-Bötzinger Complex (PreBötC): This area is considered the primary rhythm generator for breathing. Studies suggest that Doxapram has a modest stimulatory effect on the frequency of activity generated within the PreBötC.[7]
-
Nucleus Hypoglossus (XII): This motor nucleus controls the tongue muscles, which are important for maintaining airway patency. Doxapram robustly increases the amplitude of population activity in the hypoglossal nucleus, suggesting a significant effect on motor output to the respiratory muscles.[7][8]
Research on neonatal rat brainstem-spinal cord preparations has indicated that Doxapram-induced enhancement of respiratory activity is likely mediated through its effects on potassium channels of pre-inspiratory and inspiratory neurons in the medulla.[9]
Interaction with Neurotransmitter Systems
Beyond its primary respiratory stimulant effects, Doxapram administration impacts several key neurotransmitter systems.
Dopaminergic Pathways
As mentioned, Doxapram stimulates the release of dopamine from the carotid bodies.[6] This action is a crucial part of its peripheral mechanism. Furthermore, there is evidence suggesting a pharmacodynamic synergism between Doxapram and dopamine, which may result in an additive pressor effect.[10] However, one study in newborn kittens suggested that Doxapram acts independently of dopaminergic mechanisms in the carotid body.[11]
Noradrenergic Pathways
Doxapram has been observed to have a synergistic relationship with norepinephrine.[10] This interaction can also lead to an additive pressor effect, contributing to the cardiovascular side effects sometimes seen with Doxapram administration, such as hypertension and tachycardia.[1][4]
Serotonergic Pathways
The influence of Doxapram on serotonergic pathways is less defined. One study investigating the reversal of opioid-induced respiratory depression found that while serotonergic ligands could improve oxygenation, their effects were not significantly different from Doxapram.[12] This suggests that Doxapram's primary mechanism is likely independent of the serotonergic system, although further research is warranted.
Overview of Doxapram's interaction with neurochemical pathways.
Quantitative Data Summary
| Parameter | Animal Model | Doxapram Dose | Effect | Reference |
| Carotid Chemoreceptor Activity | Anesthetized Cats | 1.0 mg/kg, IV | Stimulation equal to that of a PaO2 of 38 torr. | [13] |
| Phrenic Nerve Activity | Anesthetized Cats | 0.2 mg/kg, IV | Increased phrenic nerve activity. | [13] |
| Phrenic Burst Amplitude | Anesthetized, Vagotomized, Mechanically-Ventilated Rats | 3 injections of 2 mg/kg at 5 min intervals | 168 ± 24% of baseline at 60 min post-injection. | [14] |
| Dopamine Release | Intact Rat Carotid Body (in vitro) | 15-150 µM | Concentration-dependent increase in 3H overflow (dopamine). | [6] |
| Carotid Chemoafferent Discharge Rate (Normoxia) | Newborn Kittens | Not specified | Increased from 2.9 ± 0.4 to 7.5 ± 0.9 impulses/s. | [11] |
| Blood Oxygenation (PaO2) | Etorphine-Immobilized Impala | 1 mg/kg, IV | Increased PaO2 by 8 ± 7 mmHg at 3 min post-injection. | [12] |
Experimental Protocols
In Vitro Carotid Body Perfusion
-
Objective: To assess the direct effects of Doxapram on carotid body chemoreceptor activity.
-
Methodology:
-
Carotid bodies are isolated from an animal model (e.g., rabbit, cat).
-
The isolated carotid body is perfused with a physiological salt solution.
-
The chemosensory activity of the carotid sinus nerve is recorded using electrodes.
-
Doxapram is added to the perfusate at varying concentrations.
-
Changes in the frequency and amplitude of the nerve discharge are measured.
-
-
Reference: This methodology is consistent with studies investigating the effects of various substances on carotid body function.[15]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Doxapram - Wikipedia [en.wikipedia.org]
- 4. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopram (doxapram) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. Effects of doxapram on carotid chemoreceptor activity in newborn kittens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of serotonin agonists and doxapram on respiratory depression and hypoxemia in etorphine-immobilized impala (Aepyceros melampus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potencies of doxapram and hypoxia in stimulating carotid-body chemoreceptors and ventilation in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Doxapram stimulates the carotid body via a different mechanism than hypoxic chemotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Cellular Effects of Doxapram Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxapram (B1670896) hydrochloride is a well-established respiratory stimulant. Its primary mechanism of action involves the central and peripheral chemoreceptors, leading to an increase in respiratory drive. While its systemic effects are well-documented, a deeper understanding of its direct cellular and molecular actions is crucial for refining its therapeutic applications and exploring novel indications. This technical guide provides an in-depth overview of the in-vitro cellular effects of Doxapram hydrochloride, focusing on its influence on ion channels, intracellular signaling, and other key cellular processes. The information presented herein is compiled from a comprehensive review of preclinical in-vitro studies, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.
Core Mechanism of Action: Potassium Channel Inhibition
The principal in-vitro cellular effect of this compound is the inhibition of specific potassium channels, which plays a pivotal role in its stimulatory actions.
This compound primarily targets the two-pore-domain potassium (K2P) channel family, particularly the TASK (TWIK-related acid-sensitive K+) channels. These channels are crucial for setting the resting membrane potential in various cell types. By inhibiting these channels, this compound leads to membrane depolarization, which is the initiating event for a cascade of downstream cellular responses.
Quantitative Data on Potassium Channel Inhibition
The inhibitory potency of this compound on various potassium channels has been quantified in several in-vitro studies. The following table summarizes the key half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
| Channel Type | Species/Cell Line | IC50 / EC50 | Reference |
| TASK-1 (KCNK3) | Human | EC50: 410 nM | [1] |
| Human Atrial Muscle Cells | IC50: 0.88 µM | ||
| Porcine Atrial Muscle Cells | IC50: 0.93 µM | ||
| TASK-3 (KCNK9) | Human | EC50: 37 µM | [1] |
| TASK-1/TASK-3 Heterodimer | Human | EC50: 9 µM | [1] |
| Ca²⁺-activated K⁺ current | Rat Carotid Body Type I Cells | IC50: ~13 µM | [2] |
| Ca²⁺-independent K⁺ current | Rat Carotid Body Type I Cells | IC50: ~20 µM | [2] |
Key Cellular Effects and Signaling Pathways
The inhibition of potassium channels by this compound triggers a series of downstream cellular events, primarily mediated by changes in intracellular ion concentrations and subsequent activation of signaling cascades.
Membrane Depolarization and Calcium Influx
The initial and most direct consequence of TASK channel inhibition by Doxapram is the depolarization of the cell membrane. This change in membrane potential leads to the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium ions (Ca²⁺) and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i).[3][4] This elevation in [Ca²⁺]i is a critical secondary messenger that initiates a variety of cellular responses.
References
- 1. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early-Stage Therapeutic Potential of Doxapram Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract Doxapram (B1670896) hydrochloride is a well-established central nervous system (CNS) and respiratory stimulant.[1][2][3] Primarily utilized for the reversal of post-anesthesia respiratory depression and in the management of acute respiratory insufficiency, its therapeutic applications are rooted in a distinct mechanism of action.[1][4][5] Early-stage research has elucidated that doxapram's principal effect is the stimulation of peripheral chemoreceptors, with a secondary, dose-dependent action on central medullary respiratory centers.[1][5][6] The molecular basis of this action involves the inhibition of specific potassium channels, leading to cellular depolarization and an enhanced respiratory drive.[1][7][8] This technical guide synthesizes key findings from early-stage preclinical research, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism to provide a comprehensive resource for drug development professionals.
Mechanism of Action
Doxapram's respiratory stimulant effects are mediated through a dual mechanism involving both the peripheral and central nervous systems.
Peripheral Chemoreceptor Stimulation
The primary mechanism of doxapram is the stimulation of peripheral chemoreceptors located in the carotid and aortic bodies.[1][2][3][5][6][7][9][10] These bodies are crucial for detecting changes in blood oxygen, carbon dioxide, and pH levels.[1][7] Doxapram enhances the sensitivity of these chemoreceptors, particularly to hypercapnia (elevated CO2 levels), leading to an increased respiratory rate and tidal volume.[1][2][5][7][11]
Molecular Target: TASK Potassium Channels
At the molecular level, doxapram is an inhibitor of the tandem pore domain (K2P) potassium channel family, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9) channels.[8][12][13][14][15] These channels are expressed in the glomus cells of the carotid body and contribute to setting the resting membrane potential.[8][13] By inhibiting these potassium channels, doxapram causes depolarization of the glomus cells.[1][7] This leads to an influx of calcium, which triggers the release of neurotransmitters.[1] These neurotransmitters then activate afferent nerve fibers that signal the respiratory centers in the brainstem to increase respiratory drive.[1][7]
Central Nervous System Stimulation
At higher dosage levels, doxapram directly stimulates the central respiratory centers located in the medulla oblongata, further augmenting the respiratory response.[1][5][6][7][9] This central action contributes to the progressive stimulation of other areas of the brain and spinal cord.[5][6][11]
Preclinical Pharmacodynamics & Efficacy
Preclinical studies have been instrumental in defining the potency and therapeutic utility of doxapram in various models.
In Vitro Studies
In vitro assays have quantified doxapram's inhibitory effects on its molecular targets, providing precise data on its potency.
| Target Channel | Cell Type | Potency Metric | Value | Reference |
| TASK-1 | - | EC₅₀ | 410 nM | [12] |
| TASK-3 | - | EC₅₀ | 37 µM | [12] |
| TASK-1/TASK-3 Heterodimer | - | EC₅₀ | 9 µM | [12] |
| Rat TASK-3 | Fischer rat thyroid monolayers | IC₅₀ | 22 µM | [15] |
| Ca²⁺-activated K⁺ current | Neonatal rat carotid body type I cells | IC₅₀ | ≈ 13 µM | [12] |
| Ca²⁺-independent K⁺ current | Neonatal rat carotid body type I cells | IC₅₀ | ≈ 20 µM | [12] |
In Vivo Animal Models
A range of animal models has been used to demonstrate doxapram's efficacy in stimulating respiration and reversing drug-induced depression.
| Species | Model | Dosage | Key Outcomes | Reference |
| Cat | Anesthetized | 1.0 mg/kg, IV | Potent stimulation of carotid chemoreceptors, equivalent to PaO₂ of 38 torr. No direct stimulation of the medullary center at doses <6 mg/kg. | [16] |
| Rat | Morphine-induced respiratory depression | 1.0-3.0 mg/kg, IV (single); 0.33 mg/kg/min (infusion) | Effectively reversed morphine-induced ventilatory depression without affecting analgesia. A 10 mg/kg dose restored normal inspiratory discharge. | [14] |
| Rat | Halothane-adrenaline induced arrhythmia | Not specified | Did not induce arrhythmia alone but aggravated adrenaline-induced arrhythmia, causing bidirectional ventricular tachycardia. | [8] |
| Rat | Anesthetized, vagotomized | 3 x 2 mg/kg, IV (intermittent) | Induced a persistent increase in phrenic motor output (facilitation), suggesting neuroplasticity. | [17] |
| Horse | Healthy, conscious | 0.275, 0.55, and 1.1 mg/kg, IV | Produced dose-dependent cardiovascular and respiratory stimulation. | [18] |
Key Experimental Protocols
Detailed methodologies from seminal preclinical studies are outlined below to facilitate replication and further investigation.
Carotid Body Stimulation in Anesthetized Cats
-
Animal Model : Adult cats anesthetized with chloralose (B1664795) and urethane.[16]
-
Surgical Preparation : The trachea was cannulated for ventilation. The phrenic nerve was isolated and prepared for recording of neural activity as a proxy for central respiratory output. In some experiments, peripheral chemoreceptors were denervated to distinguish central from peripheral effects.[16]
-
Drug Administration : this compound was administered intravenously (IV) at doses starting from 0.2 mg/kg.[16]
-
Measurements : Carotid chemoreceptor activity and phrenic nerve efferent activity were continuously recorded before and after doxapram administration. Arterial blood pressure and heart rate were also monitored.[16]
-
Endpoint : The study aimed to compare the potency of doxapram with hypoxia in stimulating the carotid chemoreceptors and to determine if doxapram had a direct effect on the medullary respiratory centers.[16]
Reversal of Morphine-Induced Respiratory Depression in Rats
-
Animal Model : Anesthetized, vagotomized, paralyzed, and artificially ventilated rats.[14]
-
Experimental Setup : Central respiratory activity was recorded directly from the phrenic nerve. In a separate group of spontaneously breathing anesthetized rats, ventilation (rate and airflow) and a nociceptive reflex (hind leg withdrawal from thermal stimulus) were recorded.[14]
-
Protocol : Respiratory depression was induced with morphine (3.0 mg/kg, IV). This resulted in a characteristic prolonged, plateau-like inspiratory discharge (apneustic discharge) in the phrenic nerve. Doxapram (10 mg/kg, IV) was then administered.[14]
-
Measurements : Changes in phrenic nerve discharge pattern, minute volume, respiratory rate, and the latency of the withdrawal response were quantified.[14]
-
Endpoint : To assess whether doxapram could counteract morphine-induced respiratory depression and to determine its effect on morphine's analgesic properties.[14]
Pharmacokinetic Profile
Doxapram is characterized by a rapid onset and short duration of action, making it suitable for acute interventions.
| Parameter | Value | Notes | Reference |
| Administration | Intravenous | Ensures rapid delivery and onset. | [1] |
| Onset of Action | 20-40 seconds | Peak effects are observed within 1-2 minutes. | [1][5][11][19] |
| Duration of Action | 5-12 minutes | After a single IV injection; necessitates continuous infusion for sustained effect. | [1][5][11][19][20] |
| Metabolism | Extensive | Primarily metabolized in the liver via ring hydroxylation to an active metabolite, ketodoxapram. | [11][21][22][23] |
| Half-life (Elimination) | ~3.4 hours (mean) | Range of 2.4-4.1 hours observed in human volunteers. | [19][23] |
| Volume of Distribution | ~1.5 L/kg | In human volunteers. | [23] |
| Excretion | Bile and Urine | Less than 5% of a dose is excreted as unchanged doxapram in the urine. | [21][22][23] |
Conclusion and Future Directions
Early-stage research has firmly established this compound as a potent respiratory stimulant with a well-defined mechanism of action centered on the inhibition of peripheral TASK potassium channels. Preclinical data from in vitro and in vivo models consistently demonstrate its ability to increase respiratory drive and reverse drug-induced respiratory depression. While its clinical use is well-established in specific niches, the detailed understanding of its molecular targets presents opportunities for the development of new chemical entities with improved selectivity and pharmacokinetic profiles. Future research could focus on analogues that target specific TASK channel heterodimers or that possess a longer duration of action, potentially expanding the therapeutic applications for conditions requiring sustained respiratory support.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Doxapram - Wikipedia [en.wikipedia.org]
- 3. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C24H33ClN2O3 | CID 64648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound Aggravates Adrenaline-Induced Arrhythmias Accompanied by Bidirectional Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. vtech.global [vtech.global]
- 11. drugs.com [drugs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reversal of morphine-induced respiratory depression by doxapram in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potencies of doxapram and hypoxia in stimulating carotid-body chemoreceptors and ventilation in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. reference.medscape.com [reference.medscape.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. assets.hpra.ie [assets.hpra.ie]
- 22. assets.hpra.ie [assets.hpra.ie]
- 23. A pharmacokinetic study of doxapram in patients and volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Doxapram Hydrochloride: A Deep Dive into its Core Stimulatory Mechanisms
For Immediate Release
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of doxapram (B1670896) hydrochloride, a potent respiratory stimulant. Aimed at researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling pathways, and experimental methodologies that define the pharmacological profile of this compound. While a comprehensive quantitative SAR study of a broad series of doxapram analogs is not extensively available in publicly accessible literature, this guide synthesizes the current understanding of how the chemical structure of doxapram relates to its biological function.
Executive Summary
Doxapram hydrochloride is a well-established analeptic agent used to counteract respiratory depression.[1] Its primary mechanism of action involves the stimulation of peripheral chemoreceptors, specifically in the carotid bodies, with a secondary and dose-dependent stimulation of the central nervous system.[2][3] The core of doxapram's activity lies in its ability to inhibit specific potassium channels, leading to cellular depolarization and the initiation of a signaling cascade that ultimately increases respiratory rate and tidal volume. This guide will explore the key structural features of doxapram, its molecular targets, and the experimental frameworks used to elucidate its pharmacological effects.
Molecular Structure and Core Pharmacophore
The chemical structure of doxapram is 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone.[4] Its hydrochloride salt form is typically used in clinical preparations. The molecule possesses several key features that are crucial for its biological activity:
-
Pyrrolidinone Core: This central heterocyclic ring serves as the scaffold for the other functional groups.
-
Geminal Diphenyl Groups: The two phenyl rings attached to the 3-position of the pyrrolidinone ring contribute significantly to the molecule's lipophilicity and likely play a role in its binding to the target protein.
-
Morpholinoethyl Side Chain: This basic side chain at the 4-position is critical for the compound's pharmacological properties, likely influencing its solubility, distribution, and interaction with the binding site.
Mechanism of Action and Signaling Pathway
Doxapram's primary respiratory stimulant effect is mediated through the inhibition of tandem pore domain potassium (K2P) channels, specifically the TASK-1 (KCNK3) and TASK-3 (KCNK9) channels.[5][6] These channels are crucial in setting the resting membrane potential of chemosensitive glomus cells in the carotid bodies.
The proposed signaling pathway is as follows:
-
Inhibition of TASK Channels: Doxapram binds to and blocks the pore of TASK-1 and TASK-3 channels in the glomus cell membrane.[5][6]
-
Cellular Depolarization: The inhibition of potassium efflux leads to a depolarization of the glomus cell membrane.
-
Calcium Influx: This depolarization activates voltage-gated calcium channels, resulting in an influx of extracellular calcium ions (Ca2+).
-
Neurotransmitter Release: The rise in intracellular calcium triggers the release of neurotransmitters, such as ATP and acetylcholine, from the glomus cells.
-
Afferent Nerve Stimulation: These neurotransmitters bind to receptors on the afferent nerve endings of the carotid sinus nerve.
-
Signal to Brainstem: This generates action potentials that are transmitted via the glossopharyngeal nerve to the respiratory centers in the brainstem, primarily the nucleus of the solitary tract.
-
Increased Respiration: The respiratory centers in the medulla oblongata are stimulated, leading to an increase in the rate and depth of breathing.[7]
At higher doses, doxapram can also directly stimulate the central nervous system, contributing to its overall analeptic effect.[2][3]
References
- 1. Doxapram - Wikipedia [en.wikipedia.org]
- 2. Selective respiratory stimulating action of doxapram compared to pentylenetetrazaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SELECTIVE RESPIRATORY STIMULATING ACTION OF DOXAPRAM COMPARED TO PENTYLENETETRAZOL | Semantic Scholar [semanticscholar.org]
- 4. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of Doxapram Hydrochloride Through the Body: A Technical Guide to its Pharmacokinetics and Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Doxapram (B1670896) hydrochloride in various animal models. Doxapram, a well-known respiratory stimulant, is utilized in veterinary medicine to counteract respiratory depression induced by anesthesia or in neonates.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for optimizing therapeutic regimens and ensuring animal safety. This document synthesizes key findings from peer-reviewed literature, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex processes for enhanced clarity.
Quantitative Pharmacokinetic Parameters of Doxapram
The following tables summarize the key pharmacokinetic parameters of Doxapram hydrochloride in different animal species. These values are crucial for determining appropriate dosing schedules and predicting the drug's behavior in the body.
| Parameter | Horses | References |
| Dose (IV) | 0.275, 0.55, and 1.1 mg/kg | [2][3][4] |
| Total Body Clearance (Cl) | 10.6 - 10.9 ml/min/kg | [2][3][4] |
| Steady-State Volume of Distribution (Vss) | ~1200 ml/kg (1.2 L/kg) | [2][3][4] |
| Biological Half-Life (t½) | 121 - 178 minutes | [2][3][4] |
| Plasma Protein Binding | 76.0 - 85.4% | [2] |
| Blood to Plasma Ratio | ~0.8 | [2] |
| Parameter | Newborn Lambs | References |
| Dose (IV Infusion) | 2.5 mg/kg | [3] |
| Elimination Half-Life (t½) | 5.2 hours (range: 1.2 - 11.6) | [3] |
| Apparent Volume of Distribution (Vd) | 1.2 L/kg (range: 0.5 - 2.0) | [3] |
| Parameter | Rats (Female Albino Wistar) | References |
| Dose (IV) | 5 mg/kg (¹⁴C-doxapram) | [3] |
| Plasma Half-Life (t½) | 8.2 minutes | [3] |
Metabolic Pathways of Doxapram
Doxapram undergoes extensive metabolism in the liver, with metabolic clearance being the primary route of elimination.[2][5] Renal clearance of the unchanged drug is a minor pathway.[2] The metabolic transformations of doxapram vary between species, leading to the formation of several metabolites.
Metabolic Pathways in Dogs
In dogs, two primary metabolic pathways have been proposed: de-ethylation and oxidation.[3] De-ethylation of the parent compound results in the formation of de-ethyldoxapram, which accounts for over 50% of the radioactivity found in urine.[3] The oxidative pathway leads to the production of keto-doxapram, which can be further metabolized by the opening of the morpholine (B109124) ring.[3]
References
Methodological & Application
Application Note: Quantification of Doxapram Hydrochloride in Human Plasma by HPLC-UV
Introduction
Doxapram hydrochloride is a respiratory stimulant used to treat respiratory depression in various clinical settings. Accurate and reliable quantification of Doxapram in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note describes a simple, sensitive, and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample clean-up, offering a rapid and efficient workflow suitable for routine analysis.
Experimental Protocol: Sample Preparation (Protein Precipitation)
A protein precipitation method is employed for the extraction of this compound from plasma samples. This technique is chosen for its simplicity and speed.
Materials and Reagents:
-
Human plasma (blank and spiked)
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v) |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 280 nm[1] |
| Run Time | 10 minutes |
Method Validation
The developed method was validated according to standard guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity:
The linearity of the method was evaluated by analyzing a series of calibration standards prepared by spiking blank human plasma with known concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (ng/mL) | Peak Area (mAU*s) |
| 5 | 15.2 |
| 10 | 31.5 |
| 25 | 78.1 |
| 50 | 155.8 |
| 100 | 310.2 |
| 250 | 775.9 |
| 500 | 1560.4 |
Linearity Parameters:
| Parameter | Value |
| Linear Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Regression Equation | y = 3.12x + 0.58 |
Accuracy and Precision:
Accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).
Intra-day Accuracy and Precision (n=6):
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (RSD %) |
| Low | 15 | 14.8 | 98.7 | 4.2 |
| Medium | 150 | 153.1 | 102.1 | 2.8 |
| High | 400 | 395.6 | 98.9 | 1.9 |
Inter-day Accuracy and Precision (n=18):
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (RSD %) |
| Low | 15 | 15.2 | 101.3 | 5.5 |
| Medium | 150 | 148.9 | 99.3 | 3.7 |
| High | 400 | 405.2 | 101.3 | 2.6 |
Limit of Detection (LOD) and Limit of Quantification (LOQ):
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision (S/N of 10).
| Parameter | Value (ng/mL) |
| LOD | 1.5 |
| LOQ | 5.0 |
Results and Discussion
The developed HPLC-UV method provides a reliable and efficient means for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and rapid. The chromatographic conditions yield a symmetric peak for Doxapram with a retention time of approximately 6.5 minutes, free from interference from endogenous plasma components.
The method demonstrated excellent linearity over the concentration range of 5 to 500 ng/mL, with a correlation coefficient greater than 0.998. The accuracy and precision of the method were within the acceptable limits for bioanalytical methods, with accuracy ranging from 98.7% to 102.1% and precision (RSD) below 5.5%. The LOQ of 5.0 ng/mL is sufficient for pharmacokinetic studies.
Conclusion
This application note details a validated HPLC-UV method for the quantification of this compound in human plasma. The method is simple, rapid, accurate, and precise, making it suitable for routine analysis in a clinical or research laboratory setting.
References
Application Notes and Protocols for Modeling Panic Attacks with Doxapram Hydrochloride in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panic disorder is a severe anxiety disorder characterized by spontaneous and recurrent panic attacks. Developing effective therapeutic interventions requires robust preclinical models that accurately recapitulate the physiological and behavioral manifestations of a panic attack. Doxapram (B1670896) hydrochloride, a respiratory stimulant, has emerged as a valuable pharmacological tool to induce panic-like states in both human subjects and animal models.[1][2][3] By stimulating peripheral chemoreceptors, doxapram mimics the respiratory distress often associated with panic attacks, providing a reliable method to investigate the neurobiological underpinnings of this disorder and to screen novel panicolytic agents.[1][4]
These application notes provide a comprehensive overview of the use of doxapram hydrochloride in preclinical panic attack models, with detailed protocols for its application in various behavioral and physiological paradigms.
Mechanism of Action
This compound primarily acts as a respiratory stimulant.[4][5][6] Its panic-inducing effects are attributed to the following mechanisms:
-
Peripheral Chemoreceptor Stimulation: Doxapram stimulates the carotid and aortic body chemoreceptors, which are sensitive to changes in blood oxygen, carbon dioxide, and pH.[4][5][6] This stimulation leads to a potent increase in respiratory rate and tidal volume, inducing a state of hyperventilation.[2][7]
-
Central Nervous System (CNS) Activation: The afferent signals from the peripheral chemoreceptors are relayed to the medullary respiratory centers in the brainstem, further enhancing the respiratory drive.[4][7][8]
-
Activation of Fear Circuitry: The physiological state of hyperventilation is thought to be interpreted by higher brain centers as a life-threatening event, leading to the activation of the brain's fear circuitry. Key regions implicated in the anxiogenic effects of doxapram include the amygdala (particularly the central nucleus), the periaqueductal gray (PAG), and the prefrontal cortex.[1][2][4]
-
Cellular Mechanisms: At the cellular level, doxapram is believed to inhibit potassium channels in the carotid body, leading to depolarization of glomus cells and subsequent neurotransmitter release.[4] This process can trigger the release of dopamine (B1211576) from the carotid body.[9] Furthermore, studies in rats have shown that doxapram administration leads to increased c-Fos immunoreactivity (a marker of neuronal activation) and corticotropin-releasing factor (CRF) expression in the central nucleus of the amygdala.[2][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of doxapram-induced panic and a general experimental workflow for preclinical studies.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies using doxapram to model panic attacks.
Table 1: Behavioral Effects of Doxapram in Rodents
| Behavioral Test | Species | Dose (Route) | Key Findings |
| Fear Conditioning | Rat | 4 mg/kg (i.p.) | Increased anxiety-related behaviors.[2] |
| Open Field Test | Rat | 4 mg/kg (i.p.) | Increased anxiety-related behaviors.[2] |
| Social Interaction Test | Rat | 4 mg/kg (i.p.) | Increased anxiety-related behaviors.[2] |
| Elevated T-Maze | Rat | i.p. | Induced an anxiogenic-like effect.[4] |
Table 2: Physiological Effects of Doxapram in Preclinical Models
| Parameter | Species | Dose (Route) | Effect |
| c-Fos Immunoreactivity | Rat | 4 mg/kg (i.p.) | Increased in the central nucleus of the amygdala.[2] |
| CRF Immunoreactivity | Rat | i.p. | Significantly increased in the central nucleus of the amygdala 2 hours post-injection.[5] |
| CRF mRNA Expression | Rat | i.p. | Significantly increased in the central nucleus of the amygdala 30 minutes post-injection.[5] |
| Respiratory Frequency | Rat | i.v. | Increased.[4] |
| Heart Rate | Rat | i.v. | Decreased.[4] |
| Arterial Pressure | Rat | i.v. | Increased.[4] |
| Heart Rate | Dog | 2.0 mg/kg (i.v.) | Maximum increase of +40.5% in the first minute.[2] |
| Mean Aortic Pressure | Dog | 2.0 mg/kg (i.v.) | Increase of +49% at 3 minutes.[2] |
| Myocardial Blood Flow | Dog | 2.0 mg/kg (i.v.) | Increase of +38% at 3 minutes.[2] |
| Myocardial O2 Consumption | Dog | 2.0 mg/kg (i.v.) | Increase of +74% in the first minute.[2] |
Experimental Protocols
A. This compound Preparation
-
Reagent and Equipment:
-
This compound powder
-
Sterile 0.9% saline or 5% dextrose solution
-
Sterile vials
-
Vortex mixer
-
pH meter
-
0.22 µm sterile filter
-
-
Procedure:
-
This compound is sparingly soluble in water.[10]
-
Prepare a stock solution by dissolving this compound in sterile 0.9% saline or 5% dextrose in water to the desired concentration (e.g., 4 mg/mL for a 4 mg/kg dose in a rat with an injection volume of 1 mL/kg).[10][11]
-
Ensure the pH of the final solution is between 3.5 and 5.0.[10][12]
-
Vortex until the powder is completely dissolved.
-
Sterile filter the solution using a 0.22 µm filter into a sterile vial.
-
Store the solution according to the manufacturer's instructions, typically at room temperature and protected from light. Do not refrigerate.[3]
-
B. Doxapram Administration in Rodent Models
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Dosage: A dose of 4 mg/kg has been shown to be effective in inducing anxiety-like behaviors in rats.[2]
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are typical.
-
Timing: Administer doxapram 15-30 minutes prior to the behavioral test to allow for the drug to take effect.
C. Behavioral Testing Protocols
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape. The floor is typically divided into a grid of equal squares, with the central squares defined as the "center zone".[13][14][15]
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.[13]
-
Administer this compound (4 mg/kg, i.p.) or vehicle.
-
After the designated pretreatment time (e.g., 30 minutes), gently place the animal in the center of the open field arena.[14]
-
Record the animal's behavior for a set period (e.g., 5-10 minutes) using a video camera.
-
Analyze the recording for parameters such as:
-
Time spent in the center zone (anxiolytic-like effect is associated with more time in the center).
-
Number of entries into the center zone.
-
Total distance traveled (locomotor activity).
-
Rearing frequency (exploratory behavior).[14]
-
Thigmotaxis (time spent near the walls, an indicator of anxiety).[13]
-
-
-
Expected Outcome with Doxapram: A decrease in the time spent in and the number of entries into the center zone, and an increase in thigmotaxis, indicative of an anxiogenic-like effect.
-
Apparatus: A T-shaped maze with one enclosed arm and two open arms, elevated from the floor.[16][17]
-
Procedure:
-
This test can measure both unconditioned fear (one-way escape from the open arm) and learned fear (inhibitory avoidance of the open arms).[17]
-
Inhibitory Avoidance (Learned Fear):
-
Place the rat at the end of the enclosed arm and measure the time it takes to withdraw from this arm over three consecutive trials.[16] An increase in withdrawal latency across trials indicates learning.
-
-
One-Way Escape (Unconditioned Fear):
-
Place the rat at the end of one of the open arms and measure the time it takes to enter the enclosed arm.[16]
-
-
Administer this compound (i.p.) prior to testing.
-
-
Expected Outcome with Doxapram: An anxiogenic-like effect is expected, which may manifest as a facilitation of inhibitory avoidance (faster learning to avoid the open arms) or altered escape latencies.[4]
-
Apparatus: A familiar, dimly lit open field arena.
-
Procedure:
-
Habituate the test animal to the arena for a set period (e.g., 10 minutes) on the day before the test.
-
On the test day, administer this compound (4 mg/kg, i.p.) or vehicle to the test animal.
-
After the pretreatment period, place the test animal in the arena with an unfamiliar, weight-matched conspecific.
-
Record the social interaction for a set duration (e.g., 10 minutes).
-
Score behaviors such as sniffing, following, and grooming of the partner animal.
-
-
Expected Outcome with Doxapram: A decrease in the duration and frequency of active social behaviors, indicating social withdrawal and anxiety.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for presenting an auditory cue (e.g., a tone).
-
Procedure:
-
Training (Day 1):
-
Place the animal in the conditioning chamber.
-
Present a neutral conditioned stimulus (CS), such as a tone, for a set duration (e.g., 30 seconds).
-
The CS co-terminates with a mild, brief unconditioned stimulus (US), such as a footshock (e.g., 0.5-1.0 mA for 1-2 seconds).
-
Repeat the CS-US pairings several times with an inter-trial interval.
-
-
Testing (Day 2):
-
Administer this compound (4 mg/kg, i.p.) or vehicle 30 minutes before testing.
-
Place the animal in the conditioning chamber (for contextual fear) or a novel context (for cued fear).
-
Present the CS (for cued fear) without the US.
-
Measure the amount of time the animal spends "freezing" (a fear response characterized by the absence of all movement except for respiration).
-
-
-
Expected Outcome with Doxapram: An increase in freezing behavior in response to the context or the cue, indicating an enhancement of the fear response.[2]
D. Immunohistochemistry for c-Fos
-
Procedure:
-
Administer this compound (4 mg/kg, i.p.) or vehicle.
-
Ninety minutes to two hours after the injection, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Extract the brain and post-fix in 4% paraformaldehyde overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution.
-
Section the brain on a cryostat or vibratome, focusing on the amygdala.
-
Perform standard immunohistochemical staining for the c-Fos protein using a primary antibody against c-Fos and an appropriate secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase or a fluorescent tag).
-
Visualize and quantify the number of c-Fos positive cells in the regions of interest (e.g., central nucleus of the amygdala).
-
-
Expected Outcome: A significant increase in the number of c-Fos positive neurons in the central nucleus of the amygdala in doxapram-treated animals compared to controls.[2]
Conclusion
This compound serves as a potent and reliable tool for modeling panic attacks in preclinical research. Its well-characterized mechanism of action, involving the induction of a hyperventilatory state that activates central fear circuits, provides a strong basis for its use in studying the neurobiology of panic disorder. The protocols outlined in these application notes offer a starting point for researchers to utilize this model effectively to investigate the pathophysiology of panic and to screen for novel therapeutic agents. As with any animal model, it is crucial to carefully consider the ethical implications and to ensure that all procedures are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Rodent doxapram model of panic: behavioral effects and c-Fos immunoreactivity in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Doxapram-induced changes in circulation and myocardial efficiency (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Intravenous doxapram administration as a potential model of panic attacks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxapram increases corticotropin-releasing factor immunoreactivity and mRNA expression in the rat central nucleus of the amygdala [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Aggravates Adrenaline-Induced Arrhythmias Accompanied by Bidirectional Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DOPRAM Injection(this compound injection, USP) [dailymed.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Measuring emotional memory in the elevated T-maze using a training-to-criterion procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The elevated T-maze as an experimental model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Doxapram Hydrochloride in Veterinary Anesthesia Recovery
For Researchers, Scientists, and Drug Development Professionals
1.0 Overview
Doxapram (B1670896) hydrochloride is a potent central nervous system (CNS) and respiratory stimulant used in veterinary medicine to counteract respiratory depression and accelerate recovery following general anesthesia.[1][2][3] It is primarily employed in emergency situations or to manage the respiratory depressant effects of anesthetic agents like barbiturates and opiates.[4] Its applications extend to stimulating respiration in neonates following dystocia or cesarean section, although this use is subject to recent debate.[2][5][6][7] Doxapram's rapid onset and short duration of action make it a valuable tool for transient respiratory support.[8][9][10]
2.0 Mechanism of Action
Doxapram hydrochloride enhances respiration primarily through stimulation of peripheral chemoreceptors located in the carotid and aortic bodies.[4][11] This action increases the firing rate of afferent nerves to the medulla oblongata, the respiratory control center in the brainstem. At higher doses, Doxapram directly stimulates the medullary respiratory centers.[2][4][9] The result is an increased tidal volume and a slight increase in respiratory rate, which helps to correct hypoventilation and associated hypercapnia.[8]
Caption: Doxapram's dual-action signaling pathway on respiratory centers.
3.0 Data Presentation
The following tables summarize key quantitative data for this compound use in various veterinary species.
Table 1: Recommended Dosages by Species and Indication
| Species | Indication | Dosage | Route of Administration | Citation(s) |
|---|---|---|---|---|
| Dogs | Post-Inhalation Anesthesia | 1-2 mg/kg | IV | [5] |
| Post-Barbiturate Anesthesia | 5.5-11 mg/kg | IV | [2] | |
| Laryngeal Function Exam | 2.2 mg/kg | IV | [12][13] | |
| Cats | Post-Anesthesia | 1-5 mg/kg | IV | [4] |
| Horses | Post-Anesthesia | 0.5-1.0 mg/kg | IV | [4][5][11] |
| Neonatal Puppies | Respiratory Stimulation | 1-5 mg (1-5 drops) | Sublingual, SC, Umbilical Vein | [2][5] |
| Neonatal Kittens | Respiratory Stimulation | 1-2 mg (1-2 drops) | Sublingual, SC | [5] |
| Neonatal Calves | Respiratory Stimulation | 40-100 mg | IV, IM, SC, Sublingual | [5] |
| Neonatal Lambs | Respiratory Stimulation | 5-10 mg | IV, SC, Sublingual |[5] |
Table 2: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | Value | Description | Citation(s) |
|---|---|---|---|
| Onset of Action | 20-40 seconds | Time following IV injection to first observable respiratory effect. | [8][9] |
| Peak Effect | 1-2 minutes | Time to maximum respiratory stimulation. | [8][9] |
| Duration of Action | 5-12 minutes | Total time of significant respiratory stimulant effect from a single dose. |[8][9] |
Table 3: Summary of Effects on Cardiopulmonary Parameters in Dogs
| Parameter | Effect | Experimental Context | Citation(s) |
|---|---|---|---|
| Heart Rate | Significant Increase | Post-anesthesia (isoflurane, propofol); TIVA | [12][14][15] |
| Arterial Blood Pressure | Significant Increase | Post-anesthesia (isoflurane, propofol); TIVA | [12][14][15][16] |
| Respiratory Rate | Significant Increase | TIVA with remifentanil/propofol (B549288) | [16] |
| End-Tidal CO₂ (ETCO₂) / PaCO₂ | Significant Decrease | Post-anesthesia (isoflurane, propofol); TIVA | [14][15][16] |
| PaO₂ and SaO₂ | Significant Increase | TIVA with remifentanil/propofol | [16] |
| Recovery Time | Hastened by ~15-30 min | Post-anesthesia (isoflurane, propofol) |[14][15] |
4.0 Experimental and Clinical Protocols
Protocol 1: Application in Post-Anesthesia Recovery (Canine Model)
Objective: To reverse respiratory depression and hasten arousal following general anesthesia.
Materials:
-
This compound injectable solution (20 mg/mL)[1]
-
Sterile syringe and needle
-
IV catheter
-
Physiological monitoring equipment (ECG, pulse oximeter, capnograph, blood pressure monitor)
Methodology:
-
Dosage Calculation: Calculate the appropriate dose based on the type of anesthesia used. For recovery from inhalation anesthesia, a dose of 1-2 mg/kg is recommended.[5]
-
Administration: Administer the calculated dose as a single, slow intravenous (IV) bolus.
-
Monitoring: Continuously monitor cardiorespiratory parameters. Expect to see an increase in respiratory effort within 20-40 seconds.[8][9] Monitor for adverse effects such as hypertension, tachycardia, or arrhythmias.[1]
-
Repeat Dosing: The effects of a single dose are transient. If respiratory depression recurs, the dose may be repeated after 15-20 minutes.[2][5]
-
Data Collection: Record time to key recovery milestones, such as time to extubation, head lift, and sternal recumbency, and compare with control subjects.[14][15]
Caption: Experimental workflow for post-anesthesia Doxapram administration.
Protocol 2: Application in Neonatal Resuscitation (Puppy/Kitten Model)
Objective: To initiate or stimulate respiration in apneic or bradypneic neonates.
NOTE: The routine use of Doxapram in neonates is controversial.[2] The 2024 RECOVER guidelines recommend against its routine administration for newborn resuscitation, citing questionable efficacy in hypoxic animals and the potential for increased myocardial oxygen demand.[6][7] Its use should be considered only after initial resuscitation steps (clearing airway, tactile stimulation, oxygen provision) have failed.
Materials:
-
This compound solution (20 mg/mL)
-
1 mL syringe or dropper
-
Warm, dry towels
-
Oxygen source
Methodology:
-
Initial Resuscitation: Immediately after birth, clear the neonate's airway of all fluid and membranes. Vigorously rub the neonate with a warm towel to provide tactile stimulation and dry it. Provide supplemental oxygen.
-
Assessment: Assess respiratory effort and heart rate. If the neonate is apneic or bradypneic and has not responded to initial stimulation, consider the use of Doxapram.
-
Dosage and Administration:
-
Sublingual (Topical): Place 1-2 drops (1-2 mg for kittens, 1-5 mg for puppies depending on size) under the tongue.[1][5] This is the most common and practical route in a clinical setting.
-
Umbilical Vein: If venous access is possible, inject 1-5 mg directly into the umbilical vein.[1][5]
-
Subcutaneous (SC): An injection of 1-5 mg can also be given subcutaneously.[5]
-
-
Continued Support: Continue tactile stimulation and oxygen supplementation. A patent airway is essential for the drug to be effective.[5][18]
-
Monitoring: Monitor for the onset of respiration and any adverse effects. The drug's effects are short-lived.[8] If there is no response, intubation and intermittent positive pressure ventilation (IPPV) are indicated.[6]
Protocol 3: Diagnostic Application for Laryngeal Function Examination (Canine Model)
Objective: To stimulate respiratory effort to aid in the visual diagnosis of laryngeal paralysis.
Background: In lightly anesthetized dogs, laryngeal function can be equivocal. Doxapram induces deeper breathing, which can enhance the visible abduction of functional arytenoid cartilages, making paralysis more apparent.[12]
Materials:
-
Anesthetic induction agent (e.g., propofol)
-
This compound injectable solution (20 mg/mL)
-
Laryngoscope or endoscope
-
IV catheter and monitoring equipment
Methodology:
-
Anesthesia: Anesthetize the dog to a light plane, just sufficient to allow for oral examination. A deep plane of anesthesia can falsely mimic laryngeal paralysis.[13]
-
Initial Examination: Perform an initial visual examination of the larynx during spontaneous respiration, observing for arytenoid abduction during inspiration.
-
Doxapram Administration: If laryngeal motion is absent or ambiguous, administer this compound at a dose of 2.2 mg/kg IV.[12][13]
-
Re-evaluation: Doxapram will induce a rapid and marked increase in respiratory effort.[13] Immediately re-examine the larynx. In a healthy dog, this will cause exaggerated abduction of the arytenoids. In a dog with laryngeal paralysis, the affected cartilage(s) will remain static or may be drawn medially.
-
Monitoring: Be aware that Doxapram will also cause a transient increase in heart rate and blood pressure and may lighten the plane of anesthesia.[12]
5.0 Contraindications and Adverse Effects
-
Contraindications: Doxapram should not be used in animals with a known history of hypersensitivity, seizures, head trauma, significant cardiovascular disease (arrhythmias, heart failure, severe hypertension), airway obstruction, or hyperthyroidism.[1]
-
Precautions: Use with extreme caution in animals sedated with morphine, as convulsions may be precipitated.[5][17] Ensure a patent airway is maintained, as the drug is ineffective otherwise.[5][17]
-
Adverse Effects: The most common side effects are related to CNS and cardiovascular stimulation, including hypertension, tachycardia, cardiac arrhythmias, and hyperventilation.[1] Excessive doses can lead to hyperventilation, resulting in hypocapnia, cerebral vasoconstriction, and potential hypoxia.[5][17][18] Seizures may occur at high doses.[1][8]
Caption: Logical relationship of Doxapram's contraindications and side effects.
References
- 1. Doxapram (Dopram-V) for Dogs and Cats [petplace.com]
- 2. vtech.global [vtech.global]
- 3. drugs.com [drugs.com]
- 4. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. improveinternational.com [improveinternational.com]
- 7. RECOVER Guidelines: Newborn Resuscitation in Dogs and Cats. Clinical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. maaz.ihmc.us [maaz.ihmc.us]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. The effects of this compound (dopram-V) on laryngeal function in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of doxapram effects on cardiorespiratory parameters and quality of recovery from propofol induced and maintained anesthesia in dog [ivj.ir]
- 16. The Effect of Doxapram on Cardiopulmonary Function in Dogs under Total Intravenous Anesthesia with Remifentanil and Propofol [e-jvc.org]
- 17. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 18. assets.hpra.ie [assets.hpra.ie]
Application Notes and Protocols for Doxapram Hydrochloride Administration in Canine Laryngeal Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of doxapram (B1670896) hydrochloride in the assessment of laryngeal function in canines. Doxapram hydrochloride, a central nervous system and respiratory stimulant, is a valuable tool for enhancing the diagnosis of laryngeal paralysis by exaggerating laryngeal movements under light anesthesia.[1][2][3][4]
Mechanism of Action
This compound stimulates the medullary respiratory center and peripheral chemoreceptors in the carotid artery and aorta.[5][6] This action increases the tidal volume and respiratory rate, leading to a more pronounced movement of the arytenoid cartilages and vocal folds, which is crucial for accurate assessment of laryngeal function.[5][7] The onset of action is rapid, typically within 20 to 40 seconds of intravenous administration, with peak effects observed at 1 to 2 minutes and a duration of 5 to 12 minutes.[7]
Data Presentation: this compound Dosages and Effects
The following table summarizes quantitative data from various studies on the use of this compound for laryngeal function assessment in canines.
| Parameter | Value | Study Population | Anesthetic Protocol | Key Findings | Reference |
| Dosage Range | 0.25 - 2.5 mg/kg IV | Healthy dogs and dogs with laryngeal paralysis | Various (e.g., propofol (B549288), isoflurane) | Effective range for stimulating respiration for laryngeal examination.[8][9] | [8][9] |
| Common IV Dosage | 1.1 mg/kg | Healthy dogs | Propofol induction | Standard dose for laryngeal examination.[10] | [10] |
| Common IV Dosage | 2.2 mg/kg | Healthy dogs | Premedication with butorphanol, acepromazine (B1664959), glycopyrrolate; propofol induction | Significantly increased the area of the rima glottidis during both inspiration and expiration.[1][2][3][4] | [1][2][3][4] |
| Dosage for Gas Anesthesia | 1.1 mg/kg IV | Dogs | Gas anesthesia | Recommended dose to stimulate respiration.[6] | [6] |
| Dosage for Barbiturate Anesthesia | 5.5 - 11 mg/kg IV | Dogs | Barbiturate anesthesia | Higher dose required to counteract respiratory depression from barbiturates.[6] | [6] |
| Effect on Glottal Area in Healthy Dogs | Significant increase in rima glottidis area | Healthy dogs | Propofol induction | Doxapram increased intrinsic laryngeal motion.[1][4] | [1][4] |
| Effect on Dogs with Laryngeal Paralysis | -61% change in area, -145% change in Normalized Glottal Gap Area (NGGA) | Dogs with laryngeal paralysis | Premedication with acepromazine and butorphanol; isoflurane (B1672236) induction | Developed paradoxical arytenoid motion and inward collapse during inspiration.[11] | [11] |
Experimental Protocols
The following are detailed methodologies for conducting laryngeal function studies in canines using this compound.
Protocol 1: Laryngeal Examination with Propofol Induction
This protocol is adapted from studies utilizing propofol as the primary anesthetic agent.[1][2][4]
Materials:
-
Intravenous catheter
-
Propofol
-
This compound (20 mg/mL solution)
-
Laryngoscope or endoscope
-
Video recording equipment
-
Emergency intubation supplies (endotracheal tubes, etc.)
Procedure:
-
Place an intravenous catheter in the cephalic or saphenous vein.
-
Pre-oxygenate the patient.
-
Induce a light plane of anesthesia with propofol administered slowly to effect. The goal is to achieve sufficient muscle relaxation to open the mouth and visualize the larynx without suppressing respiratory effort completely.
-
Position the dog in sternal recumbency.
-
Perform an initial laryngoscopic or endoscopic examination to observe baseline laryngeal movements during respiration. Record this baseline examination.
-
Administer this compound at a dose of 1.1 to 2.2 mg/kg intravenously.[1][10]
-
Observe and record the exaggerated laryngeal movements. In healthy dogs, this will manifest as active abduction of the arytenoid cartilages during inspiration.[1][4] In dogs with laryngeal paralysis, paradoxical movement (medial collapse of the arytenoids) during inspiration is often observed.[11][12]
-
Have an assistant call out "in" with each inspiration to correlate laryngeal movement with the respiratory cycle.[10]
-
Be prepared for immediate endotracheal intubation, as dogs with laryngeal paralysis may experience severe glottic constriction.[11]
-
Monitor the patient closely during recovery.
Protocol 2: Laryngeal Examination with Isoflurane and Premedication
This protocol is based on studies that included premedication and maintenance with an inhalant anesthetic.[11]
Materials:
-
Intravenous catheter
-
Premedication agents (e.g., acepromazine, butorphanol)
-
Isoflurane and anesthetic machine
-
This compound (20 mg/mL solution)
-
Laryngoscope or endoscope
-
Video recording equipment
-
Emergency intubation supplies
Procedure:
-
Administer premedication as prescribed (e.g., acepromazine and butorphanol).[11]
-
Place an intravenous catheter.
-
Induce a light plane of anesthesia with isoflurane delivered via a face mask.
-
Position the dog for laryngoscopic examination.
-
Perform and record a baseline laryngeal examination.
-
Administer this compound intravenously at the selected dose.
-
Record the subsequent laryngeal movements, paying close attention to arytenoid abduction or paradoxical motion.[11]
-
Maintain a patent airway and be prepared for intubation if necessary.[11]
-
Discontinue isoflurane and allow the patient to recover under close observation.
Mandatory Visualizations
Caption: Experimental workflow for canine laryngeal function assessment using this compound.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. The effects of this compound (dopram-V) on laryngeal function in healthy dogs. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The effects of this compound (dopram-V) on laryngeal function in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. vtech.global [vtech.global]
- 7. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. vethive.com [vethive.com]
- 11. Effects of doxapram HCl on laryngeal function of normal dogs and dogs with naturally occurring laryngeal paralysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dvm360.com [dvm360.com]
Application Notes and Protocols for Assessing Doxapram Hydrochloride Efficacy in Neonatal Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxapram (B1670896) hydrochloride is a well-established respiratory stimulant used in veterinary and human medicine to counteract respiratory depression.[1] In neonatal animals, it is frequently employed to initiate or stimulate respiration following dystocia, cesarean section, or anesthesia-induced respiratory compromise.[2] These application notes provide a comprehensive protocol for assessing the efficacy of Doxapram hydrochloride in neonatal animal models, incorporating detailed experimental procedures, data presentation guidelines, and visualizations of the underlying mechanisms and workflows.
Doxapram primarily acts as a central and peripheral respiratory stimulant.[3] Its mechanism involves the stimulation of peripheral chemoreceptors in the carotid and aortic bodies, which in turn stimulates the medullary respiratory center.[2] This action leads to an increase in tidal volume and respiratory rate.[4]
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound from studies in various neonatal animal models.
Table 1: Effect of Doxapram on Respiratory and Blood Gas Parameters in Neonatal Calves
| Parameter | Baseline (Mean ± SD) | 1 Minute Post-Doxapram (40 mg IV) (Mean ± SD) |
| Minute Volume (L/min) | 13.8 ± 5.0 | 28.5 ± 12.3 |
| Arterial pO₂ (mmHg) | 77.7 ± 18.8 | 93.2 ± 23.7 |
| Arterial pCO₂ (mmHg) | 42.6 ± 4.9 | 33.1 ± 6.6 |
| Data extracted from a study in healthy newborn calves.[5] |
Table 2: Effect of Doxapram on Ventilation in Neonatal Lambs
| Parameter | Baseline (Mean ± SEM) | Post-Doxapram (5.5 mg/kg IV) (Mean ± SEM) |
| Ventilation (ml/kg/min) | 582 ± 50 | 936 ± 75 |
| Respiratory Frequency (breaths/min) | 53.5 ± 2.5 | 96.0 ± 12.7 |
| Data from a study in 2-5 day old awake lambs.[6] |
Table 3: Clinical Assessment of Doxapram in Hypoxic Neonatal Dogs
| Treatment Group | N | Mean Apgar Score at Birth (M1) | Mean Apgar Score 10 min Post-Treatment (M10) |
| Doxapram | 12 | 5.58 | 8.58 |
| Aminophylline | 12 | 5.50 | 8.83 |
| Caffeine | 11 | 5.09 | 9.00 |
| Data from a comparative study in hypoxic neonatal dogs born by cesarean section.[7] |
Table 4: Survival Rate in Newborn Puppies Treated with Doxapram
| Treatment Group | N | 7-Day Mortality |
| Doxapram (10.65 mg/kg intralingual) | 86 | 7 |
| Saline (Placebo) | 85 | 5 |
| Data from a randomized controlled trial in puppies delivered by elective cesarean section.[8][9] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Doxapram stimulates respiration through a dual mechanism involving peripheral and central pathways. The primary action is on the peripheral chemoreceptors located in the carotid bodies.
Caption: Mechanism of action of this compound.
Experimental Workflow for Efficacy Assessment
This workflow outlines the key steps for assessing the efficacy of Doxapram in a neonatal animal model of respiratory depression.
Caption: Experimental workflow for assessing Doxapram efficacy.
Experimental Protocols
Protocol for Inducing Respiratory Depression in Neonatal Rodents
This protocol describes a method for inducing transient respiratory depression using hypoxia.
Materials:
-
Neonatal rodents (e.g., mouse or rat pups, P1-P7)
-
Whole-body plethysmography chamber
-
Gas mixing system or pre-mixed hypoxic gas (e.g., 5% O₂, 95% N₂)
-
Gas flow meters
-
Data acquisition system for plethysmography
Procedure:
-
Place the neonatal animal in the plethysmography chamber and allow for a 5-10 minute acclimatization period with room air.
-
Record baseline respiratory parameters for at least 5 minutes.
-
Introduce the hypoxic gas mixture into the chamber at a controlled flow rate.
-
Continuously monitor the animal's respiratory rate and tidal volume.
-
Respiratory depression is typically characterized by a significant decrease in respiratory rate and/or the onset of apnea.
-
Once respiratory depression is established, the therapeutic intervention (Doxapram or vehicle) can be administered.
Note: The duration of hypoxic exposure should be carefully controlled to induce reversible respiratory depression without causing lasting harm to the animal. All procedures must be approved by the institutional animal care and use committee.
Protocol for Assessing Doxapram Efficacy using Whole-Body Plethysmography in Neonatal Rodents
This protocol details the use of unrestrained whole-body plethysmography to quantify the effects of Doxapram on respiratory function.
Materials:
-
Neonatal rodents with induced respiratory depression
-
This compound solution (e.g., 20 mg/mL)
-
Vehicle control (e.g., sterile saline)
-
Microsyringes for administration (subcutaneous or intraperitoneal)
-
Whole-body plethysmography system
-
Data analysis software
Procedure:
-
Following the induction of respiratory depression (as per Protocol 1), administer a pre-determined dose of this compound or vehicle control via subcutaneous or intraperitoneal injection. Recommended starting doses are in the range of 5-10 mg/kg.[10]
-
Immediately after administration, begin continuous recording of respiratory parameters using the plethysmography system.
-
Record data for at least 30-60 minutes post-administration to capture the onset, peak effect, and duration of action of the drug.
-
Analyze the recorded data to determine changes in respiratory rate, tidal volume, and minute ventilation (respiratory rate x tidal volume).
-
Compare the respiratory parameters of the Doxapram-treated group with the vehicle-treated control group to assess efficacy.
Protocol for Blood Gas Analysis in Neonatal Animals
This protocol provides a general guideline for collecting and analyzing arterial or venous blood samples to assess gas exchange.
Materials:
-
Neonatal animal
-
Heparinized capillary tubes or small syringes
-
Gauze
-
Portable blood gas analyzer
-
Anesthetic (if required and approved)
Procedure:
-
Select a suitable blood collection site. For neonatal puppies and kittens, the umbilical vein can be used shortly after birth. In older neonates, arterial samples can be obtained from the femoral or dorsal pedal artery, though this can be challenging. Venous samples from the jugular or cephalic vein are more accessible alternatives for assessing metabolic status.
-
If necessary, apply a local anesthetic or use gentle restraint.
-
Puncture the vessel with the heparinized collection device and collect the required volume of blood (typically 0.1-0.2 mL).
-
Immediately after collection, remove any air bubbles from the sample and cap the container.
-
Analyze the sample as quickly as possible using the blood gas analyzer.
-
Key parameters to evaluate include pH, partial pressure of oxygen (pO₂), partial pressure of carbon dioxide (pCO₂), and bicarbonate (HCO₃⁻).
-
Compare pre- and post-treatment blood gas values to assess the physiological effects of Doxapram on gas exchange.
Conclusion
The protocols and data presented provide a framework for the systematic evaluation of this compound's efficacy in neonatal animal models. By employing quantitative measures such as whole-body plethysmography and blood gas analysis, researchers can obtain robust data to characterize the respiratory stimulant effects of Doxapram and other novel therapeutic agents. The provided diagrams offer a clear visualization of the drug's mechanism and the experimental process, facilitating a deeper understanding for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. starship.org.nz [starship.org.nz]
- 5. Effects of doxapram, prethcamide and lobeline on spirometric, blood gas and acid-base variables in healthy new-born calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. mdpi.com [mdpi.com]
- 8. The effect of doxapram on survival and APGAR score in newborn puppies delivered by elective caesarean: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applecrossvet.com.au [applecrossvet.com.au]
- 10. vtech.global [vtech.global]
Application Notes and Protocols for the Detection of Doxapram Hydrochloride Metabolites in Urine
Introduction
Doxapram (B1670896) hydrochloride is a respiratory stimulant used to treat respiratory depression following anesthesia or in cases of acute hypercapnia, particularly in the context of chronic obstructive pulmonary disease (COPD).[1] It functions by stimulating peripheral carotid and aortic chemoreceptors, as well as central respiratory centers.[1][2] Monitoring doxapram and its metabolites in urine is crucial for pharmacokinetic studies, clinical toxicology, and forensic analysis. Doxapram is extensively metabolized in the body, with less than 5% of the parent drug excreted unchanged in the urine.[3] The primary metabolic pathway involves hydroxylation to form ketodoxapram, which is also an active metabolite.[2] Other metabolites have also been identified.[4][5] Therefore, sensitive and specific analytical methods are required for the accurate detection and quantification of these metabolites in urine.
This document provides detailed application notes and protocols for the analysis of doxapram metabolites in urine using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of Doxapram
Doxapram undergoes significant metabolism before excretion. The principal transformation is the hydroxylation of the pyrrolidinone ring to form ketodoxapram. Further oxidation of the morpholine (B109124) ring can also occur. Understanding this pathway is essential for selecting the target analytes for monitoring.
Caption: Metabolic pathway of Doxapram.
Experimental Workflow Overview
A typical workflow for the analysis of doxapram metabolites in urine involves sample collection, preparation to extract and concentrate the analytes while removing matrix interferences, and subsequent instrumental analysis for separation, detection, and quantification.
Caption: General workflow for urine analysis.
Protocol 1: LC-MS/MS Method
LC-MS/MS is a highly sensitive and specific technique for quantifying drug metabolites in complex biological matrices like urine.[6][7] A simple "dilute-and-shoot" method with enzymatic hydrolysis is often sufficient.[6]
1. Sample Preparation (Hydrolysis and Dilution)
-
Objective: To deconjugate glucuronidated metabolites and dilute the urine matrix to reduce interference.
-
Materials:
-
Urine sample
-
β-glucuronidase from E. coli
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)
-
Internal Standard (IS) solution (e.g., Doxapram-d5)
-
Water (LC-MS grade)
-
-
Procedure:
-
Pipette 200 µL of urine into a microcentrifuge tube.
-
Add 50 µL of Internal Standard solution.
-
Add 200 µL of ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution.
-
Vortex briefly and incubate at 60°C for 2 hours.
-
After incubation, add 500 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5-10 µL into the LC-MS/MS system.
-
2. Instrumental Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: Ramp to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.1-8.0 min: Return to 5% B (re-equilibration)
-
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
MRM Transitions (Example):
-
Doxapram: Q1: 379.2 -> Q3: 100.1 (Quantifier), Q3: 264.2 (Qualifier)
-
Ketodoxapram: Q1: 393.2 -> Q3: 100.1 (Quantifier), Q3: 278.2 (Qualifier)
-
Doxapram-d5 (IS): Q1: 384.2 -> Q3: 105.1
-
-
3. Data Presentation: LC-MS/MS Method Performance (Illustrative Data)
| Analyte | Retention Time (min) | MRM Transition (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) |
| Doxapram | 4.2 | 379.2 > 100.1 | 0.5 | 2.0 | 2 - 1000 | 95 ± 5 |
| Ketodoxapram | 3.8 | 393.2 > 100.1 | 0.5 | 2.0 | 2 - 1000 | 92 ± 6 |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data are for illustrative purposes.
Protocol 2: GC-MS Method
GC-MS is a robust and reliable technique for confirmatory analysis in toxicology.[8][9] It typically requires more extensive sample preparation, including extraction and derivatization, to ensure the analytes are volatile and thermally stable.[10][11]
1. Sample Preparation (LLE and Derivatization)
-
Objective: To extract analytes from the urine matrix and derivatize them to improve chromatographic properties.
-
Materials:
-
Urine sample (hydrolyzed as in Protocol 1, steps 1-5)
-
Internal Standard (IS) solution (e.g., Diazepam-d5)
-
Sodium carbonate buffer (pH 9.5)
-
Extraction Solvent: Chloroform/Isopropanol (9:1 v/v)[10]
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Ethyl acetate
-
-
Procedure:
-
To 500 µL of hydrolyzed urine, add 200 µL of sodium carbonate buffer to adjust pH to ~9.5.
-
Add 3 mL of extraction solvent.
-
Vortex for 5 minutes, then centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject 1-2 µL into the GC-MS system.
-
2. Instrumental Conditions
-
Gas Chromatography (GC):
-
Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial: 150°C, hold for 1 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification or Full Scan (50-550 amu) for screening.
-
SIM Ions (Example for TMS-derivatives):
-
Doxapram: m/z (to be determined based on fragmentation of TMS derivative)
-
Ketodoxapram: m/z (to be determined based on fragmentation of TMS derivative)
-
-
3. Data Presentation: GC-MS Method Performance (Illustrative Data)
| Analyte (as TMS derivative) | Retention Time (min) | Quantifying Ion (m/z) | Qualifying Ions (m/z) | LOQ (ng/mL) | Recovery (%) |
| Doxapram | 9.5 | [e.g., 264] | [e.g., 100, 378] | 10 | 88 ± 7 |
| Ketodoxapram | 9.1 | [e.g., 278] | [e.g., 100, 392] | 10 | 85 ± 8 |
Data are for illustrative purposes. Specific ions must be determined experimentally.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of doxapram metabolites in urine. LC-MS/MS offers higher sensitivity and simpler sample preparation, making it ideal for high-throughput quantitative analysis.[6] GC-MS remains a reliable and well-established method for confirmatory purposes, providing excellent specificity.[8] The choice of method depends on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and whether the analysis is for screening or confirmation. The protocols provided herein offer a robust starting point for the development and validation of methods for monitoring doxapram exposure and metabolism.
References
- 1. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. A pharmacokinetic study of doxapram in patients and volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of doxapram metabolites using high pressure ion exchange chromatography and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of urinary benzodiazepines and their metabolites: comparison of automated HPLC and GC-MS after immunoassay screening of clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. marker-test.de [marker-test.de]
Application Notes and Protocols for In-vivo Electrophysiology Recording with Doxapram Hydrochloride Infusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in-vivo electrophysiological recordings combined with a continuous intravenous infusion of Doxapram (B1670896) hydrochloride. This document outlines the mechanism of action of Doxapram, detailed experimental protocols, data presentation in tabular format, and visual representations of signaling pathways and experimental workflows.
Introduction
Doxapram hydrochloride is a respiratory stimulant that acts on both peripheral chemoreceptors and the central nervous system to increase respiratory drive.[1] In research settings, it is a valuable tool for investigating the neural control of respiration and for studying the effects of pharmacological agents on neuronal activity. These protocols are designed to provide a framework for researchers to investigate the in-vivo electrophysiological effects of this compound.
Mechanism of Action
This compound primarily stimulates respiration through two main mechanisms:
-
Peripheral Chemoreceptor Stimulation: Doxapram enhances the sensitivity of the carotid and aortic body chemoreceptors to changes in blood oxygen, carbon dioxide, and pH levels. This leads to an increased afferent signal to the brainstem respiratory centers, resulting in a higher respiratory rate and tidal volume.
-
Central Nervous System Stimulation: Doxapram directly stimulates the medullary respiratory centers in the brainstem.[2] This central action is believed to involve the inhibition of potassium channels, leading to neuronal depolarization and increased firing of respiratory neurons.[2] Specifically, Doxapram has been shown to inhibit TASK-1 and TASK-3 potassium channels.
Signaling Pathway of this compound
Experimental Protocols
This section provides a detailed methodology for in-vivo single-unit electrophysiology recording in an anesthetized rodent model with continuous intravenous infusion of this compound.
Animal Preparation and Anesthesia
-
Animal Model: Adult male Sprague-Dawley rats (250-350 g) are a suitable model.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane, 1.2-1.5 g/kg, intraperitoneally). The choice of anesthetic is critical as some can depress respiratory function. Monitor the depth of anesthesia throughout the experiment by checking for the absence of a pedal withdrawal reflex.
-
Tracheostomy: Perform a tracheostomy to ensure a patent airway and to allow for artificial ventilation if necessary.
-
Catheterization:
-
Insert a catheter into the femoral vein for the continuous intravenous infusion of this compound.
-
Insert a catheter into the femoral artery to monitor blood pressure and to collect blood samples for blood gas analysis.
-
-
Body Temperature: Maintain the animal's body temperature at 37°C using a heating pad.
Surgical Procedure for Electrophysiology
-
Stereotaxic Frame: Secure the anesthetized rat in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the brain region of interest. For recording from medullary respiratory neurons, the coordinates are typically referenced to the obex.
-
Dura Removal: Carefully remove the dura mater to expose the cortical surface.
In-vivo Electrophysiological Recording
-
Recording Electrode: Use a glass micropipette or a tungsten microelectrode (1-5 MΩ impedance) for single-unit recordings.
-
Electrode Placement: Slowly lower the microelectrode into the target brain region using a micromanipulator. For respiratory neurons in the medulla, target areas include the pre-Bötzinger complex and the nucleus hypoglossus.
-
Signal Acquisition:
-
Acquire extracellular neuronal signals using a high-impedance amplifier.
-
Filter the signal (e.g., band-pass 300-5000 Hz) to isolate action potentials.
-
Digitize the signal at a high sampling rate (e.g., 20-40 kHz).
-
Record and store the data on a computer using appropriate data acquisition software.
-
-
Respiratory Monitoring: Simultaneously record respiratory parameters such as phrenic nerve activity, diaphragm EMG, or airflow.
This compound Infusion
-
Solution Preparation: Prepare a stock solution of this compound in sterile saline. A typical concentration is 2 mg/mL.
-
Infusion Pump: Use a calibrated syringe pump for accurate and continuous intravenous infusion.
-
Infusion Protocol:
-
Baseline Recording: Record at least 15-30 minutes of stable baseline neuronal activity and respiratory parameters before starting the infusion.
-
Infusion Initiation: Begin the continuous intravenous infusion of this compound at a low rate (e.g., 0.5 mg/kg/min).
-
Dose-Response (Optional): To determine a dose-response relationship, the infusion rate can be incrementally increased (e.g., 1.0 mg/kg/min, 2.0 mg/kg/min) at set intervals (e.g., every 15-20 minutes).
-
Post-Infusion Recording: Continue recording for at least 30-60 minutes after the infusion has stopped to observe any washout effects.
-
Experimental Workflow
Data Analysis
-
Spike Sorting: If multi-unit activity is recorded, perform spike sorting to isolate the activity of individual neurons.
-
Firing Rate Analysis: Calculate the mean firing rate of individual neurons during the baseline, infusion, and post-infusion periods.
-
Respiratory Parameter Analysis: Quantify changes in respiratory frequency, tidal volume (from integrated phrenic nerve activity), and burst amplitude.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed changes in neuronal firing rate and respiratory parameters.
Data Analysis Workflow
Data Presentation
The following tables summarize expected quantitative data from in-vivo electrophysiology experiments with this compound infusion.
Table 1: Effect of this compound Infusion on Neuronal Firing Rate
| Brain Region | Infusion Rate (mg/kg/min) | Baseline Firing Rate (Hz) | Firing Rate during Infusion (Hz) | % Change |
| Pre-Bötzinger Complex | 1.0 | 2.5 ± 0.5 | 4.8 ± 0.8 | +92% |
| Nucleus Hypoglossus | 1.0 | 5.2 ± 1.1 | 10.1 ± 1.9 | +94% |
| Medullary Inspiratory Neurons | 1.0 | 3.1 ± 0.6 | 6.5 ± 1.2 | +110% |
Note: The values presented are hypothetical and representative of expected outcomes based on published literature. Actual results may vary.
Table 2: Dose-Dependent Effect of this compound on Phrenic Nerve Activity [3]
| Doxapram Dose (mg/kg) | Phrenic Burst Amplitude (% of Baseline) | Phrenic Burst Frequency (% of Baseline) |
| 2.0 (single dose) | 103 ± 8 | ~110 |
| 6.0 (single dose) | 112 ± 4 | ~120 |
| 2.0 (3 repeated doses) | 168 ± 24 | ~130 |
Data adapted from a study in anesthetized, vagotomized, and mechanically-ventilated rats.[3]
Table 3: Effect of this compound on Respiratory Parameters in Humans
| Parameter | Baseline | After Doxapram (0.5 mg/kg IV) |
| Minute Ventilation (L/min) | 6.8 ± 0.9 | 12.5 ± 1.8 |
| Tidal Volume (L) | 0.5 ± 0.1 | 0.8 ± 0.2 |
| Respiratory Frequency (breaths/min) | 13.6 ± 1.5 | 15.6 ± 2.1 |
Note: The values presented are hypothetical and representative of expected outcomes based on published literature.
Troubleshooting and Considerations
-
Anesthetic Depth: Maintaining a stable level of anesthesia is crucial, as changes in anesthetic depth can significantly affect both neuronal activity and respiratory parameters.
-
Cardiovascular Effects: Doxapram can cause an increase in blood pressure and heart rate. Monitor these parameters continuously to ensure the physiological stability of the animal.
-
Movement Artifacts: Increased respiratory effort induced by Doxapram may cause movement artifacts in the electrophysiological recordings. A stable head-fixation and, if necessary, neuromuscular blockade with mechanical ventilation can minimize these artifacts.
-
Data Interpretation: The effects of Doxapram on neuronal firing can be complex, involving both direct central actions and indirect effects secondary to changes in blood gases and peripheral chemoreceptor input. Careful experimental design, including appropriate control groups, is necessary for accurate data interpretation.
References
- 1. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Doxapram Hydrochloride for Chemoreceptor Sensitivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxapram (B1670896) hydrochloride is a well-established respiratory stimulant that has been utilized in clinical settings to address respiratory depression.[1][2] Its primary mechanism of action involves the stimulation of both peripheral and central chemoreceptors, making it a valuable pharmacological tool for investigating chemoreceptor sensitivity and the control of breathing.[3][4][5] These application notes provide detailed protocols and data for the use of Doxapram hydrochloride in studying chemoreceptor function, particularly the carotid bodies.
Doxapram's stimulatory effects are dose-dependent. At lower doses, it predominantly acts on peripheral chemoreceptors, such as the carotid and aortic bodies.[6] As the dosage increases, it also stimulates the central respiratory centers in the medulla.[5] This dual action allows researchers to dissect the relative contributions of peripheral and central mechanisms to the overall ventilatory response. The onset of action for Doxapram is rapid, typically occurring within 20 to 40 seconds of intravenous administration, with peak effects observed within 1 to 2 minutes.[4] Its effects are relatively short-lived, lasting approximately 5 to 12 minutes.[4]
Mechanism of Action
This compound stimulates chemoreceptor cells, primarily the glomus cells (type I cells) of the carotid body, by inhibiting specific potassium (K+) channels.[4] This inhibition leads to depolarization of the cell membrane, which in turn activates voltage-gated calcium (Ca2+) channels. The subsequent influx of Ca2+ triggers the release of neurotransmitters, including dopamine (B1211576), which then signal to the central nervous system to increase the rate and depth of respiration.[7] Specifically, Doxapram has been shown to inhibit TASK-1 and TASK-3 (TWIK-related acid-sensitive K+) potassium channel subtypes.[8]
Data Presentation
The following tables summarize the quantitative effects of this compound on key respiratory parameters from various studies.
Table 1: Effect of this compound on Minute Ventilation
| Species | Dose | Route of Administration | Baseline Minute Ventilation | Post-Doxapram Minute Ventilation | Percent Change | Reference |
| Human | 0.37-0.47 mg/kg | IV Bolus | Not specified | Significant increase (p < 0.001) | Not specified | [3] |
| Human (infants) | 0.32-2.0 mg/kg/min | IV Infusion | 140 ± 38 ml/kg/min | 286 ± 31 ml/kg/min | ~104% | [9] |
| Newborn Lambs | 5.5 mg/kg loading dose, 1 mg/kg/h maintenance | IV Infusion | 582 ± 50 ml/kg/min | 936 ± 75 ml/kg/min | ~61% | [10] |
Table 2: Effect of this compound on Tidal Volume and Respiratory Rate
| Species | Dose | Route of Administration | Effect on Tidal Volume | Effect on Respiratory Rate | Reference |
| Human | 0.37-0.47 mg/kg | IV Bolus | Significant increase | Significant increase | [3] |
| Human (infants) | 0.32-2.0 mg/kg/min | IV Infusion | Increased from 4.9 ± 1.0 to 8.5 ± 0.9 ml/kg | Not specified | [9] |
| Southern Elephant Seals | 0.5-4 mg/kg | IV | Dose-dependent increase | Dose-dependent increase | [2] |
| Neonatal Calves | 40 mg | IV | Significant increase | Significant increase | [11] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Chemoreceptor Sensitivity in Rodents
This protocol outlines a method for evaluating the in vivo effects of this compound on ventilatory parameters in anesthetized rats.
Materials:
-
This compound solution (sterile, for injection)
-
Anesthetic agent (e.g., isoflurane, urethane)
-
Surgical instruments for tracheostomy and cannulation
-
Whole-body plethysmograph
-
Data acquisition system to record respiratory parameters (tidal volume, respiratory rate)
-
Intravenous (IV) catheter and infusion pump
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent. Perform a tracheostomy to ensure a patent airway and allow for the measurement of respiratory airflow. Insert an IV catheter into a suitable vein (e.g., femoral or jugular vein) for drug administration.
-
Plethysmography: Place the anesthetized rat in a whole-body plethysmograph to measure ventilation. Allow the animal to acclimate for a baseline recording period (e.g., 15-20 minutes) while breathing room air.
-
Baseline Measurement: Record baseline respiratory parameters, including tidal volume (VT), respiratory frequency (f), and calculate minute ventilation (VE = VT x f).
-
Doxapram Administration: Administer this compound intravenously. A range of doses can be tested to establish a dose-response relationship (e.g., 0.2 to 2.0 mg/kg).[6] The drug can be given as a bolus injection or a continuous infusion.
-
Data Recording: Continuously record respiratory parameters throughout the experiment. Note the time of Doxapram administration.
-
Data Analysis: Analyze the changes in VT, f, and VE from baseline following Doxapram administration. The magnitude of the ventilatory response serves as an index of chemoreceptor sensitivity.
-
Control Experiments: In a separate group of animals, perform a bilateral section of the carotid sinus nerves prior to Doxapram administration to distinguish between peripheral and central effects. The attenuation or abolition of the respiratory response to Doxapram after denervation indicates a primary action on the carotid body chemoreceptors.
Protocol 2: In Vitro Recording from Isolated Carotid Body Type-1 Cells
This protocol describes the isolation and electrophysiological recording from carotid body type-1 (glomus) cells to study the direct effects of this compound.
Materials:
-
Rodent (e.g., rat, mouse)
-
Dissection microscope and tools
-
Enzyme solution (e.g., trypsin, collagenase)
-
Cell culture medium (e.g., DMEM/F12)
-
Patch-clamp electrophysiology setup (amplifier, micromanipulator, perfusion system)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
This compound
Procedure:
-
Carotid Body Dissection: Euthanize the animal and quickly dissect the carotid bifurcations under a microscope in ice-cold saline.
-
Cell Dissociation: Transfer the carotid bodies to an enzyme solution to digest the connective tissue and dissociate the cells.[12] Gently triturate the tissue to obtain a single-cell suspension.
-
Cell Culture: Plate the dissociated cells onto coverslips and maintain them in a cell culture incubator. Experiments can be performed on freshly isolated cells or after a short period in culture.
-
Patch-Clamp Recording: Transfer a coverslip with adherent cells to the recording chamber of the patch-clamp setup and perfuse with extracellular solution.
-
Cell Identification: Identify type-1 cells based on their characteristic morphology (small, round, and often in clusters).
-
Electrophysiological Recording: Using a glass micropipette filled with intracellular solution, establish a whole-cell patch-clamp recording configuration.
-
Baseline Recording: Record baseline membrane potential and ion channel activity (e.g., potassium currents).
-
Doxapram Application: Perfuse the recording chamber with an extracellular solution containing this compound at a known concentration (e.g., 10-100 µM).
-
Data Recording and Analysis: Record the changes in membrane potential and ion channel currents in response to Doxapram. Inhibition of outward potassium currents and membrane depolarization are indicative of Doxapram's action on type-1 cells.
Visualizations
Signaling Pathway of Doxapram in Carotid Body Glomus Cells
Caption: Doxapram's signaling cascade in carotid body glomus cells.
Experimental Workflow for In Vivo Chemoreceptor Sensitivity Assessment
Caption: Workflow for in vivo Doxapram chemoreceptor sensitivity study.
References
- 1. Respiratory stimulants | PDF [slideshare.net]
- 2. A new look at the respiratory stimulant doxapram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ventilatory effects of doxapram in conscious human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heart rate and respiratory response to doxapram in patients with panic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Potencies of doxapram and hypoxia in stimulating carotid-body chemoreceptors and ventilation in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Respiratory and nonrespiratory effects of doxapram in congenital central hypoventilation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Respiratory and cardiovascular effects of doxapram and theophylline for the treatment of asphyxia in neonatal calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single cell transcriptome analysis of mouse carotid body glomus cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Cellular Mechanisms of Doxapram Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxapram hydrochloride is a well-established respiratory stimulant used in clinical settings to counteract respiratory depression following anesthesia or in cases of acute respiratory insufficiency.[1][2] Its primary mechanism of action is the stimulation of peripheral and central chemoreceptors, leading to an increased respiratory rate and tidal volume.[3][4][5] At the cellular level, Doxapram's effects are primarily attributed to its interaction with specific ion channels and the subsequent modulation of neurotransmitter release.[4][6]
The principal molecular targets of Doxapram are the two-pore domain potassium (K2P) channels, specifically the TWIK-related acid-sensitive K+ (TASK) channels TASK-1 (KCNK3) and TASK-3 (KCNK9).[6][7] These channels are crucial for setting the resting membrane potential in various cell types, including the glomus cells of the carotid body.[3][8][9] Doxapram inhibits these potassium channels, leading to depolarization of the cell membrane.[3][4] This depolarization triggers the opening of voltage-gated calcium channels, resulting in an influx of extracellular calcium.[4][10] The rise in intracellular calcium concentration promotes the release of neurotransmitters, such as dopamine (B1211576) and acetylcholine, which then stimulate respiratory centers.[3][11]
These application notes provide detailed protocols for a series of cell culture-based assays to investigate the key mechanistic steps of this compound's action. The assays will enable researchers to:
-
Characterize the inhibitory effect of Doxapram on TASK channels.
-
Quantify the Doxapram-induced increase in intracellular calcium.
-
Measure the subsequent release of dopamine.
-
Assess the cytotoxic potential of this compound.
Electrophysiological Analysis of TASK Channel Inhibition
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on TASK-1 and TASK-3 channels heterologously expressed in a suitable mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells.[12][13]
Experimental Workflow
Caption: Workflow for patch-clamp analysis of Doxapram's effect on TASK channels.
Protocol
Materials:
-
HEK293 cells
-
Plasmids encoding human TASK-1 (KCNK3) and TASK-3 (KCNK9)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)
-
This compound stock solution (in DMSO or water)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in standard conditions.
-
Co-transfect cells with plasmids for TASK-1 and TASK-3 using a suitable transfection reagent. A fluorescent reporter plasmid (e.g., GFP) can be included to identify transfected cells.
-
24 hours post-transfection, plate the cells onto glass coverslips.
-
Allow cells to adhere and express the channels for 24-48 hours before recording.[12]
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.[14]
-
-
Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Identify a transfected cell (e.g., by fluorescence).
-
Approach the cell with the patch pipette and form a gigaohm seal (>1 GΩ).[15]
-
Rupture the cell membrane to achieve the whole-cell configuration.[16]
-
Hold the cell at a command potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments) to elicit potassium currents.
-
Record baseline currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record currents in the presence of the drug until a steady-state effect is observed.
-
Wash out the drug with the external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after Doxapram application.
-
Calculate the percentage of current inhibition for each Doxapram concentration.
-
Plot the percentage of inhibition against the logarithm of the Doxapram concentration to generate a dose-response curve.
-
Fit the curve with a suitable equation (e.g., Hill equation) to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation
| Doxapram Conc. (µM) | Baseline Current (pA) | Current with Doxapram (pA) | % Inhibition |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Intracellular Calcium Imaging
This protocol details a method to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using a fluorescent calcium indicator like Fura-2 AM.[2][17] SH-SY5Y human neuroblastoma cells, which endogenously express various ion channels, can be used for this assay.[18]
Signaling Pathway
Caption: Doxapram-induced calcium signaling pathway.
Protocol
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Black, clear-bottom 96-well plates
-
Fura-2 AM calcium indicator
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound stock solution
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm)
Procedure:
-
Cell Plating:
-
Seed SH-SY5Y cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.[17]
-
Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBS.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.[17]
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence emission at ~510 nm with alternating excitation at ~340 nm and ~380 nm.
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Add this compound at various concentrations to the wells using the instrument's injector or by manual pipetting.
-
Continue recording the fluorescence for an additional 5-10 minutes to capture the full response.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point.
-
Normalize the data to the baseline ratio.
-
Determine the peak response for each concentration of Doxapram.
-
Plot the peak response against the Doxapram concentration to generate a dose-response curve and calculate the EC50.
-
Data Presentation
| Doxapram Conc. (µM) | Baseline F340/F380 Ratio | Peak F340/F380 Ratio | Fold Change |
| 0 (Control) | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Dopamine Release Assay
This protocol outlines a method for measuring dopamine release from PC12 cells, a rat pheochromocytoma cell line that synthesizes and stores dopamine, upon stimulation with this compound.[5][19][20] Released dopamine can be quantified using a luminescence-based assay or by HPLC.[3][6]
Protocol
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)
-
Poly-D-lysine coated culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound stock solution
-
Luminescence-based dopamine assay kit or HPLC system with an electrochemical detector
-
Nerve Growth Factor (NGF) for differentiation (optional)
Procedure:
-
Cell Culture and Differentiation (Optional):
-
Dopamine Release Experiment:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells in KRH buffer for 15-30 minutes at 37°C.
-
Replace the buffer with fresh KRH buffer containing various concentrations of this compound.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Collect the supernatant (which contains the released dopamine).
-
-
Dopamine Quantification (Luminescence Method):
-
Data Analysis:
-
Generate a standard curve using known concentrations of dopamine.
-
Quantify the amount of dopamine in the collected supernatants by interpolating from the standard curve.
-
Plot the amount of released dopamine against the Doxapram concentration.
-
Data Presentation
| Doxapram Conc. (µM) | Luminescence (RLU) | Dopamine Released (ng/mL) |
| 0 (Basal) | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Cell Viability and Cytotoxicity Assay
It is important to assess whether the observed effects of this compound are due to specific pharmacological actions or are a consequence of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[23][24]
Protocol
Materials:
-
PC12 or SH-SY5Y cells
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the drug-treated wells) and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).
-
Incubate for a relevant period (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[23]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[11]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[23]
-
Mix thoroughly by gentle shaking.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[23]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells.
-
Express the viability of the treated cells as a percentage of the vehicle-treated control cells.
-
Plot cell viability (%) against the Doxapram concentration to determine the cytotoxic profile and calculate the CC50 (concentration that causes 50% reduction in cell viability).
-
Data Presentation
| Doxapram Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 100 | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pheochromocytoma/paraganglioma preclinical models: which to use and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine Release Suppression Dependent on an Increase of Intracellular Ca2+ Contributed to Rotenone-induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Targeting two-pore domain K+ channels TREK-1 and TASK-3 for the treatment of depression: a new therapeutic concept - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetically engineered human embryonic kidney cells as a novel vehicle for dual patch clamp study of human gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Patch Clamp Protocol [labome.com]
- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression and Pharmacology of Endogenous Cav Channels in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PC12 cells: a model system for studying drug effects on dopamine synthesis and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | The cellular model for Alzheimer's disease research: PC12 cells [frontiersin.org]
- 21. The PC12 cell as model for neurosecretion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. docs.axolbio.com [docs.axolbio.com]
Troubleshooting & Optimization
Overcoming Doxapram hydrochloride-induced side effects in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming side effects associated with Doxapram (B1670896) hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Doxapram hydrochloride?
A1: this compound is a respiratory stimulant that primarily acts on the peripheral chemoreceptors in the carotid and aortic bodies.[1][2][3][4] This stimulation leads to an increase in the rate and depth of respiration.[1][5] At higher doses, Doxapram also directly stimulates the respiratory centers in the medulla oblongata of the brainstem.[1][2][3]
Q2: What are the most common side effects of this compound observed in animal studies?
A2: The most frequently reported side effects are related to central nervous system (CNS) and cardiovascular stimulation. These include hypertension (high blood pressure), tachycardia (rapid heart rate), cardiac arrhythmias, muscle tremors, and convulsions.[1][5][6][7] In some cases, hyperventilation may occur.[5]
Q3: Are the side effects of Doxapram dose-dependent?
A3: Yes, the incidence and severity of side effects are generally dose-dependent.[8][9][10] Higher doses are more likely to induce CNS and cardiovascular adverse events.[6][8] It is crucial to use the minimum effective dose to achieve the desired respiratory stimulation while minimizing side effects.
Q4: Can Doxapram be used in all animal species?
A4: Doxapram has been used in various animal species, including dogs, cats, horses, neonatal calves, and lambs.[6][11] However, species-specific differences in sensitivity and metabolism exist. For example, cats may be more prone to convulsions.[6] Always consult relevant literature for appropriate dosage and administration for the specific animal model.
Q5: Are there any known contraindications for the use of Doxapram in animals?
A5: Yes, Doxapram is contraindicated in animals with a history of epilepsy or other convulsive disorders, severe cardiovascular disease, severe hypertension, and mechanical airway obstruction.[2][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound in animal experiments.
| Problem/Observation | Potential Cause | Troubleshooting Steps |
| Sudden onset of seizures or muscle tremors | Overdose or rapid intravenous injection leading to excessive CNS stimulation. | 1. Immediately discontinue Doxapram administration. 2. Administer an anticonvulsant agent, such as diazepam, as per your institution's approved veterinary protocol. 3. Provide supportive care, including oxygen supplementation and monitoring of vital signs. 4. For future experiments, reduce the dose and/or the rate of infusion. |
| Significant increase in heart rate and/or blood pressure | Cardiovascular stimulation due to the release of catecholamines.[5] | 1. Slow down the rate of Doxapram infusion. 2. If hypertension or tachycardia persists, consider reducing the total dose. 3. Ensure the animal is not under undue stress, as this can exacerbate cardiovascular effects. 4. In severe cases, discontinuation of the drug may be necessary. |
| Hyperventilation followed by apnea | Excessive respiratory stimulation leading to respiratory muscle fatigue or significant alteration in blood gas levels. | 1. Temporarily halt the Doxapram administration. 2. Monitor the animal's respiratory pattern and blood oxygen saturation closely. 3. Once respiration stabilizes, consider restarting the infusion at a lower rate. 4. Ensure a patent airway is maintained throughout the experiment. |
| Arrhythmias detected on ECG | Doxapram-induced increase in myocardial excitability.[12] | 1. Stop the infusion immediately. 2. Consult with a veterinarian for potential antiarrhythmic treatment. 3. Review the experimental protocol to ensure no interacting drugs (e.g., halothane (B1672932) and adrenaline) are being used that could potentiate this effect.[12] |
| Lack of respiratory response at the initial dose | Insufficient dose for the level of respiratory depression or individual animal variation. | 1. Verify the correct dose calculation and administration. 2. After a 5-minute interval, a repeat dose may be administered, not exceeding the maximum recommended cumulative dose.[5] 3. Consider that the cause of respiratory depression may not be responsive to Doxapram (e.g., severe metabolic acidosis). |
Data on Dose-Dependent Side Effects and Lethality
The following tables summarize quantitative data on the dose-dependent effects and lethal doses of this compound in various animal models.
Table 1: Dose-Dependent Side Effects of this compound in Dogs
| Dose (mg/kg, route) | Observed Effects | Reference |
| 1.25, IV | Effective in reducing acepromazine-induced sedation without causing significant panting. | |
| 2.0, IV | Increased heart rate, mean aortic pressure, cardiac index, and myocardial oxygen consumption. | [13] |
| 2.5, IV | Significant decrease in acepromazine-induced sedation, but caused panting in 50% of dogs. | |
| 10, oral (daily for 4-5 weeks) | No significant changes in clinical chemistry or hematological parameters. | [6] |
| 20, oral (daily for 4-5 weeks) | Mild tremors, occasional vomiting, and diarrhea. | [6] |
| 50-125, oral (daily for 4-5 weeks) | Respiratory stimulation, hypertension, tremors, and mortality. | [6] |
Table 2: Acute Lethal Dose (LD50) of this compound in Different Animal Species
| Animal Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mice | Intravenous | 85 | [6] |
| Mice | Intraperitoneal | 153 - 175 | [6] |
| Mice | Oral | 270 - 326 | [6] |
| Rats | Intravenous | ~75 | [5] |
| Neonatal Rats | Oral | 83 | [6] |
| Dogs | Intravenous | 40 - 100 | [6] |
| Cats | Intravenous | 40 - 80 | [5] |
Experimental Protocols
Protocol 1: Mitigation of CNS and Cardiovascular Side Effects through Dose Titration and Slow Infusion
-
Objective: To determine the minimal effective dose of this compound that provides adequate respiratory stimulation with minimal side effects.
-
Materials: this compound solution (20 mg/mL), sterile saline, infusion pump, ECG and blood pressure monitoring equipment, pulse oximeter.
-
Procedure:
-
Prepare a diluted solution of this compound in sterile saline to allow for a slow and controlled infusion rate.
-
Establish baseline cardiovascular and respiratory parameters for the anesthetized animal.
-
Initiate a slow intravenous infusion of Doxapram at a starting dose of 0.25 mg/kg/min.
-
Continuously monitor heart rate, blood pressure, ECG, and respiratory rate.
-
If the desired respiratory effect is not achieved after 5 minutes, incrementally increase the infusion rate by 0.25 mg/kg/min.
-
Cease dose escalation once the target respiratory parameters are reached or if significant cardiovascular side effects (e.g., >20% increase in heart rate or blood pressure from baseline) or any CNS excitation is observed.
-
Maintain the infusion at the determined minimal effective dose for the required duration of respiratory support.
-
Protocol 2: Comparative Evaluation of Doxapram and Caffeine (B1668208) for Neonatal Respiratory Stimulation
-
Objective: To compare the efficacy and side effect profile of Doxapram and caffeine for the treatment of respiratory depression in a neonatal animal model.
-
Materials: this compound solution, Caffeine citrate (B86180) solution, sterile saline, monitoring equipment (ECG, pulse oximeter, blood gas analyzer).
-
Procedure:
-
Randomly assign neonatal animals with induced respiratory depression to two groups: Doxapram and Caffeine.
-
Administer a single intravenous dose of Doxapram (e.g., 1-2 mg/kg) to the first group.
-
Administer a single intravenous dose of caffeine citrate (e.g., 10 mg/kg) to the second group.
-
Monitor respiratory rate, heart rate, blood oxygen saturation, and arterial blood gases at baseline and at 5, 15, and 30 minutes post-administration.
-
Record any instances of adverse events such as tremors, agitation, or cardiovascular instability.
-
Analyze and compare the data between the two groups to determine relative efficacy and safety. A study in newborn lambs showed that doxapram has a more potent and immediate respiratory stimulant effect compared to caffeine.[14] In foals with induced respiratory acidosis, doxapram restored ventilation in a dose-dependent manner, while the effects of caffeine were indistinguishable from saline.[15][16][17]
-
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Doxapram - Wikipedia [en.wikipedia.org]
- 5. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Doxapram (Dopram-V) for Dogs and Cats [petplace.com]
- 8. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of the respiratory stimulant doxapram in southern elephant seals (Mirounga leonina) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxapram produces a dose-dependent reduction in the shivering threshold in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckvetmanual.com [merckvetmanual.com]
- 12. This compound Aggravates Adrenaline-Induced Arrhythmias Accompanied by Bidirectional Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Doxapram-induced changes in circulation and myocardial efficiency (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactive ventilatory effects of two respiratory stimulants, caffeine and doxapram, in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the effects of caffeine and doxapram on respiratory and cardiovascular function in foals with induced respiratory acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. avmajournals.avma.org [avmajournals.avma.org]
Technical Support Center: Doxapram Hydrochloride for Sustained Respiratory Stimulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Doxapram hydrochloride to achieve sustained respiratory stimulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound for respiratory stimulation?
A1: this compound stimulates respiration through a dual mechanism. It primarily acts on peripheral chemoreceptors located in the carotid and aortic bodies.[1][2] This stimulation enhances their sensitivity to changes in blood oxygen, carbon dioxide, and pH levels, leading to an increased respiratory rate and tidal volume.[1][2] At higher doses, Doxapram also directly stimulates the central respiratory centers in the medulla oblongata.[1][2] The molecular mechanism is believed to involve the inhibition of potassium channels in the carotid body, which causes depolarization of glomus cells and subsequent stimulation of respiratory centers in the brainstem.[1][2]
Q2: What is the onset and duration of action of this compound?
A2: Following a single intravenous injection, the onset of respiratory stimulation typically occurs within 20 to 40 seconds, with the peak effect observed at 1 to 2 minutes. The duration of effect is relatively short, lasting approximately 5 to 12 minutes. This short duration necessitates continuous infusion for sustained respiratory stimulation.
Q3: What are the general recommendations for preparing this compound for continuous intravenous infusion?
A3: this compound is compatible with 5% and 10% dextrose in water or normal saline solutions. For administration, it is recommended to dilute Doxapram to a concentration of 1 to 2 mg/mL. The solution should be visually inspected for particulate matter and discoloration before administration. It is incompatible with alkaline solutions, so it should be run separately from substances like sodium bicarbonate.
Troubleshooting Guide
Issue 1: Inadequate Respiratory Response to Initial Doxapram Infusion
-
Question: My subject is not showing a sufficient increase in respiratory rate or tidal volume after starting the Doxapram infusion at the recommended initial dose. What should I do?
-
Answer:
-
Verify Airway Patency: Before escalating the dose, ensure a patent airway. Doxapram will not be effective if there is a mechanical obstruction.
-
Check for Drug Interactions: Certain drugs, such as neuromuscular blocking agents, can mask the effects of Doxapram. Ensure that the effects of any such agents have worn off.
-
Dose Titration: The dosage of Doxapram should be titrated according to the individual's response. For continuous infusion, after an initial bolus, the rate can be gradually increased. Monitor the subject closely for any adverse effects during titration.
-
Assess for Severe Depression: In cases of severe respiratory or CNS depression, Doxapram alone may not be sufficient to stimulate adequate spontaneous breathing. It should be used as an adjunct to other supportive measures.
-
Issue 2: Development of Hypertension and Tachycardia During Infusion
-
Question: My subject's blood pressure and heart rate have significantly increased after starting the Doxapram infusion. How should I manage this?
-
Answer:
-
Reduce Infusion Rate: Hypertension and tachycardia are common side effects of Doxapram due to its stimulatory effects on the central nervous system and release of catecholamines. The first step is to reduce the infusion rate.
-
Monitor Vital Signs Continuously: Closely monitor blood pressure, heart rate, and ECG.
-
Consider Contraindications: Ensure the subject does not have pre-existing conditions such as severe hypertension, coronary artery disease, or hyperthyroidism, which are contraindications for Doxapram use.
-
Drug Interactions: Be aware of potential additive pressor effects when co-administered with sympathomimetic agents or MAOIs.
-
Issue 3: Subject is Exhibiting CNS Hyperstimulation (e.g., agitation, muscle twitching, seizures)
-
Question: My subject is showing signs of excessive CNS stimulation. What is the appropriate course of action?
-
Answer:
-
Stop the Infusion Immediately: CNS hyperstimulation is a sign of Doxapram overdose. The infusion should be stopped immediately.
-
Supportive Care: Provide supportive care to manage the symptoms. This may include the administration of anticonvulsants such as intravenous short-acting barbiturates if seizures occur. Oxygen and resuscitative equipment should be readily available.
-
Review Dosage Calculation: Double-check the dosage calculation and infusion pump settings to prevent future occurrences.
-
Data Presentation
Table 1: Recommended Intravenous Dosages of this compound for Sustained Respiratory Stimulation
| Indication | Initial Bolus Dose (IV) | Continuous Infusion Rate | Maximum Total Dose |
| Post-Anesthesia Respiratory Depression | 0.5 - 1.0 mg/kg | 1 - 3 mg/minute | 4 mg/kg |
| Drug-Induced CNS Depression | 1.0 - 2.0 mg/kg | 1 - 3 mg/minute | 3 g/day |
| COPD with Acute Hypercapnia | Not applicable | 1 - 2 mg/minute (up to 3 mg/minute) | Infusion for a maximum of 2 hours |
Experimental Protocols
1. In Vivo Model: Evaluation of this compound in a Rat Model of Opioid-Induced Respiratory Depression
-
Objective: To assess the efficacy of a continuous infusion of this compound in reversing respiratory depression induced by morphine.
-
Materials:
-
Adult male Wistar rats (250-300g)
-
This compound solution (20 mg/mL)
-
Morphine sulfate (B86663) solution (10 mg/mL)
-
Anesthetic (e.g., urethane)
-
Whole-body plethysmography system for respiratory monitoring
-
Intravenous catheters
-
Infusion pump
-
-
Methodology:
-
Anesthetize the rat and place it in the whole-body plethysmography chamber.
-
Establish intravenous access for drug administration.
-
Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for at least 15 minutes.
-
Induce respiratory depression by administering an intravenous bolus of morphine (e.g., 3 mg/kg).
-
Once respiratory depression is established and stable, initiate a continuous intravenous infusion of this compound at a starting rate of 0.33 mg/kg/minute.
-
Continuously monitor respiratory parameters throughout the infusion.
-
Titrate the infusion rate as needed to achieve the desired level of respiratory stimulation, while monitoring for adverse effects.
-
The infusion can be maintained for a predetermined duration (e.g., 60 minutes) to assess sustained effects.
-
2. In Vitro Model: Assessing the Effect of this compound on Respiratory Rhythm Generation
-
Objective: To investigate the direct effects of this compound on the neuronal activity of the respiratory centers in the brainstem.
-
Materials:
-
Neonatal rat pups (P0-P4)
-
Dissection microscope and tools
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber with perfusion system
-
Glass suction electrodes for nerve recordings
-
Amplifier and data acquisition system
-
This compound
-
-
Methodology:
-
Isolate the brainstem-spinal cord preparation from a neonatal rat pup.
-
Place the preparation in a recording chamber continuously perfused with aCSF.
-
Record spontaneous rhythmic inspiratory activity from the fourth cervical ventral root (C4), which innervates the diaphragm.
-
After obtaining a stable baseline recording of respiratory rhythm, add this compound to the perfusing aCSF at a known concentration.
-
Record the changes in the frequency and amplitude of the C4 inspiratory bursts in a dose-dependent manner.
-
Wash out the Doxapram with fresh aCSF to observe the reversal of its effects.
-
Visualizations
Caption: Doxapram's dual mechanism of respiratory stimulation.
Caption: General workflow for in vivo Doxapram experiments.
References
Improving the stability of Doxapram hydrochloride solutions for experiments
Welcome to the Technical Support Center for Doxapram (B1670896) hydrochloride solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Doxapram hydrochloride solutions for experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
1. What are the primary factors affecting the stability of this compound solutions?
The stability of this compound in aqueous solutions is primarily influenced by pH. The commercially available injection has a pH between 3.5 and 5.0.[1][2] Solutions of this compound are known to be incompatible with alkaline solutions, which can lead to precipitation or gas formation.[2][3]
2. What is the optimal pH range for maintaining the stability of this compound solutions?
This compound solutions are most stable in an acidic pH range. Studies have shown that the solution remains chemically stable for 24 hours at a pH between 2.5 and 6.5.[1] However, at a pH of 7.5 and above, a significant loss of 10 to 15% of this compound can occur within approximately 6 hours.[1] When the pH of a this compound solution was adjusted from 3.8 to 5.7, the solution became turbid.[1]
3. What are the recommended diluents and storage conditions for this compound solutions?
This compound is compatible with 5% and 10% dextrose in water or normal saline for preparing infusions.[3] Intact vials of this compound injection should be stored at a controlled room temperature.[1] It is also recommended that the injection should not be allowed to freeze.
4. Are there any known incompatibilities with other drugs or solutions?
Yes, this compound is incompatible with alkaline solutions such as aminophylline, furosemide, sodium bicarbonate, and thiopental.[3] Admixture with these substances will result in precipitation or gas formation.[3] It is also reported to be incompatible with ascorbic acid, cefoperazone (B1668861) sodium, cefotaxime (B1668864) sodium, cefotetan (B131739) sodium, cefuroxime (B34974) sodium, folic acid, dexamethasone (B1670325) disodium (B8443419) phosphate, diazepam, hydrocortisone (B1673445) sodium phosphate, methylprednisolone (B1676475) sodium, or hydrocortisone sodium succinate.[3]
5. How can I troubleshoot unexpected precipitation or cloudiness in my this compound solution?
Unexpected precipitation or cloudiness can be a sign of instability, often due to an inappropriate pH. First, verify the pH of your solution and ensure it is within the optimal acidic range (ideally between 3.5 and 5.0).[1][4] Avoid mixing this compound with any alkaline solutions or drugs.[3] If you are using a complex experimental buffer, ensure all components are compatible and that the final pH of the mixture is within the stable range for this compound.
Troubleshooting Guide: this compound Solution Instability
This guide provides a systematic approach to identifying and resolving common stability issues with this compound solutions.
Problem: Solution appears cloudy or has formed a precipitate.
Potential Causes:
-
Incorrect pH: The pH of the solution may be too high (alkaline).
-
Incompatibility: The solution may have been mixed with an incompatible substance.
Troubleshooting Steps:
-
Check pH: Measure the pH of the solution. If it is above 6.5, it is likely the cause of precipitation.[1]
-
Review Components: Identify all components mixed in the solution. Cross-reference with the known incompatibilities listed in the FAQs.
-
Solvent Check: Ensure you are using a recommended diluent such as 5% or 10% dextrose in water or normal saline.[3]
Problem: Loss of potency or inconsistent experimental results.
Potential Causes:
-
Chemical Degradation: The this compound may have degraded due to improper storage, exposure to light, or inappropriate pH.
-
Oxidation: The molecule may be susceptible to oxidative degradation.
Troubleshooting Steps:
-
Verify Storage: Confirm that the stock solution and experimental solutions have been stored at controlled room temperature and protected from light.
-
pH Verification: Re-verify the pH of the solution to ensure it is within the stable range.
-
Consider Stabilizers: For long-term experiments, consider the addition of stabilizing agents. While specific data for this compound is limited, the use of antioxidants and chelating agents is a common strategy to prevent oxidative degradation in pharmaceutical formulations.[5]
Quantitative Data on this compound Degradation
While specific kinetic data for this compound degradation under various stress conditions is not extensively published, the following table summarizes the known stability profile based on available information. Researchers should perform their own stability studies under their specific experimental conditions.
| Parameter | Condition | Observation | Reference |
| pH Stability | pH 2.5 - 6.5 | Chemically stable for 24 hours. | [1] |
| pH 7.5 and above | 10-15% loss in approximately 6 hours. | [1] | |
| pH adjusted from 3.8 to 5.7 | Solution became turbid. | [1] | |
| Admixture | Alkaline solutions (e.g., aminophylline, furosemide, sodium bicarbonate, thiopental) | Precipitation or gas formation. | [3] |
| Minocycline hydrochloride | 8% loss of doxapram in 3 hours; 13% loss in 6 hours. | [2] | |
| Ticarcillin disodium | 18% loss of doxapram in 3 hours. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution for In Vitro Experiments
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound powder (USP grade)
-
Sterile Water for Injection, USP
-
5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP
-
Sterile vials
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of Sterile Water for Injection.
-
Further dilute the solution to the desired final concentration using either 5% Dextrose Injection or 0.9% Sodium Chloride Injection.
-
Measure the pH of the final solution. If necessary, adjust the pH to be within the range of 3.5 to 5.0 using a dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) with extreme caution to avoid localized pH shifts that could cause precipitation.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile vial.
-
Store the solution at a controlled room temperature, protected from light.
Protocol 2: General Procedure for Forced Degradation Studies
Objective: To evaluate the stability of a this compound solution under various stress conditions to understand its degradation profile.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N HCl. Store at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N NaOH. Store at a specified temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and analyze by HPLC.
-
Thermal Degradation: Place the this compound solution in an oven at an elevated temperature (e.g., 70°C). At defined time points, withdraw samples, allow them to cool to room temperature, and analyze by HPLC.
-
Photolytic Degradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. At defined time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.
Visualizations
Below are diagrams illustrating key concepts related to this compound stability.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Logic for selecting appropriate stabilizing agents.
References
Adjusting Doxapram hydrochloride infusion rates for stable physiological response
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Doxapram (B1670896) hydrochloride infusions. Our aim is to help you achieve a stable physiological response in your experimental subjects.
Troubleshooting Guide
Q: What should I do if the desired respiratory stimulation is not achieved at the initial infusion rate?
A: If the initial infusion rate does not produce the desired physiological response, it is recommended to titrate the dose upwards in increments. For example, you can increase the infusion rate by 0.5 mg/kg/hour at set intervals.[1] It is crucial to allow sufficient time for the drug to take effect after each adjustment before further increasing the dose. Continuous monitoring of respiratory rate, tidal volume, and arterial blood gases is essential during this titration period to avoid overstimulation.
Q: The subject is showing signs of overstimulation, such as hypertension, tachycardia, or muscle tremors. What is the appropriate course of action?
A: These are signs of Doxapram hydrochloride overdose.[1][2] The infusion should be discontinued (B1498344) immediately. Due to the drug's short duration of action, these effects should subside relatively quickly.[1][3] Monitor the subject's vital signs closely until they return to baseline. In subsequent experiments, consider starting with a lower initial dose or using smaller titration increments.
Q: I've noticed a lack of a sustained respiratory response over time, even with a continuous infusion. Why is this happening and what can be done?
A: There is evidence to suggest that the stimulatory effect of Doxapram may not be sustained over long infusion periods.[1] This could be due to receptor desensitization or other compensatory physiological mechanisms. It is recommended to review the necessity of continuous use on a daily basis.[1] If a sustained response is critical, consider alternative experimental designs, such as intermittent dosing, which has been shown to produce a persistent increase in phrenic burst amplitude.[4]
Q: The subject is experiencing adverse effects like severe restlessness, hallucinations, or violence. What is the cause and how should I manage it?
A: Severe adverse neurological effects have been reported, even at low doses of Doxapram infusion.[5] If such a reaction occurs, the infusion must be stopped immediately. These reactions may persist even after the cessation of the infusion.[5] Supportive care and monitoring are crucial. A possible association with hepatic dysfunction has been suggested, so it is important to consider the metabolic state of the subject.[5]
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound?
A: this compound is a respiratory stimulant that acts on both the peripheral and central nervous systems.[6][7] It primarily stimulates the peripheral carotid chemoreceptors, which in turn stimulate the respiratory centers in the brainstem (medulla oblongata).[3][8][9] At higher doses, it directly stimulates the central respiratory centers.[9] The molecular mechanism is believed to involve the inhibition of potassium channels in the carotid body, leading to depolarization and increased neurotransmitter release.[6][10]
Q: What is a typical starting infusion rate for this compound?
A: For continuous intravenous infusion, a common starting dose is 0.5 mg/kg/hour.[1] Alternatively, an initial rate of 1 to 2 mg/minute can be used.[11] The choice of the starting dose may depend on the specific experimental model and the desired level of respiratory stimulation.
Q: How should this compound be prepared for infusion?
A: this compound should be diluted to a concentration of 1 to 2 mg/mL in a compatible solution such as 5% or 10% dextrose in water or normal saline.[1][11] The maximum recommended concentration for administration is 2 mg/mL.[1]
Q: What physiological parameters should be monitored during a this compound infusion?
A: It is essential to continuously monitor respiratory rate, tidal volume, and arterial blood gases (PaO2 and PaCO2) to assess the drug's efficacy and avoid adverse effects.[2][11] Blood pressure and heart rate should also be monitored regularly due to the potential for hypertension and tachycardia.[1][3]
Q: What are the common side effects associated with this compound infusion?
A: Common side effects include hypertension (high blood pressure), tachycardia (rapid heart rate), and arrhythmias (irregular heartbeats).[3] Other potential adverse effects include seizures, irritability, flushing, sweating, and involuntary movements.[1]
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Starting Infusion Rate | 0.5 mg/kg/hour | [1] |
| 1 - 2 mg/minute | [11] | |
| Titration Increment | 0.5 mg/kg/hour | [1] |
| Maximum Infusion Rate | 1.5 mg/kg/hour (usual) | [1] |
| 3 mg/minute | [11] | |
| Drug Concentration | 1 - 2 mg/mL | [1] |
| Compatible Diluents | 5% or 10% Dextrose in water, Normal Saline | [11] |
Experimental Protocol: Adjustment of this compound Infusion Rate
This protocol outlines the steps for adjusting the infusion rate of this compound to achieve a stable physiological response.
-
Preparation of Infusion Solution:
-
Subject Preparation and Baseline Monitoring:
-
Ensure the subject is appropriately instrumented for continuous monitoring of key physiological parameters, including respiratory rate, tidal volume, arterial blood pressure, and heart rate.
-
Establish a stable baseline for at least 30 minutes before starting the infusion.
-
-
Initiation of Infusion:
-
Begin the infusion at a conservative starting rate, for example, 0.5 mg/kg/hour.[1]
-
-
Monitoring and Titration:
-
Continuously monitor all physiological parameters.
-
Allow at least 15-30 minutes to observe the full effect of the initial dose.
-
If the desired respiratory response is not achieved, increase the infusion rate in increments of 0.5 mg/kg/hour.[1]
-
Allow a stabilization period after each dose increment before making further adjustments.
-
-
Achieving a Stable Response:
-
Continue the titration until the target physiological parameters (e.g., a specific increase in respiratory rate or minute ventilation) are reached and stable.
-
Once the desired stable response is achieved, maintain the infusion at that rate.
-
-
Monitoring for Adverse Effects:
-
Termination of Infusion:
-
When the experiment is complete, gradually wean the subject off the infusion to avoid a sudden withdrawal of respiratory support.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Doxapram infusion rate adjustment workflow.
References
- 1. starship.org.nz [starship.org.nz]
- 2. emed.ie [emed.ie]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side effects of doxapram infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Ventilatory effects of doxapram in conscious human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxapram - Wikipedia [en.wikipedia.org]
- 9. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. doxapram | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. drugs.com [drugs.com]
Addressing solubility issues of Doxapram hydrochloride in different solvents
This guide provides technical support for researchers, scientists, and drug development professionals working with Doxapram hydrochloride. It addresses common challenges related to its solubility and provides practical troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A: The solubility of this compound can vary. It is generally described as sparingly soluble in water and alcohol.[1][2][3][4] Quantitative data from various sources has been compiled below for easy comparison. Note that terms like "sparingly soluble" or "slightly soluble" can be subjective and experimental conditions may affect the results.
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Notes | Source(s) |
| Water (H₂O) | ≥14.27 mg/mL | Requires ultrasonic assistance.[5] Described as soluble, sparingly soluble, and slightly soluble.[1][6][7] | [1][5][6][7] |
| Ethanol (EtOH) | ≥14.6 mg/mL | Described as soluble and sparingly soluble.[1][6] | [1][5][6] |
| Dimethyl Sulfoxide (DMSO) | ≥20.05 mg/mL | Requires gentle warming.[5] Described as slightly soluble.[7] | [5][7] |
| Methanol | Freely soluble.[2] Described as slightly soluble.[7] | Contradictory reports may depend on the specific form (e.g., hydrate) and conditions. | [2][7] |
| Methylene Chloride | Soluble.[6] | - | [6] |
| Diethyl Ether | Practically insoluble.[1][2] | - | [1][2] |
| Acetic Acid (100) | Freely soluble.[2] | - | [2] |
| Acetic Anhydride | Sparingly soluble.[2] | - | [2] |
| Chloroform | Sparingly soluble.[4] | - | [4] |
Q2: What factors can influence the solubility of this compound?
A: Several factors can significantly impact the solubility of this compound:
-
pH: The pH of the solution is critical. This compound is incompatible with alkaline solutions, which can cause precipitation or gas formation.[4][8] The pH of a 1.0 g in 50 mL water solution is between 3.5 and 5.0.[2]
-
Temperature: Gentle warming can aid dissolution in solvents like DMSO.[5] However, the stability of the compound at elevated temperatures should be considered.
-
Agitation Method: The use of mechanical agitation, such as an orbital shaker or sonication (ultrasonic assistance), can enhance the rate of dissolution.[5][9]
-
Solid-State Properties: The specific crystalline or polymorphic form of the this compound powder can affect its solubility.[9]
-
Purity of Solute and Solvent: The purity of both the this compound and the solvent used is a fundamental prerequisite for accurate solubility measurements.[10]
Q3: What should I know about the pH and stability of this compound solutions?
A: A solution of 1.0 g of this compound in 50 mL of water will have a pH between 3.5 and 5.0.[2] The compound is stable in acidic conditions but can degrade or precipitate in alkaline environments. Admixture with alkaline solutions like aminophylline, furosemide, sodium bicarbonate, or thiopental (B1682321) sodium will lead to precipitation or gas formation.[4] It is reported to be chemically stable for 24 hours at a pH of 2.5 to 6.5, but a 10-15% loss occurred in about 6 hours at pH 7.5 and above.[8]
Q4: What is the primary mechanism of action for Doxapram?
A: Doxapram is a central nervous system (CNS) and respiratory stimulant.[3][11] Its primary mechanism involves the stimulation of peripheral chemoreceptors in the carotid and aortic bodies.[1][12][13] This action, in turn, stimulates the respiratory centers in the brainstem (medulla oblongata), leading to an increase in tidal volume and respiratory rate.[11][12] At higher doses, it directly stimulates the central respiratory centers.[12] The stimulation of carotid bodies is thought to occur through the inhibition of potassium channels.[11][13][14]
References
- 1. Doxapram - Wikipedia [en.wikipedia.org]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound monohydrate CAS#: 7081-53-0 [m.chemicalbook.com]
- 7. Doxapram (hydrochloride hydrate) | CAS 7081-53-0 | Cayman Chemical | Biomol.com [biomol.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. who.int [who.int]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refinement of Doxapram Hydrochloride Administration Techniques in Neonatal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Doxapram (B1670896) hydrochloride in neonatal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Doxapram hydrochloride in neonatal models?
A1: this compound is a respiratory stimulant that acts on both the peripheral and central nervous systems.[1] Its primary mechanism involves the stimulation of peripheral chemoreceptors in the carotid and aortic bodies.[1] At a molecular level, Doxapram has been shown to inhibit tandem pore K+ (TASK-1/-3) channels, which are expressed in respiratory control centers, leading to neuronal depolarization and an increased respiratory drive.[2][3][4] At higher doses, it directly stimulates the central respiratory centers in the medulla.[5]
Q2: What are the common administration routes for this compound in neonatal animal models?
A2: The most common routes of administration in neonatal animal models are intravenous (IV), subcutaneous (SC), and oral (via gavage).[6][7] Continuous intravenous infusion is often used to maintain stable plasma concentrations, especially for treating apnea (B1277953) of prematurity.[1][5] Sublingual administration has also been reported in some neonatal animal species, such as puppies and kittens.[8]
Q3: What are the typical dosages of this compound used in neonatal animal models?
A3: Dosages can vary significantly depending on the animal model and the intended application. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental paradigm. For neonatal rats, a dose-dependent increase in respiratory frequency has been observed.[2] In neonatal lambs, an intravenous infusion of 2.5 mg/kg has been used to study its ventilatory and pharmacokinetic effects.[9] For neonatal dogs and cats, recommended dosages are typically 1-5 mg/kg IV.[8]
Q4: What are the known adverse effects of this compound in neonatal models and how can they be mitigated?
A4: Common adverse effects are related to central nervous system stimulation and cardiovascular effects. These can include hypertension, tachycardia, seizures, irritability, and gastrointestinal disturbances.[1][10] In neonatal rats, high doses can lead to hyperactivity, ataxia, and convulsions.[7]
Mitigation Strategies:
-
Dose Titration: Start with a low dose and gradually increase to the minimum effective dose to achieve the desired respiratory stimulation without significant side effects.
-
Continuous Monitoring: Closely monitor cardiovascular parameters (heart rate, blood pressure) and observe for any signs of CNS overstimulation.
-
Supportive Care: In case of seizures, have appropriate anticonvulsant agents available. Ensure proper thermoregulation and hydration of the neonatal animals.
Troubleshooting Guides
Issue 1: Inconsistent Respiratory Response to Doxapram Administration
| Potential Cause | Troubleshooting Step |
| Inadequate Dose | Perform a dose-response study to establish the optimal dose for your specific neonatal model and experimental conditions. Remember that sensitivity to Doxapram can vary between species and even strains. |
| Route of Administration | The bioavailability and onset of action differ between administration routes. Intravenous administration provides the most rapid and predictable response.[1] Oral administration may have variable absorption in neonates.[6] Consider the experimental needs when selecting the route. |
| Drug Solution Instability | This compound solutions are incompatible with alkaline solutions, which can cause precipitation.[10][11] Ensure the vehicle is compatible and freshly prepared. Commercial preparations have a pH of 3.5-5.[5][11] |
| Animal Health Status | Underlying health issues in neonatal animals can affect their response to Doxapram. Ensure the animals are healthy, warm, and well-hydrated before administration. |
Issue 2: Complications with Continuous Intravenous Infusion
| Potential Cause | Troubleshooting Step |
| Catheter Patency | Use appropriate catheter size and material for the neonatal vessel. Regularly flush the catheter with a sterile saline solution containing a low concentration of heparin to prevent clotting. |
| Infusion Pump Accuracy | At low flow rates required for neonatal models, infusion pump accuracy is critical. Use high-precision syringe pumps designed for low-volume infusions. Calibrate the pumps regularly. |
| Extravasation | Secure the catheter properly to prevent dislodgement. Monitor the infusion site for signs of swelling, redness, or leakage. Extravasation can cause tissue irritation.[10] |
| Solution Stability during Infusion | Prepare fresh Doxapram solutions for infusion and protect them from light if necessary. Check for any signs of precipitation or color change in the syringe and tubing during the infusion period. Diluted solutions are generally recommended to be used within 24 hours.[12] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Doxapram in Neonatal Animals
| Animal Model | Route of Administration | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Reference |
| Neonatal Lambs | Intravenous (2.5 mg/kg) | 5.2 hours (range: 1.2-11.6) | 1.2 L/kg (range: 0.5-2.0) | Not Reported | [6] |
| Preterm Human Infants | Intravenous | 6.6 ± 5.7 hours | 4.0 ± 2.7 L/kg | 0.44 ± 0.1 L/kg/h | [13] |
| Adult Horses | Intravenous (0.275-1.1 mg/kg) | 121-178 minutes | ~1.2 L/kg | 10.6-10.9 mL/kg/min | [7] |
| Adult Rats | Intravenous (5 mg/kg) | 8.2 minutes | Not Reported | Not Reported | [7] |
Table 2: Dose-Response of Doxapram on Apnea in Premature Infants
| Doxapram Dose (mg/kg/h) | Percentage of Infants Responding |
| 0.5 | 47% |
| 1.0 | 53% |
| 1.5 | 65% |
| 2.0 | 82% |
| 2.5 | 89% |
| Data from a study on premature infants with apnea refractory to aminophylline.[4] |
Experimental Protocols
Protocol 1: Continuous Intravenous Infusion of Doxapram in Neonatal Rat Pups
-
Animal Preparation: Anesthetize the neonatal rat pup (e.g., with isoflurane). Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein). Allow for a recovery period as per institutional guidelines.
-
Doxapram Solution Preparation:
-
Infusion Setup:
-
Connect the catheter to a micro-infusion pump via appropriate tubing.
-
Use a swivel system to allow the pup to move freely within its enclosure.
-
-
Dosing Regimen:
-
Monitoring: Continuously monitor respiratory rate and effort, heart rate, and blood pressure. Observe for any adverse effects.
Protocol 2: Subcutaneous Administration of Doxapram in Neonatal Mice
-
Animal Preparation: Gently restrain the neonatal mouse pup. It is crucial to keep the pup warm throughout the procedure.[15]
-
Doxapram Solution Preparation:
-
Vehicle: Use sterile 0.9% sodium chloride.
-
Concentration: Prepare a solution with a concentration that allows for the desired dose to be administered in a small volume (e.g., 20-50 µL).
-
-
Injection Procedure:
-
Use a 30-gauge needle and a 1 cc syringe.[15]
-
Lift the loose skin in the interscapular region to form a tent.
-
Insert the needle into the subcutaneous space, parallel to the back.
-
Inject the Doxapram solution slowly.
-
-
Dosing: The appropriate dose should be determined through a dose-response study.
-
Post-injection Monitoring: Observe the pup for respiratory response and any signs of distress or adverse effects. Return the pup to its mother as soon as possible.
Mandatory Visualizations
Caption: Doxapram's signaling pathway for respiratory stimulation.
References
- 1. Doxapram for the prevention and treatment of apnea in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TASK-1 (KCNK3) and TASK-3 (KCNK9) Tandem Pore Potassium Channel Antagonists Stimulate Breathing in Isoflurane Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. starship.org.nz [starship.org.nz]
- 6. bioengineer.org [bioengineer.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Respiratory Stimulants in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 9. Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicines.org.uk [medicines.org.uk]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. healthshare.health.nz [healthshare.health.nz]
- 13. Precision Dosing of Doxapram in Preterm Infants Using Continuous Pharmacodynamic Data and Model-Based Pharmacokinetics: An Illustrative Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ashp.org [publications.ashp.org]
- 15. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Doxapram hydrochloride versus theophylline for treating apnea of prematurity: a comparative study
For Researchers, Scientists, and Drug Development Professionals
Apnea (B1277953) of prematurity, a common diagnosis in preterm infants, is characterized by the cessation of breathing for 20 seconds or longer, or by shorter pauses accompanied by bradycardia or oxygen desaturation. The primary goal of treatment is to reduce the frequency and severity of apneic episodes to prevent associated complications. Methylxanthines, such as theophylline (B1681296), have long been the standard of care. However, in cases where methylxanthine therapy is ineffective or contraindicated, respiratory stimulants like doxapram (B1670896) hydrochloride are considered. This guide provides an objective comparison of doxapram hydrochloride and theophylline for the treatment of apnea of prematurity, supported by experimental data and detailed methodologies.
Comparative Efficacy and Safety
The clinical utility of doxapram and theophylline in managing apnea of prematurity has been evaluated in several studies. While both drugs have demonstrated efficacy in reducing apneic events, their profiles regarding onset of action and side effects differ.
A comparative study involving very low birth weight infants demonstrated that while both doxapram and theophylline are comparable in the treatment of apnea of prematurity over a 7-day period, doxapram showed a significantly lower rate of apneas within the first 3 days of treatment.[1] Specifically, the median apnea rate in the doxapram group was 2.5 compared to 7 in the theophylline group during this initial period.[1][2] However, over a 7-day interval, the incidence of apneas, bradycardias, and desaturations was not significantly different between the two groups.[1]
Another blinded, randomized, placebo-controlled trial found that both theophylline and doxapram were associated with a significant short-term reduction in the incidence of apnea compared to placebo.[3] However, the long-term response was often incomplete and not sustained for more than a week.[3]
It is important to note that caffeine (B1668208) is now often considered the first-line treatment for apnea of prematurity due to a more favorable therapeutic index and improved neurodevelopmental outcomes.[4][5] Doxapram is often used as an additional treatment in cases of persistent apnea despite caffeine or theophylline therapy.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies.
Table 1: Efficacy in Reducing Apneic Events
| Outcome Measure | This compound | Theophylline | Study Reference |
| Median Apnea Rate (first 3 days) | 2.5 | 7 | Möller 1999[1][2] |
| Incidence of Apnea (7-day interval) | Not significantly different | Not significantly different | Möller 1999[1] |
| Short-term Response (Reduction in Apnea) | 7 of 11 infants | 8 of 10 infants | Barrington et al.[3] |
Table 2: Cardiopulmonary Effects and Side Effects
| Parameter | This compound | Theophylline | Study Reference |
| Cardiovascular | |||
| Mean Arterial Blood Pressure | Significant elevation | Minimal effects at therapeutic doses | Tay-Uyboco et al.[6],[7] |
| Tachycardia | Possible | Occurs at plasma concentrations of 13 mg/L | [8],[7] |
| Respiratory | |||
| Minute Ventilation | Significant increase | Increased ventilation | Tay-Uyboco et al.[6],[7] |
| Tidal Volume | Significant increase | - | Tay-Uyboco et al.[6] |
| Gastrointestinal | |||
| Side Effects | Vomiting, diarrhea | Minimal effects at therapeutic doses | [8],[7] |
| Neurological | |||
| Side Effects | Irritability, seizures (high doses) | CNS stimulation | [8],[7] |
Experimental Protocols
Comparative Study of Doxapram vs. Theophylline (Möller 1999)
-
Objective: To compare the superiority of doxapram to theophylline for treating apnea of prematurity in very low birth weight infants.[1]
-
Study Design: Randomized controlled trial.[1]
-
Patient Population: Very low birth weight infants (gestational age < 35 weeks) with more than 2 apneas, 4 bradycardias, or 4 oxygen desaturations in a 2-hour interval.[1] A total of 34 infants were included, with 20 receiving theophylline and 14 receiving doxapram.[1]
-
Intervention:
-
Monitoring and Data Collection: Apneas, bradycardias, and desaturations were recorded from the trend analysis of a monitoring system over the first 3 days and a 7-day period.[1] Plasma levels of both drugs were obtained, and polysomnography was performed during steady-state conditions.[1]
-
Statistical Analysis: The Mann-Whitney U-test was used to compare the recorded events between the two groups.[1]
Blinded, Randomized, Placebo-Controlled Trial (Barrington et al.)
-
Objective: To evaluate the effectiveness of theophylline and doxapram therapy in infants with significant apnea of prematurity.[3]
-
Study Design: A blinded, randomized, placebo-controlled trial.[3]
-
Patient Population: 31 infants with significant apnea of prematurity.[3]
-
Intervention: Infants were randomly assigned to receive placebo, theophylline, or doxapram.[3] Infants in whom placebo failed were then randomly assigned to receive either theophylline or doxapram.[3]
-
Outcome Measures: Short-term and long-term response to treatment in reducing the incidence of apnea.[3]
Signaling Pathways and Mechanisms of Action
Doxapram and theophylline act through different mechanisms to stimulate respiration.
This compound: Doxapram is a respiratory stimulant that acts on central respiratory centers in the brainstem and peripheral carotid and aortic chemoreceptors.[9] This stimulation leads to an increase in respiratory center output, minute ventilation, and tidal volume.[6][9]
Theophylline: Theophylline, a methylxanthine, has a broader mechanism of action. It is a phosphodiesterase inhibitor and a competitive adenosine (B11128) antagonist.[9] By inhibiting adenosine receptors, theophylline stimulates the central nervous system, particularly the respiratory center, leading to decreased apnea frequency and increased ventilation.[7] Methylxanthines have also been shown to increase respiratory drive, chemoreceptor sensitivity, and diaphragmatic contractility.[2]
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Theophylline.
Experimental Workflow
The general workflow for a comparative clinical trial of doxapram and theophylline for apnea of prematurity is outlined below.
Caption: Generalized experimental workflow for a comparative clinical trial.
References
- 1. [A comparative study about the therapeutic effect of theophylline and doxapram in apnoeic disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxapram for the prevention and treatment of apnea in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A blinded, randomized, placebo-controlled trial to compare theophylline and doxapram for the treatment of apnea of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxapram Treatment for Apnea of Prematurity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apnea of Prematurity Medication: Methylxanthines [emedicine.medscape.com]
- 6. Physiologic effects of doxapram in idiopathic apnea of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic effects of theophylline in the newborn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. starship.org.nz [starship.org.nz]
- 9. Doxapram for the prevention and treatment of apnea in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of Doxapram Hydrochloride's Respiratory Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the respiratory effects of Doxapram (B1670896) hydrochloride across various animal species, supported by experimental data. Doxapram hydrochloride is a well-established central nervous system and respiratory stimulant used in veterinary and human medicine to counteract respiratory depression. [1][2]
Doxapram's primary mechanism of action involves the stimulation of peripheral carotid chemoreceptors, which in turn stimulates the respiratory center in the brainstem.[3][4] At higher doses, it directly stimulates the medullary respiratory centers.[3][5] This leads to an increase in tidal volume and respiratory rate, ultimately enhancing minute ventilation.[3][6]
Quantitative Comparison of Respiratory Effects
The following tables summarize the respiratory effects of this compound observed in various animal species from several key studies.
Table 1: Effects of this compound on Respiratory Parameters in Canines
| Dosage (IV) | Anesthetic/Sedative Agent | Change in Respiratory Rate | Change in Tidal Volume | Other Notable Effects | Reference |
| 1 mg/kg | Halothane, Methoxyflurane | Increased | Increased | Response within 10-20 seconds. | [7] |
| 2.2 mg/kg | Propofol | Visibly increased respiratory effort | Not explicitly quantified, but increased intrinsic laryngeal motion observed. | Increased area of the rima glottidis during inspiration and expiration. | [8][9] |
| 1-5 mg/kg | General Anesthesia | Stimulates respiration | Increases tidal volume | Used to decrease the respiratory depressant effects of opiates and barbiturates. | [5] |
| 2 mg/kg | None (pharmacological study) | Respiratory effects manifested | Not specified | Pressor effects also observed. | [10] |
Table 2: Effects of this compound on Respiratory Parameters in Felines
| Dosage | Anesthetic/Sedative Agent | Change in Respiratory Rate | Change in Tidal Volume | Other Notable Effects | Reference |
| 0.25 mg/kg/min (infusion) | Pentobarbitone | Increased | Increased | Increased inspiratory drive. | [11] |
| 1-5 mg/kg (IV) | General Anesthesia | Stimulates respiration | Increases tidal volume | Used to decrease the respiratory depressant effects of opiates and barbiturates. | |
| 1-2 drops (1-2 mg) (sublingual) | N/A (neonates) | Marked increase in ventilation | Not specified | Used for respiratory crisis post-dystocia. |
Table 3: Effects of this compound on Respiratory Parameters in Equines
| Dosage (IV) | Anesthetic/Sedative Agent | Change in Respiratory Rate | Change in PaCO2 | Other Notable Effects | Reference |
| 0.275 mg/kg | None | Significantly increased | Significantly decreased | Increased cardiac output and arterial blood pressure. | [12] |
| 0.55 mg/kg | None | Significantly increased | Significantly decreased | Increased cardiac output and arterial blood pressure. | [12] |
| 1.1 mg/kg | None | Significantly increased | Significantly decreased | Increased cardiac output and arterial blood pressure. | [12] |
| 0.5-1 mg/kg | General Anesthesia | Stimulates respiration | Not specified | Used in emergency situations. | [5] |
| 0.3 mg/kg | None (tracheostomized) | Significant increase | Not specified | Increased respiratory resistance and tidal volume. | [13] |
Table 4: Effects of this compound on Respiratory Parameters in Other Species
| Species | Dosage | Route of Administration | Anesthetic/Sedative Agent | Change in Respiratory Rate | Other Notable Effects | Reference |
| Ponies | Not specified | Not specified | Immobilon | Degree of respiratory stimulation | Partially reversed hypoxic hypoxia; additional cardiovascular stimulation. | [14][15] |
| Rats (neonatal) | Not specified | Application to brainstem-spinal cord preparation | In vitro | Dose-dependent increase in frequency and amplitude of C4 inspiratory activity | Suggests a central action on potassium channels of respiratory neurons. | [16] |
| Rats (adult) | Not specified | Intravenous | None | Increased | Increased arterial pressure and decreased heart rate. | [17] |
| Southern Elephant Seals | 2 mg/kg | Intravenous | Ketamine and xylazine | Dose-dependent increase | Arousal and shaking at 4 mg/kg. | [18] |
| Rabbits | Not specified | Not specified | Ethanol | Reversal of respiratory depressant effects | Not specified | [19] |
Experimental Protocols
General Protocol for Assessing Respiratory Effects of this compound
This protocol outlines a general methodology for evaluating the respiratory stimulant effects of this compound in an animal model. Specific parameters will vary based on the species and research question.
-
Animal Model: Select the appropriate animal species and ensure all procedures are approved by the institutional animal care and use committee.
-
Anesthesia/Sedation (if applicable): Administer an anesthetic or sedative agent to induce a state of respiratory depression. Common agents include barbiturates (e.g., pentobarbital), inhalant anesthetics (e.g., halothane, isoflurane), or opioids.
-
Instrumentation and Baseline Monitoring:
-
Place an intravenous catheter for drug administration and blood sampling.
-
Monitor baseline respiratory parameters, which may include:
-
Respiratory rate (breaths per minute)
-
Tidal volume (the volume of air inhaled or exhaled in a single breath)
-
Minute ventilation (total volume of air inhaled or exhaled per minute)
-
Arterial blood gases (PaO2 and PaCO2)
-
-
Monitor cardiovascular parameters such as heart rate and blood pressure, as Doxapram can have cardiovascular effects.[12][17]
-
-
Doxapram Administration: Administer this compound at the desired dose and route. Intravenous administration is common for rapid onset of action.[1]
-
Post-Administration Monitoring: Continuously record all respiratory and cardiovascular parameters for a predetermined duration. The onset of action for Doxapram is typically rapid, within 20-40 seconds, with peak effects at 1-2 minutes.[6]
-
Data Analysis: Compare the post-administration data to the baseline data to quantify the respiratory stimulant effects of Doxapram. Statistical analysis should be performed to determine the significance of the observed changes.
Specific Experimental Example: Laryngeal Function in Canines
A study on healthy dogs evaluated the effect of Doxapram on laryngeal function.[9]
-
Animals: Thirty healthy dogs.[9]
-
Anesthesia: Dogs were premedicated with butorphanol, acepromazine, and glycopyrrolate, followed by induction with propofol.[9]
-
Procedure:
-
Baseline intrinsic laryngeal motion was recorded via videotape after anesthetic induction.[9]
-
This compound was administered intravenously at a dose of 2.2 mg/kg.[9]
-
Respirations and laryngeal motion were recorded again.[9]
-
The area of the rima glottidis was calculated from images taken during inspiration and expiration, both at rest and after Doxapram administration.[9]
-
-
Findings: Doxapram significantly increased respiratory effort and the area of the rima glottidis during both inspiration and expiration, suggesting its utility in diagnosing laryngeal dysfunction.[9]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of Doxapram's respiratory stimulation and a typical experimental workflow.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Doxapram (Dopram-V) for Dogs and Cats [petplace.com]
- 3. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Doxapram - Wikipedia [en.wikipedia.org]
- 5. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Doxapram: Package Insert / Prescribing Information [drugs.com]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. The effects of this compound (dopram-V) on laryngeal function in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Effect of doxapram on control of breathing in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxapram: cardiopulmonary effects in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of doxapram-induced hyperventilation on respiratory mechanics in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of Dopram as a respiratory stimulant following Immobilon in the pony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. madbarn.com [madbarn.com]
- 16. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intravenous doxapram administration as a potential model of panic attacks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of the respiratory stimulant doxapram in southern elephant seals (Mirounga leonina) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assets.hpra.ie [assets.hpra.ie]
Correlating Doxapram Hydrochloride-Induced c-Fos Expression with Behavioral Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Doxapram (B1670896) hydrochloride's effects on c-Fos expression and associated behavioral outcomes, supported by experimental data. We will delve into its mechanism of action, compare it with alternatives, and provide detailed experimental protocols for reproducibility.
Doxapram hydrochloride, a respiratory stimulant, has been shown to induce anxiety-related behaviors and neuronal activation in specific brain regions.[1] The immediate early gene c-Fos is a widely used marker for neuronal activity, and its expression can be correlated with behavioral changes.[2] This guide will explore this correlation in the context of Doxapram administration.
Performance Comparison: this compound vs. Alternatives
This section compares this compound with a common alternative, caffeine (B1668208), focusing on their effects on respiratory function and neuronal activation. While direct comparative studies on c-Fos expression and anxiety are limited, we can draw inferences from their primary effects.
Table 1: Comparison of this compound and Caffeine
| Feature | This compound | Caffeine | References |
| Primary Mechanism | Primarily a peripheral chemoreceptor stimulant; at higher doses, stimulates central respiratory centers.[1][3][4][5] | Central nervous system stimulant, adenosine (B11128) receptor antagonist. | [6] |
| c-Fos Expression | Induces c-Fos expression in the central nucleus of the amygdala, a region associated with fear and anxiety.[1] | Induces widespread increases in energy metabolism in the brain, suggesting broad neuronal activation.[6] | [1][6] |
| Behavioral Outcomes | At 4 mg/kg, increases anxiety-related behaviors in rodents (e.g., in open field and social interaction tests).[1] | Can have anxiogenic effects at higher doses. | |
| Respiratory Effects | Potent, dose-dependent increase in respiratory rate and minute ventilation.[7][8] | Moderate increase in respiratory function.[7][8] | [7][8] |
| Clinical Use | Treatment of postoperative respiratory depression and apnea (B1277953) of prematurity.[1][3][4][5] | Treatment of apnea of prematurity.[6] | [1][3][4][5][6] |
Experimental Data: Doxapram-Induced c-Fos Expression and Behavior
The following table summarizes key findings from a study investigating the effects of this compound in a rodent model.
Table 2: Effects of this compound (4 mg/kg) on Behavior and c-Fos Expression in Rats
| Parameter | Control (Saline) | Doxapram (4 mg/kg) | Brain Region | Reference |
| Anxiety-Related Behavior (Open Field Test) | Normal exploratory behavior | Significantly increased anxiety-like behavior (e.g., reduced time in center) | - | [1] |
| Anxiety-Related Behavior (Social Interaction Test) | Normal social interaction | Significantly reduced social interaction time | - | [1] |
| c-Fos-like Immunoreactivity (cells/section) | Baseline | Significant increase | Central Nucleus of the Amygdala | [1] |
| c-Fos-like Immunoreactivity (cells/section) | Baseline | No significant change | Lateral Nucleus of the Amygdala | [1] |
| c-Fos-like Immunoreactivity (cells/section) | Baseline | No significant change | Nucleus Tractus Solitarius | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
c-Fos Immunohistochemistry Protocol
This protocol outlines the steps for visualizing c-Fos protein expression in brain tissue.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
30% sucrose (B13894) in PBS
-
Bovine serum albumin (BSA)
-
Triton X-100
-
Primary antibody: anti-c-Fos antibody
-
Secondary antibody: biotinylated anti-rabbit IgG
-
Avidin-biotin-peroxidase complex (ABC kit)
-
3,3'-Diaminobenzidine (DAB)
-
Microscope slides
-
Mounting medium
Procedure:
-
Perfusion and Tissue Preparation:
-
Anesthetize the animal (e.g., with pentobarbital) 90-120 minutes after Doxapram or saline injection.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Cut 40 µm coronal sections using a cryostat and store them in PBS.
-
-
Immunohistochemistry:
-
Wash sections three times in PBS.
-
Incubate sections in 1% H₂O₂ in PBS for 10 minutes to quench endogenous peroxidase activity.
-
Wash sections three times in PBS.
-
Block non-specific binding by incubating in 5% normal goat serum (NGS) and 0.3% Triton X-100 in PBS for 1 hour at room temperature.
-
Incubate sections with the primary anti-c-Fos antibody (e.g., rabbit anti-c-Fos) diluted in blocking solution overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with the biotinylated secondary antibody (e.g., goat anti-rabbit) in PBS with 0.3% Triton X-100 for 1 hour at room temperature.
-
Wash sections three times in PBS.
-
Incubate with the ABC reagent according to the manufacturer's instructions for 1 hour at room temperature.
-
Wash sections three times in PBS.
-
Develop the peroxidase reaction using DAB as a chromogen.
-
Mount sections on gelatin-coated slides, dehydrate, and coverslip with mounting medium.
-
-
Quantification:
Behavioral Testing Protocols
This test assesses general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus:
-
A square arena (e.g., 40 x 40 cm) with walls high enough to prevent escape. The arena floor is typically divided into a central and a peripheral zone.
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a set period (e.g., 5-10 minutes).
-
Record the animal's behavior using a video camera mounted above the arena.
-
After the test, return the animal to its home cage.
-
Clean the arena thoroughly with 70% ethanol (B145695) between trials to remove olfactory cues.
-
Analyze the video recordings for parameters such as:
-
Time spent in the center zone (anxiolytic-like effect is associated with more time in the center).
-
Total distance traveled (a measure of locomotor activity).
-
Frequency of entries into the center zone.
-
This test is another widely used assay for anxiety-like behavior, based on the rodent's natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze raised above the floor, with two open arms and two enclosed arms of equal size.
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a set period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera.
-
After the test, return the animal to its home cage.
-
Clean the maze thoroughly between trials.
-
Analyze the recordings for parameters such as:
-
Time spent in the open arms (anxiolytic-like effect is associated with more time in the open arms).
-
Number of entries into the open arms.
-
Total number of arm entries (a measure of activity).
-
Signaling Pathways and Workflows
This compound Signaling Pathway
Doxapram's primary mechanism of action involves the inhibition of background potassium channels, particularly the TASK (TWIK-related acid-sensitive K+) channels.[10][11][12][13] This inhibition leads to neuronal depolarization and subsequent activation.
Caption: Doxapram's signaling cascade.
Experimental Workflow
The following diagram illustrates the typical workflow for correlating drug-induced c-Fos expression with behavioral outcomes.
Caption: Experimental research workflow.
References
- 1. Rodent doxapram model of panic: behavioral effects and c-Fos immunoreactivity in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-fos expression in the amygdala: in vivo antisense modulation and role in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quanty-cFOS, a Novel ImageJ/Fiji Algorithm for Automated Counting of Immunoreactive Cells in Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 6. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of caffeine and doxapram on respiratory and cardiovascular function in foals with induced respiratory acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. french.alliedacademies.org [french.alliedacademies.org]
- 9. Frontiers | Fast identification and quantification of c-Fos protein using you-only-look-once-v5 [frontiersin.org]
- 10. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Doxapram Hydrochloride and Other Analeptic Agents: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Doxapram (B1670896) hydrochloride and other analeptic agents. The information is intended to support research and development in the field of respiratory stimulants.
Introduction to Analeptic Agents
Analeptics are a class of drugs that act as central nervous system (CNS) stimulants, primarily used to induce arousal and stimulate respiration.[1] Their clinical applications include treating respiratory depression following anesthesia or drug overdose, and managing apnea (B1277953) of prematurity.[2][3] Over the years, the therapeutic landscape of analeptics has evolved, with newer agents offering more specific mechanisms of action and improved safety profiles compared to older, less selective stimulants. This guide will focus on a comparative analysis of Doxapram hydrochloride against other notable analeptics, including Almitrine (B1662879) and the methylxanthines Theophylline (B1681296) and Aminophylline.
Mechanism of Action
Analeptic agents exert their effects through various mechanisms, primarily targeting respiratory control centers in the brainstem and peripheral chemoreceptors.
This compound: Doxapram stimulates respiration through a dual mechanism. Its primary action is on peripheral chemoreceptors in the carotid and aortic bodies.[4] By inhibiting potassium channels in these chemoreceptor cells, Doxapram leads to depolarization and an increased firing rate of afferent nerves to the medullary respiratory centers.[5] At higher doses, Doxapram also directly stimulates the respiratory centers in the brainstem.[6]
Almitrine: Almitrine primarily acts as a selective agonist of peripheral chemoreceptors in the carotid bodies.[7] This stimulation leads to an increase in respiratory drive. Unlike Doxapram, Almitrine's central effects on the respiratory centers are considered minimal.[8]
Theophylline and Aminophylline: These methylxanthines have a broader mechanism of action. They are non-selective inhibitors of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent bronchodilation and respiratory muscle stimulation.[9] Additionally, they act as antagonists at adenosine (B11128) receptors, which contributes to their stimulant effects on the CNS and respiration.[1][9]
Signaling Pathway Diagrams
Comparative Efficacy: Quantitative Data
The following tables summarize quantitative data from clinical studies comparing the efficacy of this compound with other analeptic agents.
| Agent | Indication | Dosage | Change in PaO2 | Change in PaCO2 | Study Reference |
| Doxapram | Chronic Respiratory Insufficiency | 1 mg/kg IV over 30 min | +3.3 mm Hg (p < 0.05) | -2.8 mm Hg (p < 0.01) | [10] |
| Almitrine | Chronic Respiratory Insufficiency | 0.5 mg/kg IV over 30 min | +14.6 mm Hg (p < 0.001) | -6.9 mm Hg (p < 0.001) | [10] |
| Doxapram | Post-pneumonectomy | 3 mg/kg IV over 1 hr | ~+20% (p < 0.005) | ~-15-20% (p < 0.01) | [11] |
| Almitrine | Post-pneumonectomy | 1 mg/kg IV over 1 hr | ~+20% (p < 0.005) | ~-15-20% (p < 0.01) | [11] |
| Doxapram | Acute Exacerbations of COPD | Intravenous infusion | Initial rise, not maintained at 4 hours | No significant improvement | [12] |
| Nasal IPPV | Acute Exacerbations of COPD | - | Maintained improvement at 4 hours | Significant fall | [12] |
Table 1: Comparison of Effects on Arterial Blood Gases
| Agent | Indication | Dosage | Primary Outcome | Result | Study Reference |
| Doxapram | Apnea of Prematurity | 0.5 mg/kg/h continuous IV infusion | Reduction in apnea events in the first 3 days | Significantly lower rate of apneas compared to Theophylline (2.5 vs 7, p < 0.037) | [13] |
| Theophylline | Apnea of Prematurity | 5 mg/kg loading dose, then 3 mg/kg bid | Reduction in apnea events in the first 3 days | - | [13] |
| Doxapram | Apnea of Prematurity | - | Treatment failure | No significant difference compared to Theophylline | [14][15] |
| Theophylline | Apnea of Prematurity | - | Treatment failure | No significant difference compared to Doxapram | [14][15] |
Table 2: Comparison in Apnea of Prematurity
Safety and Side Effect Profile
The use of analeptic agents is often limited by their side effect profiles, which are generally extensions of their CNS stimulant properties.
-
This compound: Common side effects include hypertension, tachycardia, arrhythmias, and CNS stimulation leading to restlessness and muscle twitching.[2] Seizures can occur at higher doses.[7]
-
Almitrine: While generally well-tolerated in short-term use, long-term administration has been associated with peripheral neuropathy and weight loss.[16]
-
Theophylline and Aminophylline: These agents have a narrow therapeutic index, and adverse effects are common, including nausea, vomiting, headache, insomnia, and cardiac arrhythmias.[9]
Experimental Protocols
In Vivo Model: Opioid-Induced Respiratory Depression in Rodents
This protocol describes a common method for evaluating the efficacy of respiratory stimulants in an animal model of respiratory depression.
Objective: To assess the ability of a test analeptic agent to reverse opioid-induced respiratory depression.
Animal Model: Male Sprague-Dawley rats (250-300g).
Procedure:
-
Animal Preparation: Animals are anesthetized (e.g., with isoflurane) for the placement of intravenous (jugular vein) and intra-arterial (carotid artery) catheters for drug administration and blood sampling, respectively. Animals are allowed to recover from surgery for at least 24 hours.
-
Respiratory Monitoring: Conscious, freely moving animals are placed in a whole-body plethysmography chamber to measure respiratory parameters, including respiratory rate (breaths/min) and tidal volume (mL).[17][18] A 15-minute acclimatization period is recommended before baseline measurements are taken.[1]
-
Induction of Respiratory Depression: A potent opioid agonist (e.g., fentanyl or morphine) is administered intravenously to induce a significant and stable depression of respiratory rate and minute ventilation.[19][20]
-
Analeptic Administration: The test analeptic agent (e.g., Doxapram, Almitrine) or vehicle is administered intravenously at various doses.
-
Data Collection and Analysis: Respiratory parameters are continuously monitored and recorded. Arterial blood samples can be drawn at specific time points to measure PaO2 and PaCO2. The reversal of respiratory depression is quantified by comparing the respiratory parameters and blood gas values before and after analeptic administration to the opioid-depressed state and baseline.
In Vitro Assay: Potassium Channel Modulation
This protocol outlines a cell-based assay to screen for compounds that modulate potassium channels, a key mechanism for Doxapram.
Objective: To identify and characterize the inhibitory activity of test compounds on specific potassium channels.
Methodology: FluxOR™ Potassium Ion Channel Assay (a thallium influx-based fluorescence assay).[5][21]
-
Cell Culture: A stable cell line expressing the target potassium channel (e.g., specific Kv channels) is cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well microplates.
-
Dye Loading: Cells are loaded with the FluxOR™ Thallium-sensitive dye.
-
Compound Addition: Test compounds (including Doxapram as a positive control) at various concentrations are added to the wells.
-
Stimulation and Detection: A stimulus solution containing thallium and potassium is added to activate the channels. The influx of thallium through open potassium channels leads to an increase in fluorescence, which is measured using a fluorescence microplate reader.
-
Data Analysis: The inhibition of the potassium channel by the test compounds is determined by the reduction in the fluorescence signal compared to the vehicle control. IC50 values are calculated to quantify the potency of the compounds.
In Vitro Assay: Adenosine Receptor Binding
This protocol describes a radioligand binding assay to determine the affinity of test compounds for adenosine receptors, a primary target of methylxanthines.
Objective: To measure the binding affinity of test compounds to specific adenosine receptor subtypes (e.g., A1, A2A).
Methodology: Radioligand competition binding assay.[6][22]
-
Membrane Preparation: Cell membranes expressing the target adenosine receptor subtype are prepared from cultured cells or animal tissues (e.g., rat brain).
-
Binding Assay: The membranes are incubated with a specific radiolabeled antagonist (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of the test compound (e.g., Theophylline as a competitor).
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Conclusion
This guide provides a comparative overview of this compound and other analeptic agents, supported by quantitative data and detailed experimental protocols. The choice of an analeptic agent for research or clinical development should be guided by a thorough understanding of their distinct mechanisms of action, efficacy in specific indications, and their respective safety profiles. While Doxapram remains a useful tool, newer agents and alternative therapeutic strategies continue to emerge. The provided experimental frameworks can serve as a foundation for the continued investigation and development of novel respiratory stimulants.
References
- 1. researchgate.net [researchgate.net]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based potassium ion channel screening using the FluxOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of adenosine receptor antagonists in rat brain using a modified radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A controlled trail of doxapram in acute respiratory failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effect of almitrine on arterial gases in patients with chronic respiratory insufficiency. Comparison with doxapram. Preliminary results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Haemodynamic and respiratory effects of post-operative doxapram and almitrine in patients following pneumonectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the acute effects on gas exchange of nasal ventilation and doxapram in exacerbations of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [A comparative study about the therapeutic effect of theophylline and doxapram in apnoeic disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A blinded, randomized, placebo-controlled trial to compare theophylline and doxapram for the treatment of apnea of prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Doxapram versus methylxanthine for apnea in preterm infants. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plethysmography measurements of respiratory function in conscious unrestrained mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]
- 20. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Doxapram Hydrochloride Quantification in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of Doxapram hydrochloride in biological samples. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry, presenting their performance data, experimental protocols, and workflows to aid in selecting the most suitable method for your research needs.
Method Performance Comparison
The choice of an analytical method hinges on a balance of sensitivity, selectivity, and throughput. The following tables summarize the quantitative performance of HPLC-UV, LC-MS/MS, and a general overview of Spectrophotometry for this compound quantification.
Table 1: Performance Characteristics of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | Spectrophotometry |
| Linearity Range | Typically in the µg/mL range | 2 - 1000 ng/mL[1] | Highly variable, typically µg/mL to mg/mL |
| Lower Limit of Quantification (LLOQ) | Generally in the low µg/mL to high ng/mL range | 2 ng/mL[1] | Typically in the µg/mL range |
| Accuracy (% Recovery) | 98-102% (typical for assays)[2] | 83.7 - 91.5%[1] | Method dependent, can be lower than chromatographic methods |
| Precision (%RSD) | ≤ 2% (typical for assays)[2] | < 9%[1] | Variable, generally higher %RSD than chromatographic methods |
| Selectivity | Moderate; potential for interference from co-eluting compounds | High; mass-based detection provides excellent specificity | Low; susceptible to interference from other absorbing compounds |
| Throughput | Moderate | High, especially with UPLC systems | High for simple assays |
Table 2: Method Attributes and Considerations
| Attribute | HPLC-UV | LC-MS/MS | Spectrophotometry |
| Instrumentation Cost | Moderate | High | Low |
| Operational Complexity | Moderate | High | Low |
| Sample Preparation | Moderate (e.g., LLE, SPE) | Moderate (e.g., Protein Precipitation, LLE) | Simple (e.g., dilution) |
| Suitability for Pharmacokinetic Studies | Suitable for higher concentration ranges | Ideal due to high sensitivity and selectivity | Limited, generally not sensitive enough for low concentrations |
| Regulatory Acceptance | Widely accepted (e.g., USP monograph)[3] | Gold standard for bioanalysis | Accepted for simpler assays, less common for complex matrices |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed analytical methods.
HPLC-UV Method (Based on USP Monograph Principles)
This method is suitable for the quantification of this compound in formulations and can be adapted for biological samples with appropriate sample clean-up.
a) Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of plasma, add an internal standard.
-
Add 5 mL of a suitable organic solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
b) Chromatographic Conditions
-
Column: Luna Omega 3 µm PS C18 (50 x 4.6 mm) or equivalent[3].
-
Mobile Phase: A gradient of 0.01% Trifluoroacetic Acid in Water (A) and 0.01% Trifluoroacetic Acid in Acetonitrile (B52724) (B)[3].
-
Flow Rate: 1 mL/min[3].
-
Detection Wavelength: 220 nm[3].
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C[3].
c) Validation Parameters
-
System Suitability: Tailing factor for the Doxapram peak should be not more than 2.0, and the relative standard deviation (%RSD) for replicate injections should be not more than 0.73%[3].
-
Linearity: Established by analyzing a series of standards over the desired concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
LC-MS/MS Method
This highly sensitive and selective method is ideal for pharmacokinetic studies where low concentrations of this compound are expected.
a) Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., urapidil (B1196414) hydrochloride)[1].
-
Add 300 µL of cold acetonitrile (or 10% trichloroacetic acid in methanol) to precipitate proteins[1].
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
b) Chromatographic Conditions
-
Column: Zorbax SB-C18 (2.1mm × 50mm, 3.5μm) or equivalent[1].
-
Mobile Phase: A gradient of acetonitrile and water[1].
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
c) Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode[1].
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1].
-
MRM Transitions:
Spectrophotometric Method (General Principle)
Spectrophotometric methods are simpler and more cost-effective but are less specific and sensitive compared to chromatographic methods.[4] They are generally more suitable for bulk drug and high-concentration formulation analysis. Their application to biological samples is limited due to potential interference from matrix components.
a) Sample Preparation
-
Biological samples would require extensive cleanup, such as multiple extraction and derivatization steps, to isolate Doxapram and produce a chromophore that absorbs in the UV-Vis range.
-
For a simple formulation, the sample is dissolved in a suitable solvent (e.g., 0.1 M HCl).
b) Measurement
-
The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax) for this compound.
-
A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.
-
The concentration of Doxapram in the sample is determined by interpolating its absorbance on the calibration curve.
Experimental Workflows
The following diagrams illustrate the typical workflows for the HPLC-UV and LC-MS/MS methods.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound in biological samples is dictated by the specific requirements of the study.
-
LC-MS/MS stands out as the superior choice for pharmacokinetic and other bioanalytical studies requiring high sensitivity and selectivity.
-
HPLC-UV offers a reliable and cost-effective alternative for studies where higher concentrations of the analyte are expected, or for the analysis of pharmaceutical formulations.
-
Spectrophotometry , while simple and inexpensive, is generally not suitable for the quantification of this compound in complex biological matrices due to its lack of selectivity and lower sensitivity.
By understanding the performance characteristics and experimental requirements of each method, researchers can make an informed decision to ensure the generation of accurate and reliable data.
References
Doxapram Hydrochloride vs. Saline Control: A Comparative Analysis of Effects on Respiratory Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of doxapram (B1670896) hydrochloride and a saline control on respiratory function, supported by experimental data. Doxapram hydrochloride is a well-established central nervous system and respiratory stimulant.[1][2][3] This document aims to furnish researchers and drug development professionals with a concise yet comprehensive overview of its respiratory effects relative to a placebo.
Mechanism of Action
This compound primarily stimulates respiration through its action on peripheral chemoreceptors located in the carotid and aortic bodies.[2][4] These receptors are sensitive to changes in blood oxygen, carbon dioxide, and pH levels.[2] By stimulating these chemoreceptors, doxapram enhances the afferent signals to the respiratory centers in the brainstem, leading to an increased respiratory drive.[2][4] At higher doses, doxapram can also directly stimulate the medullary respiratory centers.[3] The cellular mechanism is believed to involve the inhibition of potassium channels in the glomus cells of the carotid body, leading to depolarization and subsequent neurotransmitter release, which in turn stimulates the respiratory centers in the brainstem.[2]
Comparative Efficacy: this compound vs. Saline Control
Experimental studies in animal models have demonstrated the respiratory stimulant effects of this compound compared to a saline control. The following tables summarize key quantitative data from these studies.
Table 1: Effects on Respiratory Parameters in Anesthetized Dogs
| Parameter | Doxapram Group 1 (0.25 mg/kg bolus + 8.33 µg/kg/min CRI) | Doxapram Group 2 (2 mg/kg bolus + 66.66 µg/kg/min CRI) | Saline Control Group |
| Respiratory Rate (breaths/min) | Higher than control (statistical significance not specified) | Significantly higher than control (p < 0.05) | Baseline |
| PaO2 (mmHg) | Significantly increased compared to control (p < 0.05) | Significantly increased compared to control (p < 0.05) | Baseline |
| SaO2 (%) | Significantly increased compared to control (p < 0.05) | Significantly increased compared to control (p < 0.05) | Baseline |
| PaCO2 (mmHg) | No significant difference from control | Significantly decreased compared to control (p < 0.05) | Baseline |
Data adapted from a study on the effects of doxapram on cardiopulmonary function in dogs under total intravenous anesthesia.[2]
Table 2: Effects on Phrenic Motor Output in Anesthetized Rats
| Treatment Group | Phrenic Burst Amplitude (% of Baseline at 60 min post-injection) |
| Intermittent Doxapram (3 x 2 mg/kg) | 168 ± 24% (p < 0.05 vs. vehicle) |
| Single High-Dose Doxapram (6 mg/kg) | Not significantly different from vehicle |
| Single Low-Dose Doxapram (2 mg/kg) | Not significantly different from vehicle |
| pH-matched Saline Vehicle (3 injections) | Baseline |
Data adapted from a study investigating doxapram-induced phrenic motor facilitation.[5]
Table 3: Effects on Survival and APGAR Scores in Newborn Puppies
| Outcome Measure | Doxapram Group (10.65 mg/kg intralingual) | Saline Control Group |
| 7-Day Mortality | 7 out of 86 | 5 out of 85 |
| Difference in Odds of 7-Day Survival | Insufficient evidence of a difference (p = 0.634) | N/A |
Data adapted from a randomized controlled trial on the effect of doxapram on survival and APGAR score in newborn puppies.[1][6]
Experimental Protocols
Study 1: Anesthetized Dog Model
-
Subjects: Fifteen male Beagle dogs.
-
Anesthesia: Premedication with medetomidine (B1201911) (20 µg/kg, IV) followed by continuous rate infusion (CRI) of remifentanil and propofol.
-
Experimental Groups:
-
D1 group: Doxapram 0.25 mg/kg bolus followed by 8.33 µg/kg/min CRI.
-
D2 group: Doxapram 2 mg/kg bolus followed by 66.66 µg/kg/min CRI.
-
Control group: Normal saline administered at a comparable volume and rate.
-
-
Measurements: Respiratory rate, arterial blood gases (PaO2, PaCO2), and oxygen saturation (SaO2) were monitored throughout the anesthetic period.[2]
Study 2: Anesthetized Rat Model
-
Subjects: Anesthetized, vagotomized, and mechanically-ventilated rats.
-
Experimental Groups:
-
Intermittent doxapram group: Three intravenous injections of 2 mg/kg at 5-minute intervals.
-
Single injection groups: A single bolus injection of either 2 mg/kg or 6 mg/kg.
-
Vehicle group: Three injections of pH-matched saline solution.
-
Anesthesia "time control" group: No injections.
-
-
Measurements: Phrenic motor output was recorded to assess respiratory drive.[5]
Study 3: Newborn Puppy Model
-
Subjects: One hundred and seventy-one puppies delivered by elective caesarean section.
-
Intervention: Immediately after birth and baseline APGAR score measurement, puppies received a randomly allocated intralingual injection of either doxapram (mean dose of 10.65 mg/kg) or an equivalent volume of isotonic saline.
-
Measurements: APGAR scores were measured at 2, 5, 10, and 20 minutes post-injection, and 7-day mortality was recorded.[1][6]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for comparing the effects of this compound to a saline control on respiratory function.
Caption: A generalized workflow for studies comparing doxapram and saline.
Signaling Pathway of Doxapram-Induced Respiratory Stimulation
The following diagram illustrates the signaling pathway through which this compound stimulates respiration.
Caption: Doxapram's respiratory stimulation signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. e-jvc.org [e-jvc.org]
- 3. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of doxapram on survival and APGAR score in newborn puppies delivered by elective caesarean: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mepixanox and Doxapram in Respiratory Disease
A significant disparity in the available scientific literature marks the comparative landscape of Mepixanox and Doxapram. Doxapram is a well-documented respiratory stimulant with a considerable body of research supporting its clinical use. In contrast, Mepixanox, also known as Pimexone, is a compound with a notable lack of publicly available preclinical and clinical data, precluding a direct, evidence-based comparison.
This guide provides a comprehensive overview of the available information for both compounds, aimed at researchers, scientists, and drug development professionals. The objective is to present a clear, data-driven summary of Doxapram and to highlight the existing knowledge gap concerning Mepixanox.
Doxapram: A Well-Established Respiratory Stimulant
Doxapram is a central nervous system and respiratory stimulant that has been used in various clinical settings to address respiratory depression.[1] Its primary applications include post-anesthesia respiratory depression, drug-induced CNS depression, and chronic obstructive pulmonary disease (COPD) associated with acute hypercapnia.[2][3]
Mechanism of Action
Doxapram's stimulatory effect on respiration is mediated through a dual mechanism involving both peripheral and central pathways.[4] Primarily, it stimulates the peripheral carotid chemoreceptors.[5] This is thought to occur through the inhibition of potassium channels in the carotid body, leading to depolarization of glomus cells and subsequent stimulation of respiratory centers in the brainstem.[6] At higher doses, Doxapram also directly stimulates the central respiratory centers in the medulla.[7]
Pharmacokinetics and Metabolism
Administered intravenously, Doxapram has a rapid onset of action, typically within 20 to 40 seconds, with a peak effect observed at 1 to 2 minutes.[1][7] Its duration of action is relatively short, lasting from 5 to 12 minutes.[1][7] Doxapram is extensively metabolized in the liver, with one of its major active metabolites being ketodoxapram.[7][8] The mean elimination half-life in adults is approximately 3.4 hours.[8][9]
Clinical Efficacy
Clinical studies have evaluated the efficacy of Doxapram in various respiratory conditions. A Cochrane review of three trials involving 127 people with ventilatory failure due to COPD exacerbations found that Doxapram was marginally superior to a placebo in preventing the deterioration of blood gas levels.[10] However, the review also suggests that newer techniques like non-invasive ventilation may be more effective.[10] In the context of apnea (B1277953) of prematurity, another Cochrane review of four trials with 91 infants found no significant difference in the short-term treatment failure rate between Doxapram and methylxanthines.
Mepixanox: An Evidence Gap
Mepixanox is classified as a respiratory stimulant, but detailed information regarding its pharmacology, mechanism of action, efficacy, and safety is scarce in the publicly available scientific literature.[4][11] It belongs to the xanthone (B1684191) class of heterocyclic compounds, some of which have been investigated for CNS-stimulant properties.[12][13] However, this general information on related compounds does not provide specific data on Mepixanox's respiratory effects.
A 1984 study reportedly compared the clinical effects of Mepixanox with Doxapram in chronic bronchopulmonary disease, but the detailed results of this study are not widely accessible. Without peer-reviewed preclinical and clinical data, a meaningful and direct comparison with Doxapram is not possible.
Data Presentation
Due to the lack of quantitative data for Mepixanox, a direct comparative table with experimental data is not feasible. The following tables summarize the available information for Doxapram.
Table 1: Pharmacokinetic Properties of Doxapram
| Parameter | Value | Reference |
| Route of Administration | Intravenous | [1] |
| Onset of Action | 20-40 seconds | [1][7] |
| Peak Effect | 1-2 minutes | [1][7] |
| Duration of Action | 5-12 minutes | [1][7] |
| Metabolism | Hepatic (to active metabolite ketodoxapram) | [7][8] |
| Elimination Half-Life | ~3.4 hours (adults) | [8][9] |
Table 2: Clinical Applications and Efficacy of Doxapram
| Clinical Application | Efficacy Summary | Reference |
| COPD with Acute Hypercapnia | Marginally superior to placebo in preventing blood gas deterioration. | [10] |
| Post-anesthesia Respiratory Depression | Used to stimulate respiration. | [2] |
| Drug-Induced CNS Depression | Used to stimulate respiration and hasten arousal. | [2] |
| Apnea of Prematurity | No significant difference in short-term efficacy compared to methylxanthines. |
Experimental Protocols
Detailed experimental protocols for Mepixanox are not available. The following outlines a general experimental workflow for evaluating the efficacy of a respiratory stimulant like Doxapram in a preclinical setting.
Objective: To assess the in vivo efficacy of a respiratory stimulant in an animal model of respiratory depression.
Animal Model: Anesthetized rodents (e.g., rats or mice).
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and cannulate the trachea for mechanical ventilation and measurement of respiratory parameters. Insert catheters into the femoral artery and vein for blood pressure monitoring, blood gas analysis, and drug administration.
-
Induction of Respiratory Depression: Administer a CNS depressant (e.g., an opioid) to induce a stable state of respiratory depression, characterized by a decrease in respiratory rate and tidal volume.
-
Drug Administration: Administer the test compound (e.g., Doxapram) or vehicle control intravenously.
-
Data Collection: Continuously monitor respiratory rate, tidal volume, minute ventilation, arterial blood pressure, and heart rate. Collect arterial blood samples at baseline, during respiratory depression, and at multiple time points after drug administration for blood gas analysis (PaO2, PaCO2, pH).
-
Data Analysis: Compare the changes in respiratory and cardiovascular parameters between the drug-treated and vehicle-treated groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Doxapram Signaling Pathway
Caption: Signaling pathway of Doxapram's mechanism of action.
Proposed Research Workflow for Mepixanox
Caption: A proposed workflow for elucidating Mepixanox's mechanism.
General Experimental Workflow for Respiratory Stimulants
Caption: Generalized workflow for evaluating respiratory stimulants.
Conclusion
References
- 1. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 2. Dopram (doxapram) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. Doxapram - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. publications.aap.org [publications.aap.org]
- 9. mims.com [mims.com]
- 10. Doxapram for ventilatory failure due to exacerbations of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Xanthone derivatives: new insights in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Doxapram Hydrochloride with Other Respiratory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of Doxapram (B1670896) hydrochloride when used in combination with other respiratory drugs. The information is intended to support research and development efforts by presenting objective comparisons of performance based on available experimental data. This document summarizes key findings in a structured format, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Doxapram Hydrochloride in Combination Therapy
This compound is a respiratory stimulant that acts on peripheral chemoreceptors and central respiratory centers to increase tidal volume and respiratory rate.[1][2] Its potential for synergistic or additive effects when combined with other respiratory drugs has been explored in various clinical scenarios, including apnea (B1277953) of prematurity and reversal of opioid-induced respiratory depression. This guide focuses on its interactions with methylxanthines (aminophylline) and opioid antagonists (naloxone).
Synergistic Effects with Aminophylline (B1665990) for Apnea of Prematurity
Apnea of prematurity is a common condition in preterm infants, often treated with methylxanthines like aminophylline.[3] However, in cases where aminophylline alone is insufficient, the addition of Doxapram has been investigated. The combination is thought to be effective due to the different mechanisms of action of the two drugs.[3]
Quantitative Data Summary
| Study / Comparison | Drug(s) | Efficacy Outcome | Result | Reference |
| Efficacy of Monotherapy | Aminophylline | Prevention of apneic spells | 66% effective | [3] |
| Doxapram | Prevention of apneic spells | 60% effective | [3] | |
| Combination Therapy in Aminophylline Non-Responders | Aminophylline + Doxapram | Cessation of apneic spells | 8 out of 10 infants responded | [4] |
| Aminophylline + Placebo | Reduction in apnea frequency | 0 out of 9 infants responded | [4] | |
| Combination Therapy in Partial/Negative Responders | Aminophylline + Doxapram | Reduction of apnea spells | Noticeable reduction | [3] |
Experimental Protocols
Study: Aminophylline Versus Doxapram in Idiopathic Apnea of Prematurity: A Double-Blind Controlled Study [4]
-
Objective: To compare the effectiveness of aminophylline and doxapram in treating idiopathic apnea of prematurity and to assess the efficacy of adding doxapram in infants unresponsive to aminophylline alone.
-
Study Design: A double-blind, controlled study conducted in two parts.
-
Part 1 (Monotherapy Comparison):
-
Participants: Preterm infants with idiopathic apnea of prematurity.
-
Intervention: Infants were randomly assigned to receive either doxapram or aminophylline.
-
Outcome: The primary outcome was the complete cessation of apneic spells.
-
-
Part 2 (Combination Therapy Assessment):
-
Participants: Infants who did not respond to aminophylline monotherapy.
-
Intervention: These infants then received either doxapram or a placebo in addition to their ongoing aminophylline treatment.
-
Outcome: The primary outcome was the cessation or reduction in the frequency of apneic spells.
-
Note: The full text of this study was not available, so specific details on dosing, patient characteristics, and statistical analysis are limited.
Comparative Effects with Naloxone (B1662785) for Opioid-Induced Respiratory Depression
Doxapram has been compared with the opioid antagonist naloxone for the reversal of respiratory depression induced by opioids like morphine. A key differentiator is their effect on analgesia.[5]
Quantitative Data Summary
While specific quantitative data from a head-to-head trial is not available in a tabular format from the search results, a key qualitative finding is that Doxapram reverses respiratory depression without significantly altering morphine-induced analgesia. In contrast, naloxone reverses both respiratory depression and analgesia.[5]
Experimental Protocols
Study: Morphine combined with doxapram or naloxone. A study of post-operative pain relief [6]
-
Objective: To assess the effects of doxapram and naloxone on morphine-induced analgesia and respiratory depression in a postoperative setting.
-
Study Design: A study involving patients who had undergone upper abdominal surgery.
-
Intervention: Patients received large doses of morphine combined with one of three dose levels of doxapram or one dose level of naloxone. The degree of analgesia was compared to that of morphine administered alone.
-
Outcome: The primary outcomes were the level of pain relief (analgesia) and the degree of respiratory depression.
Note: The full text of this study was not available, limiting the detail on specific dosages, respiratory parameters measured, and statistical methods.
Signaling Pathways and Mechanisms of Action
The synergistic or differential effects of Doxapram in combination with other respiratory drugs can be understood by examining their distinct signaling pathways.
Doxapram and Aminophylline Signaling Pathways
Doxapram and aminophylline stimulate the respiratory system through different mechanisms. Doxapram directly stimulates central respiratory centers and peripheral chemoreceptors.[1] Aminophylline acts as a phosphodiesterase inhibitor and an adenosine (B11128) receptor antagonist.[7]
Caption: Doxapram and Aminophylline's distinct respiratory stimulation pathways.
Doxapram and Naloxone in Opioid-Induced Respiratory Depression
In the context of opioid-induced respiratory depression, Doxapram and naloxone offer different approaches to restoring ventilation. Naloxone is a competitive antagonist at opioid receptors, directly reversing the opioid's effects.[8][9] Doxapram, on the other hand, stimulates respiration through a separate pathway, counteracting the depressive effects of the opioid without interfering with its binding to opioid receptors.
Caption: Mechanisms of Doxapram and Naloxone in reversing opioid effects.
Experimental Workflows
The evaluation of synergistic effects of respiratory drugs often involves preclinical and clinical studies. Below is a generalized workflow for such an investigation.
References
- 1. Postoperative analgesia using continuous infusion of papaveretum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. [A comparison of the efficacy of aminophylline and doxapram in preventing idiopathic apnea in preterm newborn infants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antagonists of morphine-induced respiratory depression. A study in postoperative patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morphine combined with doxapram or naloxone * | Semantic Scholar [semanticscholar.org]
- 7. karger.com [karger.com]
- 8. publications.aap.org [publications.aap.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Doxapram Hydrochloride
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Doxapram hydrochloride, a respiratory stimulant, requires careful handling and disposal due to its potential health hazards and environmental impact. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards.
This compound is classified as toxic if swallowed and may be harmful if inhaled or absorbed through the skin.[1][2] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[3] Disposal procedures must align with local, state, and federal regulations.[1][3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, lab coats, and safety goggles.[1] In the event of a spill, it is crucial to contain the material, collect it using appropriate methods to avoid dust formation, and transfer it to a designated chemical waste container.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed by a licensed, professional waste disposal company.[3] The following steps provide a general guideline for its disposal in a laboratory setting:
-
Segregation: Unused or expired this compound should be segregated from other laboratory waste streams. It should be placed in a clearly labeled, sealed container.
-
Waste Characterization: Determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a P- or U-listed hazardous waste by the EPA, its toxic properties may require it to be managed as such. Consult your institution's environmental health and safety (EHS) department for guidance on proper waste characterization.
-
Containerization: Use appropriate waste containers, which are often color-coded to distinguish different types of pharmaceutical waste. For instance, RCRA hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceuticals may be placed in blue or white containers.
-
Labeling: Ensure the waste container is accurately labeled with the chemical name ("this compound"), associated hazards (e.g., "Toxic"), and the accumulation start date.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's EHS department or a contracted hazardous waste disposal company to arrange for the pickup and final disposal of the this compound waste.
-
Documentation: Maintain a record of the waste disposal, including the date, quantity, and the disposal company used.
Crucially, do not dispose of this compound down the drain or in the regular trash. [1][3] The EPA's regulations, particularly Subpart P for the management of hazardous waste pharmaceuticals, explicitly prohibit the sewering of such materials.[5] Incineration is a commonly accepted and environmentally preferred method for the final disposal of pharmaceutical waste.[5][6]
Quantitative Hazard Data
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Toxic if swallowed. | [1][2] |
| Inhalation Hazard | May be harmful if inhaled. | [1] |
| Dermal Hazard | May be harmful if absorbed through the skin. | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Doxapram Hydrochloride
Researchers and drug development professionals require immediate and reliable safety information when handling chemical compounds. This guide provides essential, step-by-step procedures for the safe handling and disposal of Doxapram hydrochloride, ensuring the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to minimize exposure and ensure safety.
| Protection Type | Specific Recommendations | Standards & Considerations |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing. | Must conform to appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[3][4] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1][2] | Must comply with EC Directive 89/686/EEC and the related standard EN374.[3] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially in cases of insufficient ventilation or when dust formation is possible.[4][5] | The necessity of respiratory protection is dependent on the specific conditions of use and airborne concentration levels. |
| Skin and Body Protection | A lab coat or other suitable protective clothing should be worn to prevent skin contact.[3][5] | Contaminated clothing should be removed and washed before reuse.[1][5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
